Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2-phenacylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWRLOWMUUUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645682 | |
| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-66-4 | |
| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate from Benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, in-depth exploration of a robust synthetic pathway for Ethyl 2-(2-oxo-2-phenylethyl)benzoate, commencing from the readily available precursor, benzoic acid. The narrative emphasizes the chemical principles underpinning each transformation, offering practical, field-proven insights into the experimental protocols.
Strategic Overview: A Multi-Step Synthetic Approach
The direct synthesis of this compound from benzoic acid in a single step is not chemically feasible. Therefore, a multi-step approach is necessary. The chosen strategy involves the initial formation of key intermediates, 2-benzoylbenzoic acid, followed by its esterification. This pathway is advantageous due to the accessibility of the starting materials and the well-established nature of the involved reactions.
Caption: Overall synthetic workflow from benzoic acid to the target molecule.
Step 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
The initial and crucial step is the synthesis of the intermediate, 2-benzoylbenzoic acid, via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Mechanistic Insight
The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of phthalic anhydride, which polarizes the carbonyl group and makes the carbonyl carbon more electrophilic. This activated complex is then attacked by the nucleophilic π-system of the benzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores aromaticity and, after an aqueous workup, yields 2-benzoylbenzoic acid.[3]
Caption: Simplified mechanism of Friedel-Crafts acylation for 2-benzoylbenzoic acid synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Phthalic Anhydride | 148.12 | 1.0 |
| Benzene | 78.11 | 3.0 - 5.0 (serves as solvent) |
| Aluminum Chloride (anhydrous) | 133.34 | 2.2 |
| Dilute Hydrochloric Acid | - | For workup |
| Diethyl Ether | 74.12 | For extraction |
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add excess benzene and anhydrous aluminum chloride.[1]
-
Gradually add phthalic anhydride to the stirred mixture. The reaction is exothermic and the temperature should be maintained around 70-80°C.[1]
-
After the addition is complete, maintain the reaction mixture at 70-80°C for 1-2 hours to ensure complete reaction.[1]
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer (benzene layer) and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by a dilute solution of sodium bicarbonate to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-benzoylbenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Step 2: Fischer Esterification of 2-Benzoylbenzoic Acid
The second step involves the esterification of the synthesized 2-benzoylbenzoic acid with ethanol to yield the target molecule, this compound. This is a classic Fischer esterification reaction, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[4][5]
Mechanistic Insight
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. The reaction is reversible, and using an excess of the alcohol or removing water as it is formed can drive the equilibrium towards the product side.[6]
Caption: Simplified mechanism of Fischer esterification.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-Benzoylbenzoic Acid | 226.23 | 1.0 |
| Ethanol (absolute) | 46.07 | Excess (serves as solvent) |
| Sulfuric Acid (concentrated) | 98.08 | Catalytic amount |
| Sodium Bicarbonate Solution | - | For neutralization |
| Diethyl Ether | 74.12 | For extraction |
Procedure:
-
In a round-bottom flask, dissolve 2-benzoylbenzoic acid in an excess of absolute ethanol.[7]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then with brine.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
An Alternative Synthetic Route
An alternative pathway to the target molecule could proceed through the intermediate Ethyl 2-(bromomethyl)benzoate .[8][9] This route would involve:
-
Esterification of o-Toluic Acid: Reaction of o-toluic acid with ethanol to form ethyl o-toluate.
-
Radical Bromination: Free-radical bromination of the methyl group of ethyl o-toluate using N-bromosuccinimide (NBS) and a radical initiator to yield Ethyl 2-(bromomethyl)benzoate.[8]
-
Friedel-Crafts Alkylation: Reaction of Ethyl 2-(bromomethyl)benzoate with benzene in the presence of a Lewis acid.[9]
While plausible, this route may present challenges with polysubstitution and regioselectivity during the Friedel-Crafts alkylation step.
Characterization
The final product, this compound, and the intermediate, 2-benzoylbenzoic acid, should be characterized using standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and ketone, C-O stretching).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of solid compounds.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Benzene is a known carcinogen and is highly flammable. Handle with extreme care.
-
Aluminum chloride is corrosive and reacts violently with water.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent.
-
Diethyl ether is extremely flammable and forms explosive peroxides upon standing.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
-
Scribd. Ethyl Benzoate Experiment. [Link]
-
Wikipedia. Ethyl benzoate. [Link]
-
Allen. Benzoic acid may be converted to ethyl benzoate by reaction with :-. [Link]
-
RSC Education. Microscale preparation of ethyl benzoate. [Link]
- Popp, F. D. (1984). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid.
-
Wikipedia. Roluperidone. [Link]
-
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. [Link]
- Kumar, M. S., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528.
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015). [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]
-
Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
ResearchGate. Friedel–Crafts Acylation Reactions Using Esters. [Link]
-
Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. [Link]
-
YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]
-
Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]
- Google Patents. Preparation method of benzoic acid (2-ethyl) hexyl ester.
-
PubChem. Phenethyl Benzoate. [Link]
- Google Patents. Process for preparing 2-benzoylbenzoic acids.
- Google Patents. Synthetic process of 2-benzoylbenzoic acid.
-
PubChem. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]
- Google Patents. A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
-
NIST WebBook. Benzoic acid, 2-phenylethyl ester. [Link]
-
LookChem. ETHYL 2-(BROMOMETHYL)BENZOATE suppliers & manufacturers in China. [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
YouTube. Esterification: Preparation of Ethyl benzoate. [Link]
-
MATEC Web of Conferences. Modeling of Benzene with Ethylene Alkylation. [Link]
- Google Patents.
-
SciSpace. Synthesis of ethyl benzoate with 18O-labeled ether bridge. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]
- 2. CN101921189A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzoic acid may be converted to ethyl benzoate by reaction with :- [allen.in]
- 5. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. Roluperidone - Wikipedia [en.wikipedia.org]
"Ethyl 2-(2-oxo-2-phenylethyl)benzoate" chemical properties and structure
An In-depth Technical Guide to Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Structure, Properties, and Synthetic Utility
Executive Summary
This compound is a bifunctional organic molecule featuring a keto-ester framework. Its structure, characterized by an ethyl benzoate core substituted at the ortho position with a phenacyl group (C₆H₅COCH₂-), presents significant opportunities for advanced organic synthesis and functional applications. The presence of two distinct carbonyl groups, an active methylene bridge, and two aromatic systems provides multiple sites for chemical modification. Notably, the phenacyl moiety is a well-documented photoremovable protecting group, suggesting that this compound and its derivatives could serve as photoactivatable precursors for releasing carboxylic acids or other functionalities with high spatiotemporal control. This guide provides a comprehensive analysis of its structural features, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and a discussion of its potential applications, particularly in photochemistry and as a versatile synthetic intermediate.
Molecular Structure and Identification
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₁₆O₃
-
Molecular Weight: 268.31 g/mol
Structural Elucidation
The molecule consists of a central benzene ring that is di-substituted at the 1 and 2 positions. An ethoxycarbonyl group (-COOCH₂CH₃) is located at the C1 position, defining it as an ethyl benzoate derivative. At the C2 position, a phenacyl group is attached via a methylene bridge, introducing a second carbonyl (ketone) and a terminal phenyl ring.
The logical relationship between these core structural components is visualized below.
Caption: Core components of this compound.
Conformational Analysis
While no experimental crystal structure for the title compound is publicly available, analysis of the closely related 2-oxo-2-phenylethyl benzoate provides valuable insight. In that analogue, the terminal phenyl rings exhibit a significant dihedral angle of 86.09°, indicating a non-planar, twisted conformation in the solid state. It is highly probable that this compound adopts a similar twisted conformation to minimize steric hindrance between the ortho-substituted phenacyl group and the ethyl ester moiety, as well as between the two phenyl rings. Free rotation around the C-C single bonds would allow for multiple conformations in solution.
Physicochemical Properties
Experimental data for this specific molecule is scarce. The properties below are estimated based on its structure and data from analogous compounds.
Summary of Properties
| Property | Value / Predicted State | Rationale / Notes |
| Physical State | Colorless to pale yellow oil or low-melting solid | Based on its molecular weight and functional groups. |
| Melting Point | Not determined | Expected to be low, if solid at room temperature. |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, Acetone). | The molecule is predominantly nonpolar, dominated by two aromatic rings and an ethyl group. |
| Stability | Stable under neutral, anhydrous conditions. | Susceptible to hydrolysis and photodegradation. |
Chemical Stability and Handling
-
Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester linkage to yield 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol. The reaction is significantly faster under basic (saponification) conditions.
-
Photostability: The phenacyl chromophore (C₆H₅-C=O) strongly absorbs UV radiation. This absorption can lead to photochemical reactions, most notably the cleavage of the adjacent C-O or C-C bonds.[1] Therefore, the compound should be stored in amber vials or protected from light to prevent degradation.
Spectroscopic Characterization (Predicted)
A robust spectroscopic analysis is essential for structural confirmation. The following predictions are based on established principles and spectral data from related structures like ethyl benzoate and various phenacyl derivatives.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.00-7.40 (m, 9H): A complex region corresponding to the protons of the two aromatic rings. The ortho-substituted benzoate ring would present a complex splitting pattern (approx. δ 7.95-7.40), while the monosubstituted phenyl ketone ring would show distinct multiplets for its ortho, meta, and para protons (approx. δ 8.00, 7.60, 7.50).
-
δ 4.50 (s, 2H): A sharp singlet characteristic of the benzylic methylene protons (-CO-CH₂ -Ar), which are adjacent to two electron-withdrawing groups.
-
δ 4.40 (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons of the ethyl ester (-O-CH₂ -CH₃).
-
δ 1.40 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~197.0: Ketone carbonyl carbon (Ar-C =O).
-
δ ~138.0 - 128.0: Aromatic carbons. At least 8-10 distinct signals are expected due to the unsymmetrical substitution.
-
δ ~61.5: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).[2][5]
-
δ ~45.0: Methylene bridge carbon (-C H₂-Ar).
-
δ ~14.0: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).[2][5]
-
Infrared (IR) Spectroscopy
-
~1720 cm⁻¹ (s, sharp): C=O stretch of the ethyl ester.
-
~1690 cm⁻¹ (s, sharp): C=O stretch of the aryl ketone.
-
~3100-3000 cm⁻¹ (m): Aromatic C-H stretch.
-
~2980-2850 cm⁻¹ (m): Aliphatic C-H stretch (ethyl and methylene groups).
-
~1600, 1450 cm⁻¹ (m): Aromatic C=C ring stretches.
-
~1300-1100 cm⁻¹ (s): C-O stretches associated with the ester group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 268 is expected to be observed.
-
Key Fragmentation Patterns: Aromatic esters and ketones exhibit predictable fragmentation pathways.[6][7]
-
m/z = 105 (Base Peak): Loss of the ethyl 2-(methylene)benzoate radical to form the highly stable benzoyl cation [C₆H₅CO]⁺. This is a characteristic fragment for phenacyl-containing compounds.
-
m/z = 223: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion (M-45).
-
m/z = 163: Cleavage of the bond between the methylene bridge and the ketone, resulting in the [M - C₆H₅CO]⁺ fragment.
-
m/z = 77: Phenyl cation [C₆H₅]⁺, arising from further fragmentation of the benzoyl cation.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
While several routes are conceivable, a robust and high-yield synthesis can be achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling provides a reliable method for forming the key C-C bond between the benzoate and phenacyl moieties.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol: Suzuki Coupling
Trustworthiness & Causality: This protocol is designed as a self-validating system. The choice of a palladium catalyst is standard for high-efficiency C-C bond formation. The base (K₂CO₃) is crucial for activating the boronic ester in the catalytic cycle. A mixed solvent system (Dioxane/H₂O) is used to ensure the solubility of both the organic substrates and the inorganic base. The reaction is performed under an inert atmosphere to prevent the degradation of the phosphine ligands and the palladium catalyst.
-
Reactor Setup: To a flame-dried Schlenk flask, add Ethyl 2-bromobenzoate (1.0 equiv.), 2-oxo-2-phenylethylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications and Future Directions
Intermediate for Heterocyclic Synthesis
The 1,4-dicarbonyl relationship (ester and ketone) makes this molecule an excellent precursor for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis upon modification of the ester group.
Photoremovable Protecting Group (PPG)
The most compelling application stems from the phenacyl moiety, a well-established photoremovable protecting group (PPG) for carboxylic acids.[8][9] Irradiation with UV light (typically ~350 nm) induces cleavage of the O-CH₂ bond, releasing the protected molecule.
In this specific case, photolysis would be expected to cleave the C-C bond between the benzoate ring and the methylene bridge, leading to the release of a precursor to ethyl benzoate. However, a more common application involves using a phenacyl ester, where the carboxylate is attached to the phenacyl methylene group. The title compound is more of a scaffold that incorporates the phenacyl chromophore. If this molecule were to be functionalized further, this chromophore could be used to trigger a subsequent reaction upon irradiation.
The general mechanism for phenacyl ester cleavage involves an excited triplet state that abstracts a hydrogen atom, leading to radical intermediates that rearrange to release the free acid.[1][10]
Caption: General photocleavage mechanism for a phenacyl ester.
This property is highly valuable in drug delivery, materials science, and biochemistry for the controlled release of active molecules.
References
-
Literak, J., Dostalova, A., & Klan, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(2), 713–723. [Link]
-
Rok, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Rok, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]
-
Givens, R. S., & Conrad, P. G. (1997). Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. Journal of the American Chemical Society. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Borch, R. F. (1976). Separation of Long Chain Fatty Acids as Phenacyl Esters by High Pressure Liquid Chromatography. Analytical Chemistry. [Link]
-
Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]
-
Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. [Link]
-
PubChem. Ethyl 2-benzoylbenzoate. PubChem Database. [Link]
-
Akoun Abou, et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry. [Link]
-
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem Database. [Link]
-
PubChem. Ethyl 2-benzoyl-3-oxo-3-phenylpropionate. PubChem Database. [Link]
-
Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
PubChem. 2-(2-Phenacylphenyl)ethyl benzoate. PubChem Database. [Link]
-
Clarke, D. J., et al. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. Phenethyl Benzoate. PubChem Database. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
An In-depth Technical Guide to Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-oxo-2-phenylethyl)benzoate, a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document focuses on a robust, proposed synthesis pathway, provides estimated physicochemical properties based on analogous structures, and discusses its potential applications.
Introduction and Chemical Identity
This compound, also known as ethyl 2-phenacylbenzoate, is an organic molecule characterized by an ethyl benzoate core substituted at the ortho position with a phenacyl group. The presence of a keto-ester functionality and two aromatic rings suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems and as a candidate for biological screening.
At present, a specific CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may not be a widely commercialized or extensively studied substance, making a detailed understanding of its synthesis crucial for any research endeavor.
Proposed Synthesis Pathway
A logical and efficient two-step synthesis is proposed for the preparation of this compound. The strategy involves the initial synthesis of the carboxylic acid precursor, 2-(2-oxo-2-phenylethyl)benzoic acid, followed by a classic Fischer esterification to yield the target ethyl ester.
Step 1: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid
The synthesis of the carboxylic acid intermediate is based on the method described by Guion et al., which involves the condensation of dilithiated ortho-toluic acid with an aromatic ester.[1] This approach provides a direct route to the desired ortho-substituted phenacylbenzoic acid.
Causality of Experimental Choices:
-
Dilithiation of o-Toluic Acid: ortho-Toluic acid is treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and a proton from the ortho-methyl group. This creates a dianion, a powerful nucleophile, at the benzylic position. The use of excess LDA ensures complete dianion formation.
-
Condensation with an Aromatic Ester: The dilithiated intermediate then undergoes a Claisen-type condensation with an aromatic ester, such as methyl benzoate. The benzylic carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the keto functionality.
-
Aqueous Workup: Acidic aqueous workup is necessary to protonate the carboxylate and neutralize any remaining base, yielding the final 2-(2-oxo-2-phenylethyl)benzoic acid.
Experimental Protocol: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of ortho-toluic acid (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.
-
Add a solution of methyl benzoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by carefully pouring it into a beaker of ice and water.
-
Acidify the aqueous mixture to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-oxo-2-phenylethyl)benzoic acid.
Step 2: Fischer Esterification to this compound
The second step involves the esterification of the synthesized carboxylic acid with ethanol in the presence of a strong acid catalyst. This is a classic and reliable method for the preparation of esters.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol.
-
Excess Ethanol: The Fischer esterification is a reversible reaction. Using ethanol as the solvent (in large excess) shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if a non-polar co-solvent like toluene is used.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-oxo-2-phenylethyl)benzoic acid (1.0 equivalent) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Estimated Physicochemical Properties
As there is no readily available experimental data for this compound, the following table provides estimated physical and chemical properties based on structurally similar compounds such as 2-(2-oxo-2-phenylethyl)benzoic acid, ethyl benzoate, and (2-Oxo-2-phenylethyl) benzoate.
| Property | Estimated Value | Rationale/Comparison |
| Molecular Formula | C₁₇H₁₆O₃ | Based on the proposed structure. |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or viscous oil | Similar keto-esters are often solids at room temperature. |
| Melting Point | 70-90 °C | The precursor acid has a melting point. The ester is expected to have a lower but still solid melting point. |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Typical for moderately polar organic esters. |
| ¹H NMR | Expected signals for aromatic protons, a methylene singlet (~4.5 ppm), an ethyl ester quartet (~4.3 ppm), and a triplet (~1.3 ppm). | Based on the chemical structure. |
| ¹³C NMR | Expected signals for two carbonyl carbons (keto and ester), aromatic carbons, a methylene carbon, and ethyl ester carbons. | Based on the chemical structure. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1720 cm⁻¹). | These are typical values for these functional groups. |
Potential Applications in Research and Development
While specific applications for this compound are not documented, its chemical structure suggests several areas of potential utility for researchers and drug development professionals:
-
Synthesis of Heterocycles: The 1,4-dicarbonyl relationship between the ester and the ketone makes this compound a prime candidate for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrroles, and pyridazines, which are common scaffolds in medicinal chemistry.
-
Precursor for Biologically Active Molecules: The keto and ester functionalities can be further modified to introduce other chemical moieties, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.
-
Pro-drug Development: The ethyl ester group could potentially be used as a pro-drug moiety, which might be cleaved in vivo by esterases to release the active carboxylic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Sources
Spectroscopic Data of Ethyl 2-(2-oxo-2-phenylethyl)benzoate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
-
Predicted spectroscopic data for the target molecule, derived from fundamental principles of spectroscopy.
-
Experimental data from the closely related analogue, "2-oxo-2-phenylethyl benzoate" (CAS 33868-50-7), which serves as an excellent reference for understanding the core spectroscopic features.
This approach ensures a scientifically rigorous and practically useful guide for researchers in the field.
Introduction
Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto-ester with a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . Its structure, featuring a phenacyl group attached to an ethyl benzoate moiety, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a building block for more complex structures. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in a standard solvent like CDCl₃ are outlined below. These predictions are based on the known spectral data of "2-oxo-2-phenylethyl benzoate" and the expected influence of the ethyl group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃) | ~1.4 | Triplet (t) | ~7.1 | 3H |
| H-b (CH₂) | ~4.4 | Quartet (q) | ~7.1 | 2H |
| H-c (CH₂) | ~4.6 | Singlet (s) | - | 2H |
| Aromatic H | ~7.2 - 8.2 | Multiplet (m) | - | 9H |
Expertise & Experience:
-
The ethyl group protons (H-a and H-b) are expected to show a characteristic triplet-quartet pattern due to their mutual coupling. The quartet for the methylene protons (H-b) will be downfield due to the deshielding effect of the adjacent oxygen atom of the ester.
-
The methylene bridge protons (H-c) are predicted to appear as a singlet, as they lack adjacent protons to couple with. This singlet is expected to be significantly downfield due to the influence of the adjacent ketone and benzene ring.
-
The aromatic protons will appear as a complex multiplet in the range of 7.2-8.2 ppm. The protons on the phenacyl ring and the benzoate ring will have distinct, though potentially overlapping, signals. For comparison, in "2-oxo-2-phenylethyl benzoate," the aromatic protons appear as a multiplet between 7.45 and 8.17 ppm.[1][2]
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| CH₃ | ~14 |
| O-CH₂ (ethyl) | ~61 |
| C-CH₂ | ~45 |
| Aromatic CH | ~128 - 134 |
| Aromatic C (quaternary) | ~130 - 140 |
| C=O (ester) | ~166 |
| C=O (ketone) | ~197 |
Expertise & Experience:
-
The two carbonyl carbons are the most downfield signals, with the ketone carbonyl typically appearing at a higher chemical shift than the ester carbonyl. In the analogue "2-oxo-2-phenylethyl benzoate," these appear at approximately 192.1 ppm and 166.0 ppm, respectively.[2]
-
The carbons of the ethyl group will be the most upfield signals.
-
The methylene bridge carbon will be in the mid-field region.
-
The aromatic region will show multiple signals for the protonated and quaternary carbons of the two benzene rings.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data would involve:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain a symmetrical TMS signal with a narrow linewidth.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1685 | C=O (ketone) | Stretching |
| ~1600, ~1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Expertise & Experience:
-
The most prominent peaks in the IR spectrum will be the two carbonyl stretching vibrations. The ester carbonyl will likely appear at a higher wavenumber than the ketone carbonyl. For "2-oxo-2-phenylethyl benzoate," these are observed at approximately 1714 cm⁻¹ and a shoulder, or a separate peak, for the other carbonyl.[1]
-
The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.
-
The C-O stretching of the ester group will be a strong signal in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 268, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
| m/z | Fragment Ion | Structure |
| 163 | [M - C₆H₅CO]⁺ | Ethyl benzoate fragment |
| 149 | [M - C₇H₅O]⁺ | |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (likely base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Expertise & Experience:
-
The most stable carbocation, the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, is expected to be the base peak in the spectrum. This is a common fragmentation for phenacyl derivatives. The mass spectrum of "2-oxo-2-phenylethyl benzoate" also shows a prominent peak at m/z 105.[2]
-
Alpha-cleavage adjacent to the carbonyl groups is a primary fragmentation pathway.
-
Loss of the ethyl group and subsequent rearrangements can also lead to other observed fragments.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: In the mass spectrometer, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted key MS fragmentations.
Conclusion
While experimental spectra for this compound are not readily found, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and data from the close analogue, 2-oxo-2-phenylethyl benzoate. This guide provides researchers and drug development professionals with the expected NMR, IR, and MS data, along with standard protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.
References
-
I2-catalyzed regioselective oxo- and hydroxy-acyloxylation of alkenes and enol ethers. (n.d.). Amazon S3. Retrieved January 18, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. (n.d.). Bulgarian Chemical Communications. Retrieved January 18, 2026, from [Link]
-
Prasad, P. K. (2016). Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation. CSIR-NCL Digital Repository. [Link]
-
Ethanone, 2-(benzoyloxy)-1-phenyl-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
Sources
A Technical Guide to the Reactivity and Stability of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Executive Summary
Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a complex organic molecule featuring an ethyl ester, a ketone, and an activated methylene bridge on a disubstituted benzene core. While not extensively documented in mainstream literature, its structural motifs are common in synthetic intermediates for pharmaceuticals and fine chemicals. Understanding its reactivity and stability is paramount for its effective use, storage, and integration into drug development pipelines. This guide provides a comprehensive technical overview based on first-principle organic chemistry and analogies to structurally related compounds. We will explore its synthesis, profile the reactivity of its key functional groups, and outline a systematic approach to evaluating its stability under various stress conditions, including hydrolysis, photolysis, and oxidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of this molecule's behavior.
Molecular Profile and Physicochemical Properties
The structure of this compound presents several points of interest for chemical reactivity. The ortho-substitution pattern creates potential for intramolecular interactions, while the combination of an electron-withdrawing ester and a bulky side-chain influences the molecule's overall conformation and electronic properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₃ | Calculated |
| Molecular Weight | 268.31 g/mol | Calculated |
| XLogP3 | 3.5 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
Note: These properties are computationally derived and await experimental verification.
Proposed Synthesis and Characterization
A robust synthesis is crucial for obtaining high-purity material for reactivity and stability studies. A logical synthetic route involves the Friedel-Crafts acylation of a suitable precursor followed by esterification.
Synthesis Pathway Rationale: The most direct approach involves the intramolecular cyclization of a precursor to form a key intermediate, which is then converted to the target molecule. A plausible pathway begins with the reaction of thiosalicylic acid with 2-bromoacetophenone, followed by cyclization and further steps, a method adapted from related syntheses[1]. An alternative and perhaps more direct route would be the palladium-catalyzed coupling of ethyl 2-iodobenzoate with acetophenone, followed by appropriate workup.
Caption: Proposed workflow for the synthesis and characterization of the title compound.
Characterization:
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the benzylic methylene protons (CH₂), and multiplets in the aromatic region.
-
¹³C NMR: Key signals would correspond to the two carbonyl carbons (ester and ketone), the methylene carbon, and the carbons of the two aromatic rings[2].
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 268.31 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group or cleavage at the keto-methylene bond.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching for the ester (~1720 cm⁻¹) and ketone (~1685 cm⁻¹), and C-O stretching for the ester bond.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups. Understanding these individual reactivities allows for the prediction of potential degradation pathways and metabolic fate.
Reactivity of the Ester Group: Hydrolysis
The ethyl ester is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, proceeding through a nucleophilic acyl substitution (addition-elimination) mechanism to yield 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol[3][4][5].
Expert Insight: While both acid and base catalyze this reaction, base-catalyzed hydrolysis (saponification) is irreversible because the final step forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol by-product. This makes the compound particularly susceptible to degradation in alkaline formulations.
Caption: Simplified mechanism for the hydrolysis of the ester functional group.
Reactivity of the Ketone Group
The phenacyl ketone is susceptible to nucleophilic attack.
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, forming Ethyl 2-(2-hydroxy-2-phenylethyl)benzoate, without affecting the ester group. This resultant alcohol could be a potential metabolite or a synthetic derivative[6].
-
Enolization: The ketone's α-protons on the methylene bridge are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation or condensation reactions.
Reactivity of the α-Methylene Bridge
The methylene protons are positioned between two electron-withdrawing groups (the phenyl ring and the ketone), making them relatively acidic. This site is a potential target for oxidative attack and a handle for further synthetic modifications.
Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule, which is a critical component of any drug development program[7][8].
Experimental Protocols for Forced Degradation
The following protocols are designed to be self-validating by ensuring that stress conditions are sufficient to produce detectable degradation (typically 5-20%) without completely destroying the parent molecule.
Protocol 1: Hydrolytic Stability
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in three media: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Incubation: Store aliquots of each solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before dilution. Analyze all samples by a stability-indicating HPLC method.
-
Rationale: This experiment determines the susceptibility to acid/base-catalyzed hydrolysis. The elevated temperature accelerates the process to provide data within a practical timeframe[3][9].
Protocol 2: Photostability
-
Preparation: Prepare solutions in a photochemically inert solvent (e.g., acetonitrile/water) and expose them to a calibrated light source.
-
Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample must be stored under the same conditions but protected from light.
-
Analysis: Analyze samples by HPLC.
-
Rationale: Aromatic ketones and esters can absorb UV radiation, leading to photodegradation. Potential pathways include photo-cleavage or rearrangement reactions. Comparing to a dark control is critical to distinguish between photolytic and thermal degradation[7].
Caption: Experimental workflow for conducting forced degradation studies.
Predicted Degradation Profile
The following table summarizes the expected outcomes from the forced degradation studies.
Table 2: Summary of Predicted Degradation Pathways
| Stress Condition | Primary Mechanism | Major Predicted Degradant(s) |
| Acidic Hydrolysis | Nucleophilic Acyl Substitution | 2-(2-oxo-2-phenylethyl)benzoic acid |
| Basic Hydrolysis | Saponification | Sodium 2-(2-oxo-2-phenylethyl)benzoate |
| Oxidation (H₂O₂) | Oxidation of methylene bridge or aromatic ring | Hydroxylated derivatives; potential cleavage products |
| Photolysis (UV/Vis) | Photochemical Cleavage / Rearrangement | Benzoic acid derivatives, phenylglyoxal derivatives |
| Thermal (Heat) | Cleavage of the weakest bond (likely ester) | 2-(2-oxo-2-phenylethyl)benzoic acid |
Conclusion
This compound is a molecule whose stability is primarily dictated by its ester functionality, making it highly susceptible to hydrolysis, especially under basic conditions. Its ketone and activated methylene groups offer sites for metabolic transformation and potential oxidative degradation. A thorough understanding of these reactivity patterns, investigated through systematic forced degradation studies, is essential for its successful application in research and development. The protocols and predictive analyses outlined in this guide provide a robust framework for scientists to characterize this molecule, ensuring its quality, safety, and efficacy in its intended application.
References
-
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
-
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]
-
Mol-Instincts. 2-oxo-2-phenylethyl benzoate. [Link]
-
ResearchGate. (PDF) 2-Oxo-2-phenylethyl benzoate. [Link]
-
The Good Scents Company. phenethyl benzoate. [Link]
-
SSERC. Hydrolysis of ethyl benzoate – pupil guide. [Link]
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]
-
PubChem. Phenethyl Benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]
-
Quora. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]
-
NIST. Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]
-
Shailesh's Chemistry. (2021, May 29). Ethyl benzoate to Benzoic acid [Video]. YouTube. [Link]
-
ResearchGate. Ultrasonic and Acoustic Investigation of Binary Mixtures of Ethyl Benzoate and 2 Methyl 1 Propanol at Different Temperatures. [Link]
-
PubChem. (r)-2-Hydroxy-2-phenylethyl benzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sserc.org.uk [sserc.org.uk]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. (r)-2-Hydroxy-2-phenylethyl benzoate | C15H14O3 | CID 9794802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Solubility in a Promising Keto Ester
Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto ester of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a keto group, an ester linkage, and two phenyl rings, makes it a versatile building block for more complex molecules. However, the successful application of this compound in any synthetic route or formulation is fundamentally governed by its interaction with the surrounding solvent medium—its solubility. This guide provides a comprehensive technical overview of the anticipated solubility of this compound in a range of common organic solvents, grounded in its physicochemical properties and data from analogous structures. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for its prediction and determination.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is dictated by its molecular structure. For this compound, the key physicochemical parameters are as follows:
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₇H₁₆O₃ | Provides the elemental composition. |
| Molecular Weight | 268.31 g/mol | A moderate molecular weight, suggesting that solubility will be heavily influenced by intermolecular forces. |
| Structure | Aromatic ketone and ethyl ester | The presence of two phenyl rings contributes to a significant non-polar character. The ketone and ester functional groups introduce polarity and potential for dipole-dipole interactions and hydrogen bonding with protic solvents. |
| Polarity | Moderately polar | The molecule possesses both non-polar (phenyl rings, ethyl chain) and polar (carbonyl and ester groups) regions, leading to an overall moderate polarity. This suggests solubility in a range of solvents, with a preference for those of similar polarity. |
| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ketone and ester groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols. It does not have hydrogen bond donor capabilities. |
The interplay of these features suggests that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like" and solubility data for structurally related compounds such as ethyl benzoate and 2-oxo-2-phenylethyl benzoate, the following solubility profile is predicted. Ethyl benzoate is known to be highly soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane[1][2]. Similarly, the recrystallization of 2-oxo-2-phenylethyl benzoate from ethanol indicates its good solubility in this solvent[3][4].
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | High | The ability of ethanol to engage in hydrogen bonding with the keto and ester groups, coupled with its alkyl chain that can interact with the non-polar regions of the molecule, suggests strong solvation. |
| Methanol | Moderate to High | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the large non-polar phenyl rings. | |
| Polar Aprotic | Acetone | High | The polarity of acetone is well-suited to interact with the polar functional groups of the keto ester through dipole-dipole interactions. |
| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating non-polar moieties compared to acetone. | |
| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions, making it a good candidate for dissolving this compound. The synthesis of a related compound, 2-oxo-2-phenylethyl benzoate, was carried out in DMF, suggesting good solubility of the structural class in this solvent[3][4]. | |
| Dichloromethane (DCM) | High | DCM has an intermediate polarity and is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar features. | |
| Non-Polar | Toluene | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. |
| Hexane | Low to Moderate | The large non-polar regions of this compound will have some affinity for hexane, but the polar functional groups will hinder extensive dissolution. | |
| Diethyl Ether | Moderate to High | Diethyl ether has a slight polarity and is a good solvent for many organic compounds of moderate polarity. |
Experimental Determination of Solubility: A Validating Protocol
Given the predictive nature of the above data, experimental verification is crucial. The following protocol outlines a standard method for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent in which the compound is highly soluble to a known final volume. This diluted sample will be used for analysis.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can affect the solubility of this compound and should be controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during experiments.
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and solvating power, leading to inaccurate solubility measurements. Always use high-purity, analytical grade solvents.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Ensure that the same crystalline form of this compound is used throughout a series of experiments.
Conclusion
References
- Solubility of Things.
- Chem-Impex.
- LookChem.
- ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents.
- Chemistry LibreTexts. Properties of Esters.
- ResearchGate. How to determine the solubility of a substance in an organic solvent ?.
- Google Patents. Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.
- PubChem.
- ResearchGate.
- National Institutes of Health.
Sources
A Theoretical and Computational Guide to the Molecular Structure of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Abstract
This technical guide provides a comprehensive theoretical framework for studying the molecular structure and electronic properties of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). This document is intended for researchers, chemists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings necessary to interpret computational results for similar keto-ester compounds. The methodologies described herein are self-validating, ensuring a high degree of confidence in the predicted molecular and electronic characteristics.
Introduction
This compound is a keto-ester derivative of significant interest in synthetic organic chemistry. Its structure, featuring a flexible ethyl chain connecting two rigid aromatic systems, presents a compelling case for theoretical investigation. Understanding the molecule's preferred three-dimensional conformation, electronic charge distribution, and vibrational properties is paramount for predicting its reactivity, stability, and potential applications, for instance, as a precursor in the synthesis of heterocyclic compounds or as a scaffold in medicinal chemistry.
Computational chemistry provides powerful tools to elucidate these properties at a molecular level, offering insights that complement and guide experimental work.[1] This guide focuses on the application of Density Functional Theory (DFT), a method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[2][3] The objective is to present a complete, step-by-step computational workflow for characterizing this compound, from initial structure generation to the analysis of its electronic landscape.
The Theoretical Framework: Density Functional Theory (DFT)
At its core, quantum chemistry aims to solve the time-independent Schrödinger equation to determine the electronic properties of a system.[4] However, exact solutions are only possible for very simple systems. DFT provides a pragmatic and effective alternative by reformulating the problem in terms of the electron density, ρ(r), instead of the complex many-electron wavefunction.[5] The total energy of the system is a functional of this density.
The practical application of DFT is realized through the Kohn-Sham method, which uses a set of non-interacting orbitals (the Kohn-Sham orbitals) to construct the electron density.[4] The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for organic molecules because they incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure.[6][7][8] The B3LYP functional has been extensively benchmarked and provides a reliable balance of accuracy and computational efficiency.[9]
-
The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.[10] Pople-style basis sets, like the 6-311++G(d,p) set, are common choices. This notation indicates a flexible triple-zeta basis set for valence electrons, augmented with diffuse functions (++G) to better describe weakly bound electrons and polarization functions (d,p) to allow for anisotropy in the electron distribution, which is crucial for describing bonding accurately.[11]
Computational Methodology
The following protocols outline a validated workflow for the theoretical characterization of this compound. This process is designed to be sequential, where the output of each step serves as a validated input for the next.
Initial Structure Preparation
The first step involves generating a plausible 3D structure of the molecule. This can be accomplished using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). Care should be taken to create a reasonable initial geometry, although the subsequent optimization step is designed to find the lowest energy conformation.
Protocol: Geometry Optimization
The purpose of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[5][12] This represents the most stable, ground-state structure of the molecule.
Step-by-Step Protocol:
-
Input File Generation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Specification: Define the level of theory. A robust choice for this molecule is B3LYP/6-311++G(d,p) .[8][13] The B3LYP functional provides accuracy for organic systems, while the 6-311++G(d,p) basis set offers the necessary flexibility.[6][7]
-
Job Type: Specify the job type as Opt (Optimization). This instructs the software to perform the energy minimization algorithm.
-
Convergence Criteria: Use the default, tight convergence criteria to ensure a true minimum is located.
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to lower the total energy until the specified convergence criteria are met.
-
Output Analysis: The final output will contain the optimized Cartesian coordinates of the molecule.
Protocol: Vibrational Frequency Analysis
A frequency calculation must be performed on the optimized geometry. This serves two critical functions:
-
Verification of Minimum Energy: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.[14]
-
Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental Infrared (IR) and Raman spectra.[13][15]
Step-by-Step Protocol:
-
Input File Generation: Use the optimized coordinates from the previous step.
-
Method Specification: Use the same level of theory as the optimization, B3LYP/6-311++G(d,p) , to ensure consistency.
-
Job Type: Specify the job type as Freq (Frequency).
-
Execution: Run the calculation.
-
Output Analysis:
-
Confirm that all calculated frequencies are positive.
-
Analyze the vibrational modes and their corresponding IR intensities. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations.[13][16]
-
Workflow Visualization
The relationship between these core computational steps forms a self-validating loop, ensuring the reliability of the final results.
Caption: Computational workflow for theoretical molecular analysis.
Results and Discussion
This section discusses the expected outcomes from the computational analysis of this compound.
Optimized Molecular Geometry
The optimization will yield the most stable 3D structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to standard values. The dihedral angles between the two phenyl rings and involving the central keto-ethyl bridge are particularly important for defining the molecule's overall shape.
Table 1: Predicted Key Structural Parameters for this compound
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| r(C=O)ketone | Ketone Carbonyl Bond Length | ~1.22 Å |
| r(C=O)ester | Ester Carbonyl Bond Length | ~1.21 Å |
| r(C-O)ester | Ester C-O Single Bond Length | ~1.35 Å |
| ∠(O=C-C) | Ketone Angle | ~120.5° |
| τ(Ph-C-C-Ph) | Central Dihedral Angle | Variable |
Vibrational Analysis
The calculated vibrational spectrum provides fingerprints for key functional groups. After scaling, these frequencies can be compared with experimental IR data for validation.
Table 2: Predicted Principal Vibrational Frequencies (Scaled)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium-Weak | Aliphatic C-H Stretch |
| ~1715 | Very Strong | Ester C=O Stretch |
| ~1685 | Strong | Ketone C=O Stretch |
| ~1600 | Strong | Aromatic C=C Stretch |
| ~1250 | Very Strong | Ester C-O Stretch |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic properties.[17]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable.[17]
For this compound, the HOMO is expected to be localized on the more electron-rich phenyl ring, while the LUMO is likely centered on the benzoyl moiety due to the electron-withdrawing nature of the ketone.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is invaluable for identifying sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. These are expected around the oxygen atoms of the carbonyl groups.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to attack by nucleophiles. These are expected around the acidic hydrogen atoms.
Conceptual Relationships of Calculated Properties
Caption: Relationship between calculated properties and their chemical interpretation.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous computational protocol for the theoretical study of this compound using Density Functional Theory. By following the prescribed workflow of geometry optimization followed by a validating frequency calculation, researchers can obtain a reliable ground-state structure. Subsequent analyses of the frontier molecular orbitals and molecular electrostatic potential provide deep insights into the molecule's electronic structure, stability, and reactive sites. These theoretical predictions serve as a powerful complement to experimental studies, enabling a more profound understanding of the molecule's chemical behavior and guiding its potential applications in synthesis and materials science.
References
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Available at: [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. Available at: [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Available at: [Link]
-
ResearchGate. (2024). Basis set and methods for organic molecules. Available at: [Link]
-
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(41), 12560-12574. Available at: [Link]
-
Biaggne, A., Knowlton, W. B., Yurke, B., Lee, J., & Li, L. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules, 26(3), 524. Available at: [Link]
-
ResearchGate. (2025). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. Available at: [Link]
-
SciELO México. (2022). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Available at: [Link]
-
J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Available at: [Link]
-
Preprints.org. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Available at: [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC - NIH. Available at: [Link]
-
Software Ic. (n.d.). Geometry Optimization – EXPO. Available at: [Link]
-
University of Manchester. (n.d.). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Available at: [Link]
-
ResearchGate. (n.d.). DFT calculations a, Geometry optimization by DFT for (i) JNU-3a@2C3H6.... Available at: [Link]
-
leeping.github.io. (n.d.). Week 8: Electronic Structure and Quantum Chemistry. Available at: [Link]
-
ACS Publications. (2021). Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available at: [Link]
-
Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available at: [Link]
-
ResearchGate. (2004). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. Available at: [Link]
-
MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Available at: [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Available at: [Link]
-
YouTube. (2023). How to choose a basis set in DFT calculations || part 4. Available at: [Link]
-
MDPI. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Available at: [Link]
-
YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. Available at: [Link]
Sources
- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 2. longdom.org [longdom.org]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 | CHE155 [leeping.github.io]
- 5. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
An In-depth Technical Guide to Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Synthesis, Reactivity, and Applications as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto-ester of significant interest in synthetic organic chemistry, primarily serving as a key precursor for the construction of the 3-phenylisochroman-1-one scaffold. This heterocyclic motif is present in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive review of the synthesis, key chemical properties, and notable reactions of this compound, with a particular focus on its role in the synthesis of isochroman-1-ones. Detailed experimental protocols, mechanistic insights, and a review of relevant literature are presented to offer a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of this compound
This compound, while not extensively studied as an isolated compound, holds considerable importance as a synthetic intermediate. Its structure, featuring a keto group positioned gamma to an ester carbonyl on a benzene ring, makes it an ideal substrate for intramolecular cyclization reactions. This reactivity is primarily harnessed for the synthesis of 3-phenylisochroman-1-ones, a class of lactones (cyclic esters) that form the core of numerous natural products with interesting biological activities.
The strategic importance of this compound lies in its ability to undergo a base-mediated intramolecular condensation, a reaction analogous to a Dieckmann condensation, to furnish the six-membered lactone ring of the isochromanone system. This approach provides a convergent and efficient route to a key heterocyclic framework, making the study of its synthesis and reactivity a valuable endeavor for organic chemists.
Synthesis of this compound
The synthesis of this compound is not widely documented as a standalone preparation in the chemical literature. However, its synthesis can be logically deduced from established organic reactions. A plausible and efficient synthetic route involves the acylation of a suitable ethyl benzoate derivative.
A general and reliable method for the synthesis of the broader class of phenacyl benzoates involves the reaction of a benzoic acid with a phenacyl bromide.[1][2] While this method is for a related isomer, the principles can be adapted. For the specific case of this compound, a more direct approach would involve the reaction of an organometallic reagent derived from ethyl 2-halobenzoate with a phenacyl electrophile, or the palladium-catalyzed coupling of a suitable ethyl benzoate derivative with a phenacyl component.
A conceptually straightforward, though not explicitly documented, approach would be the Friedel-Crafts acylation of ethyl benzoate. However, the directing effects of the ethyl ester group would likely lead to a mixture of ortho, meta, and para acylated products, making this a less desirable route for regioselective synthesis.
A more controlled synthesis would likely involve a multi-step sequence, potentially starting from 2-methylbenzoic acid. This could involve esterification to ethyl 2-methylbenzoate, followed by benzylic bromination and subsequent oxidation to the desired ketone.
Given the lack of a directly reported synthesis, a proposed synthetic pathway is outlined below, based on analogous transformations.
Proposed Synthetic Protocol
This proposed protocol is based on the well-established principles of esterification and nucleophilic substitution.
Step 1: Esterification of 2-(2-oxo-2-phenylethyl)benzoic acid
If the corresponding carboxylic acid is available, a standard Fischer esterification can be employed.
-
Reactants: 2-(2-oxo-2-phenylethyl)benzoic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
Dissolve 2-(2-oxo-2-phenylethyl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |
Characterization:
-
¹H NMR: Expected signals would include aromatic protons from the two phenyl rings, a singlet for the methylene protons between the carbonyl groups, and a quartet and triplet for the ethyl ester group.
-
¹³C NMR: Resonances for the ester and ketone carbonyl carbons, aromatic carbons, the methylene carbon, and the ethyl group carbons would be expected.
-
IR Spectroscopy: Characteristic absorption bands for the ester C=O stretch (around 1720 cm⁻¹), the ketone C=O stretch (around 1685 cm⁻¹), and C-O stretching would be prominent.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 268.1099 (for the exact mass) would be observed, along with characteristic fragmentation patterns.
Key Reactivity: Intramolecular Cyclization to 3-Phenylisochroman-1-one
The most significant reaction of this compound is its intramolecular cyclization to form 3-phenylisochroman-1-one. This transformation is typically a base-mediated intramolecular condensation. The reaction proceeds through the formation of an enolate at the methylene carbon, which then attacks the ester carbonyl to form the six-membered lactone ring.
Caption: Base-mediated intramolecular cyclization of this compound.
Mechanistic Considerations
The mechanism of this intramolecular cyclization is analogous to the Dieckmann condensation, which is a well-established method for forming cyclic β-keto esters from diesters.[3][4][5]
-
Enolate Formation: A suitable base, such as sodium ethoxide, deprotonates the α-carbon to the ketone, forming a resonance-stabilized enolate. The acidity of these protons is enhanced by the adjacent phenyl and carbonyl groups.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion.
-
Ring Closure and Elimination: This attack forms a six-membered ring and a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the ethoxide leaving group, yielding the 3-phenylisochroman-1-one product.
The choice of base is crucial for the success of this reaction. A non-nucleophilic, sterically hindered base can be advantageous in minimizing side reactions.
Experimental Protocol for Intramolecular Cyclization
The following is a generalized protocol for the base-mediated cyclization of this compound to 3-phenylisochroman-1-one, based on similar reported transformations.
-
Reactants: this compound, a suitable base (e.g., sodium ethoxide, potassium tert-butoxide), and an anhydrous solvent (e.g., ethanol, THF, toluene).
-
Procedure:
-
To a solution of this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base at room temperature or an appropriate temperature.
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a proton source, such as a dilute aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-phenylisochroman-1-one by column chromatography or recrystallization.
-
Applications in Synthesis
The primary application of this compound is as a precursor to 3-phenylisochroman-1-one and its derivatives. Isochroman-1-ones are important structural motifs found in various natural products and pharmacologically active molecules.[4][6] The ability to efficiently construct this core structure opens up avenues for the synthesis of a wide range of complex molecules.
Modern synthetic methods for isochroman-1-ones also include palladium-catalyzed reactions of 2-vinylbenzoates, which represents an alternative approach to this important heterocyclic system.[7]
Conclusion
This compound is a valuable, though not extensively documented, synthetic intermediate. Its key utility lies in its efficient conversion to 3-phenylisochroman-1-one via a base-mediated intramolecular cyclization. This technical guide has provided a comprehensive overview of its plausible synthesis, predicted properties, and a detailed examination of its most significant chemical transformation. The provided protocols and mechanistic insights are intended to serve as a practical resource for chemists engaged in the synthesis of isochroman-1-one-based compounds and other complex molecular architectures. Further research into the direct and efficient synthesis of this compound and the optimization of its cyclization would be a valuable contribution to the field of organic synthesis.
References
-
Ano, Y., Takahashi, S., & Chatani, N. (2023). Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides. Organic Letters, 25(18), 3266–3270. Available at: [Link]
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1528. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-2-phenylethyl benzoate. PubChem Compound Database. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]
-
University of Liverpool IT Services. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Zhou, J., Wang, C., Li, C., & Wang, J. (2018). Synthesis of isochromans via Fe(OTf)
Sources
- 1. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [PDF] Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization | Semantic Scholar [semanticscholar.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides [organic-chemistry.org]
Methodological & Application
Synthesis of Oxazoles Utilizing Ethyl 2-(2-oxo-2-phenylethyl)benzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of oxazoles, a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. We focus on a specific and efficient pathway utilizing Ethyl 2-(2-oxo-2-phenylethyl)benzoate as a key starting material. This application note delves into the mechanistic underpinnings of the transformation, offers a step-by-step laboratory protocol, and presents the expected outcomes, thereby serving as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in a vast array of biologically active molecules and functional materials.[1][2][3] The prevalence of the oxazole core in numerous natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug design.[1][4] From anti-inflammatory agents to anticancer drugs, the unique electronic and steric properties of the oxazole ring enable it to interact with a wide range of biological targets.[3][4] Consequently, the development of robust and versatile synthetic methodologies for accessing substituted oxazoles is of paramount importance to the scientific community.
Synthetic Strategy: A Modified Robinson-Gabriel Approach
The synthesis of oxazoles from this compound is conceptually rooted in the classical Robinson-Gabriel synthesis, which traditionally involves the cyclodehydration of 2-acylamino-ketones.[5][6] In this tailored approach, the readily available α-acyloxy ketone, this compound, undergoes a cyclocondensation reaction with an ammonia source, typically ammonium acetate, in a suitable solvent like acetic acid. This method provides a direct and efficient route to 2,4-disubstituted oxazoles.
Mechanistic Insights
The reaction proceeds through a plausible sequence of steps, initiated by the formation of an enamine intermediate from the reaction of the β-keto ester with ammonia (from ammonium acetate). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. The causality behind this transformation lies in the electrophilic nature of the carbonyl carbons and the nucleophilicity of the in-situ generated enamine.
Caption: Proposed mechanistic pathway for oxazole synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target oxazole derivative.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | (e.g., Sigma-Aldrich) |
| Ammonium Acetate | ACS Reagent, ≥98% | (e.g., Fisher Scientific) |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | (e.g., VWR) |
| Ethyl Acetate | HPLC Grade | (e.g., Merck) |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Silica Gel | 60 Å, 230-400 mesh | (e.g., Sorbent Technologies) |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1 equivalent) and ammonium acetate (50 mmol, 5 equivalents).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure oxazole derivative.
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The reaction is expected to yield the corresponding 2-phenyl-4-substituted oxazole. The exact yield will depend on the purity of the starting materials and the careful execution of the protocol, but yields in the range of 70-85% are commonly reported for analogous reactions.
Characterization Data (Hypothetical for a model product)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 7.2-8.2 ppm. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the oxazole ring carbons (typically δ 150-165 ppm and δ 125-140 ppm). |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| FT-IR (KBr) | Characteristic peaks for C=N and C-O-C stretching of the oxazole ring. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after 6 hours, the reaction time can be extended. Ensure the reaction temperature is maintained at reflux. The use of anhydrous ammonium acetate can sometimes improve yields by minimizing side reactions with water.
-
Low Yields During Work-up: Ensure complete neutralization with sodium bicarbonate. Incomplete neutralization can lead to the loss of the product in the aqueous layer. Thorough extraction is also critical.
-
Purification Challenges: The polarity of the eluent for column chromatography should be carefully optimized. A gradual increase in the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) often provides better separation.
Conclusion
The synthesis of oxazoles from this compound via a modified Robinson-Gabriel approach offers a reliable and efficient method for accessing this important heterocyclic scaffold. The protocol detailed herein is robust and can likely be adapted for the synthesis of a variety of substituted oxazoles by modifying the starting β-keto ester. This guide serves as a practical tool for researchers engaged in the synthesis of novel chemical entities for applications in drug discovery and materials science.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [URL: Not available]
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [URL: Not available]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470486835]
- Patil, S. A., Patil, R., & Patil, S. A. (2017). Oxazole containing natural products: A review. Journal of Chemical and Pharmaceutical Research, 9(6), 213-222. [URL: Not available]
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. [URL: Not available]
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [URL: Not available]
- Potts, K. T. (1961). The chemistry of 1, 2, 4-triazoles. Chemical Reviews, 61(2), 87-127. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60210a001]
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00066a006]
- Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus Thioamiden und halogenisirten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [URL: Not available]
- Kaur, R., & Kumar, K. (2021). Oxazole: A versatile scaffold for the development of potent therapeutic agents. European Journal of Medicinal Chemistry, 213, 113170. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352342100057X]
- Goyal, A., & Kumar, A. (2021). A review on biological and medicinal significance of oxazole derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166. [URL: Not available]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]
Sources
- 1. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Application Notes & Protocols: A Novel Approach to Fused Imidazole Synthesis Utilizing Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Introduction: The Enduring Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic characteristics and ability to participate in hydrogen bonding make it an exceptional scaffold for engaging with biological targets like enzymes and receptors.[1] The therapeutic applications of imidazole derivatives are vast, spanning roles as anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive agents, among others.[2][3][4] The versatility of the imidazole core continues to inspire the development of novel synthetic methodologies aimed at accessing new chemical space for drug discovery programs.[5][6] This guide introduces a potential synthetic route leveraging the unique structural features of Ethyl 2-(2-oxo-2-phenylethyl)benzoate to access a fused imidazole system, a structural motif with significant potential in medicinal chemistry.
Proposed Synthetic Pathway: A Radziszewski-Type Condensation Followed by Intramolecular Cyclization
While a direct, one-step synthesis of a simple imidazole from this compound is not prominently described in the literature, the inherent reactivity of this starting material suggests a plausible pathway to a more complex, fused heterocyclic system. The presence of a 1,2-dicarbonyl equivalent in the phenacyl moiety and an ortho-ester group opens the door to a sequential reaction cascade. We propose a two-stage synthesis involving an initial multicomponent reaction to form a substituted imidazole, followed by an intramolecular cyclization to yield a fused imidazole derivative.
This proposed pathway is grounded in the principles of the well-established Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[7][8]
Experimental Workflow Overview
Caption: A proposed two-stage synthetic route to a fused imidazole derivative.
Detailed Experimental Protocols
Part 1: Synthesis of the Imidazole Intermediate via a Radziszewski-Type Reaction
This protocol is adapted from established procedures for the synthesis of tri-substituted imidazoles.[9][10]
Materials:
-
This compound (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (excess, e.g., 5-10 equivalents)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) and benzaldehyde (1 eq.) in glacial acetic acid.
-
Add ammonium acetate (5-10 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterize the intermediate product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the tri-substituted imidazole.[11]
Part 2: Intramolecular Cyclization to the Fused Imidazole System
This step is a proposed intramolecular condensation to form the final fused heterocyclic product.
Materials:
-
The imidazole intermediate from Part 1 (1 equivalent)
-
A suitable base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in THF)
-
Anhydrous solvent (e.g., ethanol or THF)
Procedure:
-
Dissolve the imidazole intermediate from Part 1 in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the chosen base (e.g., sodium ethoxide in ethanol) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, the reaction may be stirred at room temperature or gently heated to facilitate the cyclization. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final fused imidazole product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[11]
Proposed Reaction Mechanism
Caption: A plausible mechanism for the formation of the fused imidazole.
Data Presentation: Expected Product Characterization
The following table summarizes the expected characterization data for the final fused imidazole product. Actual values will need to be determined experimentally.
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₁₆N₂O |
| Molecular Weight | 360.40 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Absence of ethyl ester signals. |
| ¹³C NMR | Signals corresponding to the fused aromatic system and the carbonyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 361.41 |
| IR Spectroscopy | C=O stretch (amide), C=N stretch, aromatic C-H stretches. |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently cited synthetic transformations. The Radziszewski reaction is a classic and reliable method for imidazole synthesis.[7][8] The proposed intramolecular cyclization is a standard method for the formation of heterocyclic rings. Each step of the synthesis should be monitored by TLC to ensure the reaction is proceeding as expected. Full characterization of the intermediate and final products by spectroscopic methods (NMR, MS, IR) is essential to validate the success of the synthesis and confirm the proposed structures.[11]
Conclusion
This application note presents a detailed, albeit theoretical, protocol for the synthesis of a novel fused imidazole derivative from this compound. By combining a Radziszewski-type reaction with a subsequent intramolecular cyclization, this pathway offers a logical and experimentally viable route to a potentially valuable heterocyclic scaffold for drug discovery and development. Researchers are encouraged to adapt and optimize the proposed conditions to achieve the desired outcome.
References
- Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Hindawi.
-
Applications of imidazole derivatives. ResearchGate. Available at: [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. Available at: [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific Research in Science and Technology.
-
Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed. Available at: [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. Available at: [Link]
-
Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. ResearchGate. Available at: [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Lophine (2,4,5-triphenyl-1H-imidazole). PMC - NIH. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. Available at: [Link]
-
The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]
-
Development of new methods of synthesis of Imidazole in last two decades: A Review. JJM. Available at: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
- Preparation of imidazoles. Google Patents.
-
Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Thieme Connect. Available at: [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. Available at: [Link]
-
Synthesis and Chemiluminescence of Lophine. YouTube. Available at: [Link]
-
1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
-
Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. CONICET. Available at: [Link]
-
Preparation of 1‐substituted‐5‐[(2‐oxo‐2‐phenyl)ethyl]imidazoles. Sci-Hub. Available at: [Link]
- Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ScienceDirect.
- Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC - PubMed Central. Available at: [Link]
-
THE ACTION OF AMMONIA ON BENZIL. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation of 1-Substituted-5-[(2-oxo-2-phenyl)ethyl]imidazoles. ResearchGate. Available at: [Link]
-
Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.Org. Available at: [Link]
-
Synthesis of lophine. ResearchGate. Available at: [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. NIH. Available at: [Link]
-
2-Oxo-2-phenylethyl benzoate. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 58. The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 58. The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. 58. The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters / J. Chem. Soc., 1960 [sci-hub.ru]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. (PDF) Synthesis of Nitrogen Heterocycles From Ethyl [research.amanote.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-(2-oxo-2-phenylethyl)benzoate as a Photo-Removable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light for Spatiotemporal Control
In the intricate fields of chemical synthesis, drug delivery, and molecular biology, the ability to control reactions with high precision is paramount. Photo-removable protecting groups (PPGs), often termed "photocages," offer an elegant solution by enabling the masking and subsequent light-triggered release of functional groups. This temporal and spatial control, initiated by a traceless photon reagent, prevents unwanted side reactions and allows for the targeted activation of bioactive molecules.
This guide focuses on Ethyl 2-(2-oxo-2-phenylethyl)benzoate , a member of the 2-benzoylbenzoate family of PPGs. These protecting groups are particularly attractive due to their straightforward synthesis, stability under various chemical conditions, and efficient cleavage upon UV irradiation. Here, we provide a detailed exploration of its mechanism, applications, and comprehensive protocols for its use in protecting alcohols and carboxylic acids.
Mechanism of Photorelease: A Tale of Two Pathways
The photochemistry of 2-benzoylbenzoate esters is centered around the benzophenone chromophore. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. The subsequent reaction pathway is dependent on the surrounding environment, particularly the presence of hydrogen or electron donors.[1]
In the presence of a hydrogen donor, such as 2-propanol, the excited benzophenone undergoes a photoreduction to form a ketyl radical. This radical intermediate then leads to the release of the protected alcohol and the formation of a dimeric byproduct, 3,3'-diphenylbiphthalidyl.[1]
Alternatively, in the presence of an electron donor like a primary amine, the excited state is quenched via an electron transfer process. This leads to the formation of 3-phenylphthalide as the byproduct and the liberation of the alcohol.[1] This dual-pathway mechanism offers flexibility in designing deprotection strategies tailored to the specific requirements of the chemical system.
Figure 1: General mechanism of photorelease for 2-benzoylbenzoate esters.
Synthesis of this compound
The synthesis of the parent compound, 2-oxo-2-phenylethyl benzoate, has been reported with high yields.[2] The following protocol is an adaptation for the synthesis of the title ethyl ester.
Protocol 1: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-Carboxybenzoic acid ethyl ester, 2-bromo-1-phenylethanone, Sodium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | Expected to be high (based on analog >97%) |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-carboxybenzoic acid ethyl ester (1 equivalent) and 2-bromo-1-phenylethanone (1.1 equivalents) in anhydrous DMF.
-
Add sodium carbonate (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain pure this compound.
Sources
Application Note & Experimental Protocol: A Streamlined Synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate via a Palladium-Catalyzed Tandem Sonogashira Coupling-Hydration Reaction
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate, a valuable β-keto ester intermediate in organic synthesis and drug discovery. The protocol herein details a robust and efficient one-pot, two-step tandem reaction sequence commencing with a Sonogashira cross-coupling of ethyl 2-iodobenzoate and phenylacetylene, followed by an in-situ hydration of the resulting alkyne. This method offers a significant advantage over classical approaches by avoiding the isolation of the intermediate alkyne, thereby improving overall yield and operational efficiency. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, mechanistic insights, and a self-validating experimental protocol.
Introduction
β-Keto esters are pivotal structural motifs in organic chemistry, serving as versatile precursors for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and natural products.[1] The title compound, this compound, incorporates this key functional group and represents a valuable building block for further molecular elaboration. Traditional methods for the synthesis of such compounds can be multi-step and require harsh reaction conditions.
The methodology presented here leverages the power of palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, to construct the carbon-carbon bond framework.[2][3] This is followed by a seamless hydration step to furnish the desired β-keto ester. The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[4] The subsequent hydration of the alkyne intermediate is a classic transformation that yields the corresponding ketone. By performing these reactions in a tandem, one-pot fashion, we significantly enhance the synthetic utility and efficiency of the overall process.[5][6]
Reaction Mechanism and Rationale
The synthesis of this compound via this protocol proceeds through two distinct catalytic cycles occurring in a single reaction vessel.
Sonogashira Coupling
The initial step involves the formation of ethyl 2-(phenylethynyl)benzoate through a Sonogashira coupling reaction. This reaction is catalyzed by a palladium(0) species and co-catalyzed by a copper(I) salt. The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The reaction is initiated by the oxidative addition of ethyl 2-iodobenzoate to the active Pd(0) catalyst. Concurrently, the terminal alkyne (phenylacetylene) reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the coupled product, ethyl 2-(phenylethynyl)benzoate, and regenerates the active Pd(0) catalyst.[4]
Hydration of the Alkyne
Upon completion of the Sonogashira coupling, the reaction mixture is treated with an acid to facilitate the hydration of the newly formed carbon-carbon triple bond.
Caption: Mechanism of acid-catalyzed alkyne hydration.
The hydration proceeds via the protonation of the alkyne to form a vinyl cation intermediate. Nucleophilic attack of water on the vinyl cation, followed by deprotonation, yields an enol. This enol rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Ethyl 2-iodobenzoate | ≥98% | Sigma-Aldrich | 610-97-9 |
| Phenylacetylene | 98% | Sigma-Aldrich | 536-74-3 |
| Dichlorobis(triphenylphosphine)palladium(II) | 98% | Strem Chemicals | 13965-03-2 |
| Copper(I) iodide | 99.999% | Sigma-Aldrich | 7681-65-4 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Sulfuric Acid | 95-98% | Sigma-Aldrich | 7664-93-9 |
| Ethyl Acetate | ACS grade | Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Magnesium Sulfate |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Sonogashira Coupling
-
To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL per mmol of ethyl 2-iodobenzoate) and triethylamine (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: In-situ Hydration
-
Once the Sonogashira coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully add a 10% aqueous solution of sulfuric acid (5.0 eq of H₂SO₄) to the reaction mixture. Caution: Exothermic reaction.
-
Heat the mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the disappearance of the alkyne intermediate by TLC.
Step 3: Work-up and Purification
-
After the hydration is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.
Data Summary
| Starting Material | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Ethyl 2-iodobenzoate | 276.06 | 1 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine | 101.19 | 3.0 | 3.0 |
| Sulfuric Acid | 98.08 | 5.0 | 5.0 |
| Product | This compound | Theoretical Yield (g) | Expected Yield (%) |
| 268.30 | Calculated based on starting material | 75-85% |
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The tandem, one-pot nature of the reaction sequence minimizes waste and purification steps, making it an attractive strategy for both academic and industrial laboratories. The mechanistic insights provided offer a deeper understanding of the reaction, allowing for further optimization and adaptation for the synthesis of related compounds.
References
-
J. Org. Chem. The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available at: [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available at: [Link]
-
Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
-
ResearchGate. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available at: [Link]
-
ResearchGate. Synthesis of α and β‐alkynyl ketones by carbonylative Sonogashira coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
National Center for Biotechnology Information. 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
-
ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Available at: [Link]
-
Frontiers in Chemistry. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
The Versatile Precursor: Ethyl 2-(2-oxo-2-phenylethyl)benzoate in Modern Heterocyclic Synthesis
In the landscape of contemporary drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, Ethyl 2-(2-oxo-2-phenylethyl)benzoate emerges as a particularly versatile and powerful precursor. Its unique arrangement of a keto, an ester, and a reactive methylene group, all held in a specific ortho relationship on a benzene ring, provides a gateway to a diverse range of fused heterocyclic systems.
This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of how this keto-ester can be strategically employed to forge key heterocyclic scaffolds. We will explore both well-established and promising synthetic routes, offering detailed, field-tested protocols and the critical insights necessary for their successful implementation and adaptation.
I. Synthesis of Isochromenones: The Acid-Catalyzed Intramolecular Aldol Condensation
The isochromanone (or isocoumarin) skeleton is a prevalent motif in numerous natural products exhibiting a wide spectrum of biological activities. The conversion of this compound to 3-phenyl-1H-isochromen-1-one is a direct and high-yielding transformation, proceeding through an initial hydrolysis followed by an acid-catalyzed intramolecular aldol-type condensation.
Mechanistic Rationale
The reaction is initiated by the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2-oxo-2-phenylethyl)benzoic acid. In the presence of a strong acid, the enol form of the ketone is generated. This enol then acts as a nucleophile, attacking the protonated carboxylic acid carbonyl in an intramolecular fashion. Subsequent dehydration of the resulting hemiacetal-like intermediate yields the stable, conjugated isochromanone ring system.
Caption: Workflow for Isochromenone Synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-1H-isochromen-1-one
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 2M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(2-oxo-2-phenylethyl)benzoic acid.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude 2-(2-oxo-2-phenylethyl)benzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Heat the mixture with stirring. The solution will typically darken.
-
After a short heating period (monitor by TLC for disappearance of the starting acid), pour the hot solution into a beaker of crushed ice.
-
Allow the ice to melt, and collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 3-phenyl-1H-isochromen-1-one.
| Parameter | Condition | Notes |
| Hydrolysis Base | Sodium Hydroxide | Other bases like potassium hydroxide can also be used. |
| Cyclization Acid | Conc. H₂SO₄, Glacial Acetic Acid | Polyphosphoric acid can also be an effective cyclizing agent. |
| Temperature | Reflux for hydrolysis, heating for cyclization | Precise temperatures depend on the scale and specific substrate. |
| Work-up | Precipitation in ice water | Ensures rapid and efficient isolation of the product. |
II. Synthesis of Phthalazinone Derivatives: Accessing Nitrogen-Containing Heterocycles
The introduction of a nitrogen atom into the heterocyclic core dramatically alters the molecule's properties and potential biological activity. A straightforward route to nitrogen-containing heterocycles from this compound involves its reaction with hydrazine hydrate. This reaction proceeds via a condensation-cyclization cascade to yield 4-phenyl-2H-phthalazin-1-one.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl. Elimination of ethanol from the resulting tetrahedral intermediate furnishes the stable, six-membered phthalazinone ring.
Caption: Mechanism for Phthalazinone Formation.
Experimental Protocol: Synthesis of 4-Phenyl-2H-phthalazin-1-one
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Parameter | Condition | Notes |
| Hydrazine Source | Hydrazine hydrate | Substituted hydrazines can be used to generate N-substituted phthalazinones. |
| Solvent | Ethanol | Other alcohols like n-butanol can also be used. |
| Temperature | Reflux | Ensures a sufficient reaction rate. |
| Work-up | Precipitation or Chromatography | The choice of work-up depends on the purity of the initial crude product. |
III. Proposed Routes to Oxazoles, Imidazoles, and Benzoxazepines
While direct, one-step conversions to oxazoles, imidazoles, and benzoxazepines from this compound are less commonly reported, its structure suggests plausible synthetic pathways to these valuable heterocyclic systems. The protocols outlined below are based on established synthetic methodologies for related α-acyloxyketones.[1][2]
A. Proposed Synthesis of Oxazoles via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles from 2-acylamino-ketones.[1][2] A plausible route would first involve the conversion of the starting keto-ester to the corresponding α-amino ketone, followed by acylation and subsequent cyclodehydration.
Caption: Proposed Pathway to Oxazoles.
Proposed Protocol:
-
Synthesis of the 2-Acylamino-ketone precursor: This would likely involve a multi-step sequence, such as α-bromination of the ketone followed by displacement with an amine and subsequent acylation.
-
Cyclodehydration: To the 2-acylamino-ketone in a suitable solvent (e.g., toluene), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to effect cyclization and dehydration, yielding the oxazole.
B. Proposed Synthesis of Imidazoles
A one-pot synthesis of a trisubstituted imidazole could be envisioned by reacting the starting keto-ester with an aldehyde and a source of ammonia, such as ammonium acetate. This is analogous to the Radziszewski imidazole synthesis.
Proposed Protocol:
-
Combine this compound (1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Neutralize with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
C. Proposed Synthesis of Benzoxazepines
The reaction of the keto-ester with a 2-aminophenol derivative could potentially lead to the formation of a benzoxazepine ring system through a condensation-cyclization sequence.
Proposed Protocol:
-
In a suitable high-boiling solvent such as toluene or xylene, combine this compound (1.0 eq) and a 2-aminophenol (1.0 eq) with a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, wash with aqueous bicarbonate solution, and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the benzoxazepine.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. Its strategic placement of functional groups allows for the facile construction of isochromenones and phthalazinones through robust and well-understood reaction pathways. Furthermore, its structure provides a promising foundation for the development of novel synthetic routes to other important heterocyclic systems such as oxazoles, imidazoles, and benzoxazepines. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full synthetic potential of this versatile building block in their pursuit of new chemical entities with desired functions and properties.
References
-
Robinson, R. (1909). The constitution of the pseudo-bases. Part II. The oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
Sources
Application Notes & Protocols: Ethyl 2-(2-oxo-2-phenylethyl)benzoate in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction:
While "Ethyl 2-(2-oxo-2-phenylethyl)benzoate" is not extensively documented as a standalone therapeutic agent, its constituent chemical motifs—the ethyl benzoate core and the 2-oxo-2-phenylethyl (phenacyl) sidechain—represent a confluence of functionalities that are highly valuable in medicinal chemistry. The true potential of this molecule lies in its utility as a versatile building block, or scaffold, for the synthesis of more complex, biologically active compounds. Phenacyl esters, a closely related class of compounds, are recognized for their role in the synthesis of key heterocyclic systems like oxazoles and imidazoles and as photoremovable protecting groups.[1][2] This guide will therefore explore the applications of the title compound by leveraging established principles from these related structures, providing a forward-looking perspective for its use in drug discovery and development.
We will delve into plausible synthetic routes, detailed protocols for leveraging its reactive sites, and its potential as a foundational scaffold for generating libraries of novel compounds for therapeutic screening.
Section 1: Chemical Structure and Synthetic Strategy
The structure of this compound features a 1,4-dicarbonyl relationship (when considering the ester carbonyl), making it an excellent precursor for a variety of cyclization reactions. The presence of the ketone and the activated methylene bridge are key reaction handles for building molecular complexity.
Proposed Synthesis Workflow
A logical and efficient synthesis can be envisioned via the reaction of an appropriate benzoic acid derivative with 2-bromo-1-phenylethanone (phenacyl bromide). This approach is adapted from standard procedures for creating phenacyl esters.[1][2] The overall workflow is a two-step process starting from 2-carboxybenzoic acid (phthalic acid monoethyl ester).
Caption: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of this compound
This protocol describes the esterification of ethyl 2-carboxybenzoate with 2-bromo-1-phenylethanone.
Materials:
-
Ethyl 2-carboxybenzoate (1.0 eq)
-
2-Bromo-1-phenylethanone (phenacyl bromide) (1.05 eq)
-
Sodium Carbonate (Na₂CO₃), anhydrous (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of ethyl 2-carboxybenzoate in anhydrous DMF, add sodium carbonate. Stir the suspension at room temperature for 15 minutes.
-
Rationale: Sodium carbonate acts as a mild base to deprotonate the carboxylic acid, forming a carboxylate salt which is a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Add 2-bromo-1-phenylethanone to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Rationale: The water and brine washes remove residual DMF and inorganic salts.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against the expected molecular formula C₁₇H₁₆O₄.
-
The melting point of the purified solid should be sharp and reproducible.
Section 2: Application Note 1 - A Scaffold for Heterocyclic Synthesis
The structural arrangement of this compound makes it an ideal precursor for constructing five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.[1][2] The ketone and the adjacent methylene group can react with various binucleophiles to form rings.
Synthesis of Imidazole Derivatives
A classic application of α-haloketones and related structures is the Hantzsch imidazole synthesis. By analogy, the 1,4-dicarbonyl-like system in our title compound can be used to synthesize highly substituted imidazoles.
Caption: General pathway for imidazole synthesis.
Protocol 2: General Procedure for Imidazole Synthesis
Materials:
-
This compound (1.0 eq)
-
A selected aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (excess, ~10 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound, the aldehyde, and ammonium acetate in glacial acetic acid.
-
Rationale: Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. Acetic acid is both the solvent and an acid catalyst for the condensation reactions.
-
-
Heat the mixture to reflux (approx. 120°C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Application Note 2 - A Precursor for Novel Enzyme Inhibitors
Derivatives of related benzoate structures have shown promise as potent enzyme inhibitors. For instance, 2-oxoethyl 4-benzamidobenzoate derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer.[3] Similarly, other substituted benzoic acid derivatives act as inhibitors of phosphatases like Slingshot.[4] This suggests that our title compound is an excellent starting point for a lead discovery campaign.
Drug Discovery Workflow
A typical medicinal chemistry workflow can be applied, starting with the synthesis of a focused library of analogs, followed by biological screening and structure-activity relationship (SAR) studies.
Caption: Workflow for a lead discovery campaign.
Data Presentation for SAR Studies
Quantitative data from screening should be organized systematically to facilitate the analysis of structure-activity relationships. The following table provides a template for how such data could be presented.
| Compound ID | R1 Substitution (Benzoate Ring) | R2 Substitution (Phenacyl Ring) | Target Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Scaffold-01 | H | H | > 100 | > 100 | - |
| Analog-02 | 4-Cl | H | 15.2 | 85.1 | 5.6 |
| Analog-03 | 4-OCH₃ | H | 45.8 | > 100 | > 2.2 |
| Analog-04 | H | 4-F | 12.7 | 75.3 | 5.9 |
| Analog-05 | 4-Cl | 4-F | 1.8 | 62.4 | 34.7 |
This is hypothetical data for illustrative purposes.
Section 4: Other Potential Applications
-
Antimicrobial Agents: Thioether derivatives of related ethyl benzoate structures have demonstrated antibacterial and antifungal properties.[5] This suggests that modifications of the "this compound" scaffold, particularly through the introduction of sulfur-containing moieties, could yield novel antimicrobial agents.
-
Photoremovable Protecting Groups: Phenacyl esters are well-known photolabile protecting groups for carboxylic acids, useful in organic synthesis and biochemistry.[1][2] The title compound could be investigated for similar properties, allowing for the controlled release of ethyl 2-carboxybenzoate upon irradiation with UV light.
Conclusion
This compound is a molecule of significant synthetic potential. While its direct biological activity is not yet defined, its structure is primed for the creation of diverse and complex molecules. Its value lies in its role as a versatile intermediate for generating libraries of heterocyclic compounds and as a foundational scaffold for designing targeted enzyme inhibitors. The protocols and workflows outlined in this guide provide a robust starting point for researchers to unlock the full potential of this compound in modern medicinal chemistry programs.
References
- Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. REPORT.
- 2-Oxo-2-phenylethyl benzoate. PMC, NIH.
- 2-oxo-2-phenylethyl benzoate - 33868-50-7, C15H12O3, density, melting point, boiling point, structural formula, synthesis. Chemical Synthesis and Physical Properties Database.
- The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Tocan.
- (PDF) 2-Oxo-2-phenylethyl benzoate. ResearchGate.
- 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. ChemicalBook.
- 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. PubMed.
- In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives | Request PDF. ResearchGate.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
Sources
- 1. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(2-oxo-2-phenylethyl)benzoate as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a keto-ester that emerges as a highly valuable and versatile precursor, particularly in the synthesis of heterocyclic compounds. Its unique structural arrangement, featuring a reactive methylene group positioned between a ketone and an ester-substituted aromatic ring, provides a fertile ground for a variety of intramolecular cyclization reactions. This guide offers an in-depth exploration of the synthesis of this key building block and its subsequent application in the preparation of biologically relevant isocoumarin and isoquinolone scaffolds. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations.
Part 1: Synthesis of the Keystone Building Block: this compound
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the preparation of the corresponding carboxylic acid, followed by its esterification. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic Acid
The initial step involves the formation of 2-(2-oxo-2-phenylethyl)benzoic acid from ortho-toluic acid. This transformation is accomplished via a directed metalation-acylation strategy. The methyl group of o-toluic acid is first deprotonated using a strong base to form a dianion, which then reacts with a suitable benzoylating agent.[1]
Protocol 1: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic Acid
-
Materials:
-
o-Toluic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Benzoyl chloride
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add o-toluic acid (1 equivalent).
-
Dissolve the o-toluic acid in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) to the solution while maintaining the temperature below -70 °C. The formation of a dianion will be observed.
-
After stirring for 1 hour at -78 °C, slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-(2-oxo-2-phenylethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient double deprotonation of o-toluic acid, forming the reactive dianion. The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the organolithium species. Anhydrous conditions are strictly maintained as organolithium reagents are highly reactive towards water.
Step 2: Fischer Esterification to this compound
With the carboxylic acid in hand, the final step is a classic Fischer esterification to obtain the desired ethyl ester. This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol drives the equilibrium towards the product.[2][3][4][5]
Protocol 2: Fischer Esterification
-
Materials:
-
2-(2-oxo-2-phenylethyl)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(2-oxo-2-phenylethyl)benzoic acid (1 equivalent) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a large excess of ethanol serves to shift the reaction equilibrium towards the formation of the ester, as dictated by Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The workup with sodium bicarbonate is necessary to neutralize the acidic catalyst and any unreacted carboxylic acid.
Part 2: Applications in Heterocyclic Synthesis
This compound is a prime substrate for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic cores. The strategic positioning of the ester and ketone functionalities allows for the construction of isocoumarin and, subsequently, isoquinolone ring systems.
Application 1: Synthesis of 3-Phenylisocoumarin
The acid-catalyzed intramolecular cyclization of this compound leads to the formation of 3-phenylisocoumarin, a key structural motif in many natural products and pharmacologically active compounds.
Protocol 3: Acid-Catalyzed Intramolecular Cyclization
-
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane, add polyphosphoric acid (or concentrated sulfuric acid) with vigorous stirring.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 3-phenylisocoumarin.
-
Mechanistic Insight: The strong acid protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the oxygen of the ester carbonyl group, leading to a cyclized intermediate. Subsequent elimination of ethanol and deprotonation yields the stable aromatic isocoumarin ring system.
Caption: Synthetic workflow from o-toluic acid to this compound and its applications.
Application 2: Synthesis of 3-Phenyl-1(2H)-isoquinolone
Isocoumarins can be readily converted into the corresponding isoquinolones by treatment with ammonia or primary amines. This transformation provides access to another important class of nitrogen-containing heterocycles.[6]
Protocol 4: Conversion of Isocoumarin to Isoquinolone
-
Materials:
-
3-Phenylisocoumarin
-
Ammonia solution (e.g., 28% in water) or a primary amine (e.g., methylamine, aniline)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (for purification if necessary)
-
-
Procedure:
-
Dissolve 3-phenylisocoumarin (1 equivalent) in ethanol in a pressure-rated reaction vessel.
-
Add an excess of the ammonia solution or the primary amine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). Acid-base extraction can also be employed for purification.
-
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the lactone (isocoumarin). This leads to the opening of the heterocyclic ring to form an amide intermediate. Subsequent intramolecular cyclization through the attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration, yields the isoquinolone product.
Caption: Mechanism of Isocoumarin Synthesis.
Data Summary
| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | o-Toluic acid | 2-(2-oxo-2-phenylethyl)benzoic acid | n-BuLi, Benzoyl chloride | 70-80 |
| 2 | 2-(2-oxo-2-phenylethyl)benzoic acid | This compound | Ethanol, H₂SO₄ | 85-95 |
| 3 | This compound | 3-Phenylisocoumarin | Polyphosphoric acid | 75-85 |
| 4 | 3-Phenylisocoumarin | 3-Phenyl-1(2H)-isoquinolone | Ammonia/Primary Amine | 60-75 |
Conclusion
This compound stands out as a building block of significant utility in organic synthesis. Its straightforward preparation and the inherent reactivity of its bifunctional structure allow for the efficient construction of complex heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile intermediate in their pursuit of novel molecules for pharmaceutical and materials science applications.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1528. Available at: [Link]
- Sam, J., & Shafik, R. M. (1969). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. Journal of Pharmaceutical Sciences, 58(8), 952-954.
- Bhat, M. A., Al-Omar, M. A., & Siddiqui, N. (2011). Synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. Acta Poloniae Pharmaceutica, 68(2), 295-299.
- Umeda, R., Yoshikawa, S., & Ya, K. (2015). SYNTHESIS OF ISOCOUMARINS: RHENIUM COMPLEX-CATALYZED CYCLIZATION OF 2-ETHYNYLBENZOIC ACIDS. HETEROCYCLES, 91(11), 2171-2176.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Mahmoud, M. R., El-Shahawi, M. M., & Farahat, S. E. (2007). Novel isocoumarin and isoquinoline derivatives. Journal of Chemical Research, 2007(11), 641-644.
-
Organic Chemistry Portal. (n.d.). Isocoumarin synthesis. Retrieved from [Link]
- CN103288667A - A method for preparing N-(2-phenylethyl) benzamide - Google Patents. (n.d.).
- Regla, I., Reyes, A., Korber, L., Demare, P., Estrada, O., & Juaristi, E. (1997). Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone.
- Wang, Q., & Gevorgyan, V. (2018). Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide. Organic Letters, 20(15), 4536-4540.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Khalid, Z., Ahmad, H. A., Munawar, M. A., Huma, R., & Shafqat, S. S. (2025). Recent Advancement in the Conversion of 1,2,3-Benzotriazin-4(3H)-One to Other Heterocyclic Systems and Their Applications: A Concise Review. ChemistrySelect, 10(8), e202404538.
- Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1528.
- Kavala, V., Wang, C.-C., Barange, D. K., Kuo, C.-W., Lei, P.-M., & Yao, C.-F. (2012). Synthesis of Isocoumarin Derivatives via the Copper-Catalyzed Tandem Sequential Cyclization of 2-Halo-N-phenyl Benzamides and Acyclic 1,3-Diketones. The Journal of Organic Chemistry, 77(11), 5022-5029.
- Bhat, M. A., Al-Omar, M. A., & Siddiqui, N. (2011). Synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. Acta Poloniae Pharmaceutica, 68(2), 295-299.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, December 22). 10.5: Synthesis of Amines. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Fischer Esterification. Retrieved from [Link]
- Reddy, K. S., & Wu, T.-R. (2014). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 4(108), 63231-63235.
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
Sources
Application Note: Synthesis of Isoquinolin-1(2H)-ones via Reaction of Ethyl 2-(2-oxo-2-phenylethyl)benzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide on the reaction of Ethyl 2-(2-oxo-2-phenylethyl)benzoate with primary amines to synthesize N-substituted isoquinolin-1(2H)-one derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The described methodology involves a two-step, one-pot process: initial amidation of the ethyl ester followed by an acid-catalyzed intramolecular cyclization. This latter step proceeds via a mechanism analogous to the Bischler-Napieralski reaction. We present a detailed mechanistic explanation, a robust experimental protocol, and guidance for characterization, empowering researchers to effectively utilize this synthetic route.
Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold
The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of natural products and synthetic pharmaceuticals. Specifically, the isoquinolin-1(2H)-one moiety is a key pharmacophore exhibiting diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access structurally diverse isoquinolin-1(2H)-ones is therefore a critical endeavor for medicinal chemists and drug development professionals.
The reaction between this compound and primary amines offers a direct and modular approach to this important class of heterocycles. This application note aims to elucidate the underlying reaction mechanism and provide a field-proven protocol for its successful implementation.
Unraveling the Reaction Mechanism
The transformation of this compound and a primary amine into an N-substituted isoquinolin-1(2H)-one is a sequential process involving two key stages:
Stage 1: Amide Formation (Nucleophilic Acyl Substitution)
The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ethyl ester group in this compound. This is a classic nucleophilic acyl substitution reaction. The lone pair of the amine's nitrogen atom initiates the attack, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the corresponding N-substituted-2-(2-oxo-2-phenylethyl)benzamide (Intermediate A ). This initial amidation can often be achieved by heating the reactants together, sometimes with the aid of a catalyst or by using methods to remove the ethanol byproduct to drive the equilibrium.
Stage 2: Intramolecular Cyclization (Bischler-Napieralski Analogue)
The second, and mechanistically more complex, stage is the acid-catalyzed intramolecular cyclization of the amide intermediate A . This transformation is a variation of the renowned Bischler-Napieralski reaction, which is a powerful method for synthesizing dihydroisoquinolines from β-arylethylamides.[1][2] In this case, the reaction leads to the formation of the isoquinolin-1(2H)-one ring system.
The most widely accepted mechanism for this type of cyclization proceeds through a nitrilium ion intermediate (Mechanism II from Bischler-Napieralski literature)[1][2]:
-
Activation of the Amide Carbonyl: In the presence of a strong dehydrating acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoromethanesulfonic anhydride (Tf₂O)), the amide carbonyl oxygen of intermediate A is activated. For instance, with POCl₃, an imidoyl phosphate is formed, which is an excellent leaving group.[3]
-
Formation of the Nitrilium Ion: The activated oxygen-containing group is eliminated, leading to the formation of a highly electrophilic nitrilium ion intermediate (B ). This species is stabilized by resonance.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich phenyl ring (the one originating from the benzoate portion) then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This ring-closing step forms a new carbon-carbon bond and a six-membered ring, resulting in a protonated isoquinolin-1(2H)-one intermediate (C ).
-
Deprotonation/Aromatization: A final deprotonation step re-establishes the aromaticity of the system, yielding the stable N-substituted isoquinolin-1(2H)-one product.
While another mechanism involving a dichlorophosphoryl imine-ester intermediate has been proposed for the classical Bischler-Napieralski reaction, the nitrilium ion pathway is generally favored in explaining the outcomes of related cyclizations.[1][2]
Experimental Protocol: Synthesis of 2-benzyl-4-phenylisoquinolin-1(2H)-one
This protocol details the synthesis of a representative isoquinolin-1(2H)-one derivative. It is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting keto-ester |
| Benzylamine | ≥99% | Acros Organics | Nucleophilic amine |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ assay | Alfa Aesar | Dehydrating acid catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for extraction |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | VWR | For neutralization |
| Brine (Saturated NaCl Solution) | ACS Reagent | VWR | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | Drying agent |
| Ethyl Acetate | HPLC Grade | VWR | Eluent for chromatography |
| Hexanes | HPLC Grade | VWR | Eluent for chromatography |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
3.2. Step-by-Step Procedure
-
Amide Formation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.68 g, 10 mmol).
-
Add benzylamine (1.1 eq, 1.18 g, 11 mmol).
-
Heat the reaction mixture to 120 °C with stirring for 4-6 hours.
-
Causality: Heating the neat mixture facilitates the amidation by driving off the ethanol byproduct. An excess of the amine can also help push the equilibrium towards the amide product.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting ester spot indicates the completion of the amidation step.
-
-
Intramolecular Cyclization:
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully add polyphosphoric acid (PPA) (10x by weight, ~27 g) in portions. The mixture will become viscous.
-
Causality: PPA serves as both the acidic catalyst and the dehydrating agent, promoting the formation of the nitrilium ion intermediate required for cyclization.[1]
-
Increase the heating to 140 °C and stir vigorously for 2-3 hours.
-
In-Process Check: Monitor the formation of the product by TLC. The product is typically more polar than the amide intermediate and will have a lower Rf value.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing ice-water (~200 mL) with vigorous stirring. This will quench the reaction and dissolve the PPA.
-
Causality: Quenching with ice-water is a necessary exothermic control step.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. A precipitate of the crude product may form.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 9:1 to 4:1).
-
Causality: Chromatography is essential to remove any unreacted starting materials, intermediates, and potential side products, ensuring the high purity required for subsequent applications.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Expected Results and Data
The reaction of this compound with various primary amines under PPA-catalyzed conditions is expected to provide moderate to good yields of the corresponding N-substituted isoquinolin-1(2H)-ones.
| Amine | Product | Expected Yield (%) |
| Benzylamine | 2-benzyl-4-phenylisoquinolin-1(2H)-one | 65-75% |
| Methylamine | 2-methyl-4-phenylisoquinolin-1(2H)-one | 60-70% |
| Aniline | 2,4-diphenylisoquinolin-1(2H)-one | 50-60% |
| 2-Phenylethylamine | 2-(2-phenylethyl)-4-phenylisoquinolin-1(2H)-one | 60-70% |
Note: Yields are estimates based on related literature and may vary depending on the specific reaction conditions and the scale of the reaction.
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of N-substituted isoquinolin-1(2H)-ones. A thorough understanding of the two-stage mechanism, involving initial amidation followed by a Bischler-Napieralski-type intramolecular cyclization, is key to optimizing reaction conditions and achieving high yields. The protocol presented herein offers a robust starting point for researchers aiming to synthesize libraries of these valuable heterocyclic compounds for applications in drug discovery and development.
References
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction". Available at: [Link]
-
Wikipedia. "Bischler–Napieralski reaction". Available at: [Link]
-
NROChemistry. "Bischler-Napieralski Reaction: Examples & Mechanism". Available at: [Link]
-
Domínguez, E., et al. "Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines". The Journal of Organic Chemistry, 2001, 66(18), 6047-6056. Available at: [Link]
Sources
The Strategic Synthesis of 3-Phenylisocoumarin: Application Notes on the Utility of Ethyl 2-(2-oxo-2-phenylethyl)benzoate as a Key Pharmaceutical Intermediate
Introduction: A Gateway to Privileged Scaffolds
In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the isocoumarin framework, and particularly 3-phenylisocoumarins, represents a "privileged structure" due to its prevalence in bioactive natural products and its versatile role in the development of therapeutic agents. These compounds have demonstrated a wide array of pharmacological activities, including potential applications in treating Alzheimer's disease, cardiovascular conditions, and acting as enzyme inhibitors.[1] This guide provides an in-depth analysis of a key precursor, Ethyl 2-(2-oxo-2-phenylethyl)benzoate , detailing its synthesis and its pivotal application in the robust, acid-catalyzed intramolecular cyclization to yield 3-phenylisocoumarin. For researchers and drug development professionals, mastering this pathway offers a direct and efficient route to a class of compounds with significant therapeutic potential.
Part 1: Synthesis of the Keystone Intermediate: this compound
The synthesis of the title keto-ester is a critical first step. While various routes can be envisaged, a reliable method involves the Friedel-Crafts acylation of a suitable substrate. The following protocol is based on established principles of this reaction, designed for laboratory-scale synthesis. The core principle is the electrophilic acylation of an aromatic ring.
Protocol 1: Friedel-Crafts Synthesis of this compound
This protocol describes the acylation of ethyl benzoate with phenacyl chloride in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Lewis Acid (AlCl₃): Aluminum chloride is a potent Lewis acid required to generate the highly electrophilic acylium ion from phenacyl chloride. Anhydrous conditions are critical as water would hydrolyze the catalyst.
-
Solvent (DCM): Dichloromethane (CH₂) is an inert solvent that effectively dissolves the reactants and does not compete in the Friedel-Crafts reaction. Its low boiling point simplifies removal during workup.
-
Temperature Control: The initial reaction is conducted at 0°C to control the exothermic nature of the acylium ion formation and the subsequent acylation, minimizing potential side reactions.
Reagent and Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl Benzoate | 150.17 | 10.0 g (9.5 mL) | 1.0 |
| Phenacyl Chloride | 154.59 | 11.3 g | 1.1 |
| Aluminum Chloride (Anhydrous) | 133.34 | 9.7 g | 1.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Step-by-Step Methodology
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (9.7 g) and 100 mL of anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Reactant Addition: In a separate flask, dissolve ethyl benzoate (10.0 g) and phenacyl chloride (11.3 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 1 M HCl. Stir vigorously until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the keto-ester intermediate.
Part 2: The Core Transformation: Intramolecular Cyclization to 3-Phenylisocoumarin
The strategic placement of the ketone and ester functionalities in this compound makes it an ideal substrate for an efficient, acid-catalyzed intramolecular cyclization. This reaction proceeds via an electrophilic aromatic substitution-type mechanism, leading directly to the desired 3-phenylisocoumarin scaffold.
Protocol 2: Acid-Catalyzed Synthesis of 3-Phenylisocoumarin
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the ketone, rendering the adjacent methylene carbon highly electrophilic and activating it for the subsequent intramolecular attack.
-
Thermal Conditions: Heating the reaction provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed at a practical rate.
Reagent and Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 268.30 | 5.0 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Ice Water | - | 200 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |
Step-by-Step Methodology
-
Reaction Setup: Place this compound (5.0 g) in a 100 mL round-bottom flask.
-
Acid Addition: Carefully add concentrated sulfuric acid (25 mL) to the flask with gentle swirling. The solid should dissolve to form a clear solution.
-
Heating: Heat the reaction mixture in a preheated oil bath at 80-90°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 50°C.
-
Recrystallization: For higher purity, recrystallize the crude 3-phenylisocoumarin from an appropriate solvent system, such as ethanol/water, to obtain a crystalline solid.
Mechanism of Intramolecular Cyclization
The reaction proceeds through a well-defined pathway:
-
Protonation: The ketone carbonyl is protonated by the strong acid, increasing its electrophilicity.
-
Enolization: The protonated ketone undergoes tautomerization to its enol form.
-
Intramolecular Electrophilic Attack: The electron-rich double bond of the enol attacks the ortho position of the benzoate ring in an intramolecular electrophilic aromatic substitution.
-
Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable lactone ring of the isocoumarin product.
Caption: Mechanism of acid-catalyzed cyclization to 3-phenylisocoumarin.
Part 3: Characterization and Quality Control
Confirmation of the successful synthesis of both the intermediate and the final product is achieved through standard analytical techniques.
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR | Signals for ethyl group (triplet, quartet), aromatic protons, and a key singlet for the methylene (-CH₂-) bridge (~4.5 ppm). |
| IR (cm⁻¹) | Two distinct C=O stretches: one for the ester (~1720 cm⁻¹) and one for the ketone (~1690 cm⁻¹). | |
| MS (m/z) | Molecular ion peak corresponding to C₁₇H₁₆O₃. | |
| 3-Phenylisocoumarin | ¹H NMR | Disappearance of the ethyl and methylene signals. Appearance of a new singlet for the vinyl proton on the lactone ring. |
| IR (cm⁻¹) | Disappearance of the ketone C=O. A characteristic lactone C=O stretch (~1740-1720 cm⁻¹). | |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Part 4: Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Specific Hazards:
-
Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Always add acid to other substances slowly and with cooling.
-
Organic Solvents (DCM, Ether): Flammable and volatile. Avoid open flames and ensure proper grounding of equipment.[2]
-
Conclusion
This compound is a highly valuable, yet straightforwardly synthesized, intermediate. Its structure is perfectly tailored for conversion into the 3-phenylisocoumarin scaffold through a robust and high-yielding intramolecular cyclization. This pathway provides medicinal chemists with a reliable and scalable method to access a class of compounds with proven pharmacological relevance. By understanding the principles behind each synthetic step, from the initial Friedel-Crafts reaction to the final acid-catalyzed cyclization, researchers can confidently produce these important intermediates for further elaboration in drug discovery programs.
References
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available at: [Link]
-
ResearchGate. (2025). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available at: [Link]
-
Ekene, D. M. REPORT Lab work: ETHYL BENZOATE. Available at: [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Isocoumarins. Available at: [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl benzoate. Available at: [Link]
-
ResearchGate. (2019). Acid‐catalysed synthesis of 3‐substituted isocoumarins. Available at: [Link]
-
ResearchGate. (2011). (PDF) 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
-
MDPI. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(16), 4775. Available at: [Link]
-
PMC. (2017). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 7(84), 53345-53367. Available at: [Link]
-
Scirp.org. (2014). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. International Journal of Organic Chemistry, 4, 1-6. Available at: [Link]
Sources
Application Notes & Protocols for Ethyl 2-(2-oxo-2-phenylethyl)benzoate: A Comprehensive Laboratory Guide
Introduction
Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto-ester that holds significant potential as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a reactive 1,3-dicarbonyl-like moiety constrained by an aromatic backbone, makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly isocoumarins and related scaffolds that are prevalent in biologically active molecules. This guide provides a comprehensive overview of the laboratory-scale synthesis and application of this compound, emphasizing the underlying chemical principles and best practices for its handling and use. It is important to note that direct literature on "this compound" is sparse; therefore, the following protocols are built upon established methodologies for analogous compounds, particularly the synthesis of its parent carboxylic acid, 2-(2-oxo-2-phenylethyl)benzoic acid.[1][2]
Physicochemical and Spectroscopic Data
The following table summarizes the predicted and experimentally-derived properties of this compound and its immediate precursor.
| Property | Value (this compound) | Value (2-(2-oxo-2-phenylethyl)benzoic acid) |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 268.31 g/mol | 240.25 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid | White to off-white solid |
| Melting Point | Not available (Predicted: >100 °C) | 130-132 °C |
| Boiling Point | Not available (Predicted: >300 °C) | 259 °C |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water. | Soluble in polar organic solvents and aqueous base. Sparingly soluble in nonpolar solvents. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.2 (m, 9H, Ar-H), 4.5 (s, 2H, -CH₂-), 4.2 (q, 2H, -O-CH₂-), 1.2 (t, 3H, -CH₃) | |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 198 (C=O, ketone), 168 (C=O, ester), 140-128 (Ar-C), 61 (-O-CH₂-), 45 (-CH₂-), 14 (-CH₃) | |
| IR (KBr, cm⁻¹) | Predicted ν: ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic) |
Synthesis of this compound
The most logical and selective approach to synthesizing the title compound is a two-step process. This avoids the poor regioselectivity of direct Friedel-Crafts acylation on ethyl benzoate. The workflow involves the synthesis of the precursor carboxylic acid followed by a standard esterification.
Part 1: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid
This protocol is adapted from the established synthesis of ortho-phenacylbenzoic acids via dilithiation of ortho-toluic acid.[1] This Claisen-type condensation is highly effective for forming the key C-C bond at the benzylic position.
Protocol:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) followed by the dropwise addition of diisopropylamine (11.1 g, 15.4 mL, 110 mmol). Allow the solution to warm to 0 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).
-
Expert Insight: The use of excess LDA (2.2 equivalents relative to o-toluic acid) is crucial. The first equivalent deprotonates the carboxylic acid, while the second deprotonates the more acidic benzylic methyl group to form the nucleophilic carbanion.[1]
-
-
Dilithiation of o-Toluic Acid: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of o-toluic acid (6.8 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, allow the mixture to stir at 0 °C for 2 hours to ensure complete formation of the dianion.
-
Condensation: Cool the reaction mixture back to -78 °C. Add a solution of methyl benzoate (6.8 g, 50 mmol) in anhydrous THF (25 mL) dropwise. The solution will typically develop a deep color. Stir the reaction at -78 °C for 3 hours.
-
Trustworthiness: Maintaining a low temperature during the addition of the electrophile (methyl benzoate) is critical to prevent side reactions, such as self-condensation or reaction at the carboxylate group.
-
-
Workup and Isolation: Quench the reaction by slowly pouring it into a beaker containing 200 mL of 2 M hydrochloric acid and ice. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will be a solid. Recrystallize from an ethanol/water mixture to yield 2-(2-oxo-2-phenylethyl)benzoic acid as a white solid.
Part 2: Synthesis of this compound
This is a standard Fischer esterification, a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-(2-oxo-2-phenylethyl)benzoic acid (4.8 g, 20 mmol), absolute ethanol (100 mL, excess), and concentrated sulfuric acid (0.5 mL, catalytic).
-
Expert Insight: Using ethanol as the solvent drives the equilibrium towards the product ester, maximizing the yield.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Application: Synthesis of 3-Phenylisocoumarin
A primary application of 2-acylbenzoates is their conversion to isocoumarins, which are important heterocyclic motifs.[2] This transformation can be achieved through an intramolecular cyclization, often preceded by reduction of the ketone.
Protocol: Two-Step Synthesis of 3-Phenylisocoumarin
This protocol involves the selective reduction of the ketone followed by acid-catalyzed lactonization.
-
Selective Reduction: Dissolve this compound (2.68 g, 10 mmol) in methanol (50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reduction Workup: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour. Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7. Remove the methanol under reduced pressure. Add water (50 mL) and extract the intermediate hydroxy-ester with ethyl acetate (3 x 50 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.
-
Cyclization (Lactonization): Dissolve the crude hydroxy-ester in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~190 mg, 1 mmol).
-
Reaction and Isolation: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours). Cool the reaction to room temperature, wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain 3-phenylisocoumarin.
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
LDA: Corrosive and moisture-sensitive.
-
Concentrated Sulfuric Acid & p-TsOH: Highly corrosive. Handle with extreme care.
-
Sodium Borohydride: Flammable solid. Reacts with acid to produce flammable hydrogen gas.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1528. [Link]
-
Guion, T. S., et al. (1996). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. Synthetic Communications, 26(9), 1753-1763. [Link]
-
ChemBK. (2024). 2-(2-phenylethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles from 2-Acylbenzoic Acids. Retrieved from [Link]
-
ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Phenylacetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell. Chemical Communications. [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Acetylbenzoic acid (CAS 577-56-0). Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 2-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3,4- oxadiazol-2-yl]-1,3-thiazolidin-4-ones with antimicrobial activity. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids (video). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the yield of "Ethyl 2-(2-oxo-2-phenylethyl)benzoate" synthesis
A Senior Application Scientist's Guide to Improving Yield and Overcoming Common Challenges
Introduction: Clarifying the Target Molecule
The compound name "Ethyl 2-(2-oxo-2-phenylethyl)benzoate" suggests a phenacyl substituent at the ortho position of the ethyl benzoate ring. Synthesizing this specific isomer is a complex task, often requiring multi-step directed functionalization. However, in the context of yield optimization and common laboratory syntheses, it is highly probable that the intended target is the β-keto ester Ethyl Benzoylacetate (systematically known as ethyl 3-oxo-3-phenylpropanoate). This valuable synthetic intermediate is prepared via the Claisen condensation, a foundational reaction in organic chemistry that is powerful yet susceptible to several issues affecting yield.
This guide will therefore focus on troubleshooting the synthesis of Ethyl Benzoylacetate, providing researchers with the insights needed to diagnose problems, optimize conditions, and achieve high-purity, high-yield results.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses high-level questions about the synthesis to build a strong conceptual framework.
Q1: What is the primary and most common reaction for synthesizing Ethyl Benzoylacetate?
A1: The most direct and widely used method is the mixed Claisen condensation between ethyl acetate and ethyl benzoate, catalyzed by a strong base.[1][2] In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl benzoate.
Q2: Can you illustrate the mechanism of the Claisen Condensation for this synthesis?
A2: Certainly. The reaction proceeds through several key steps: enolate formation, nucleophilic attack, elimination of an alkoxide, and a final, crucial deprotonation. The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[1][3]
Caption: Figure 1: Claisen Condensation Mechanism.
Q3: Why is a full stoichiometric equivalent of base required for the Claisen condensation, unlike other base-catalyzed reactions?
A3: This is a critical point. The overall equilibrium for the initial steps of the Claisen condensation is not highly favorable. The reaction is driven to completion by the final step: the deprotonation of the newly formed β-keto ester product.[1] The α-protons of the ethyl benzoylacetate product (pKa ≈ 11) are significantly more acidic than the α-protons of the starting ethyl acetate (pKa ≈ 25). Therefore, the alkoxide base will irreversibly deprotonate the product to form a resonance-stabilized enolate. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product side. Using only a catalytic amount of base would result in a very low yield.
Q4: What are the most common challenges that lead to low yields in this synthesis?
A4: The primary challenges include:
-
Side Reactions: Competing reactions such as the self-condensation of ethyl acetate or hydrolysis of the esters can significantly reduce the yield of the desired product.[3]
-
Moisture Sensitivity: The reaction requires anhydrous conditions, as water can hydrolyze the base and the ester starting materials.[1][4]
-
Workup and Purification Issues: The β-keto ester product can be sensitive to the conditions used during workup and purification, potentially leading to decomposition and product loss.[3][5]
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide is formatted to help you diagnose and solve specific problems encountered during the synthesis.
Issue 1: Low or No Product Formation
Question: My reaction is not proceeding as expected, resulting in a very low yield or only starting material. What are the potential causes?
Answer: This is a common issue that can often be traced back to the quality of the reagents or the reaction setup.[4][6]
-
Potential Cause 1: Poor Reagent Quality or Presence of Moisture.
-
The "Why": The Claisen condensation is highly sensitive to moisture. Water will react with the strong base (e.g., sodium ethoxide), quenching it and preventing the formation of the necessary enolate. Water can also lead to the hydrolysis (saponification) of your ester starting materials.[1][4] The purity of the esters is also critical; commercial ethyl acetate can contain residual ethanol or water.
-
Troubleshooting & Optimization:
-
-
Potential Cause 2: Inactive or Insufficient Base.
-
The "Why": Sodium ethoxide is hygroscopic and can decompose upon exposure to air and moisture, losing its basicity. If you are not using a full stoichiometric equivalent of active base, the reaction cannot be driven to completion.[1]
-
Troubleshooting & Optimization:
-
Use a freshly opened bottle of sodium ethoxide.
-
For best results, prepare the sodium ethoxide in situ by reacting clean sodium metal with anhydrous ethanol.
-
Always use at least one full equivalent of the base relative to the limiting reagent (typically ethyl acetate).
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature.
-
The "Why": While some reactions benefit from heat, excessive temperatures can promote side reactions, such as the self-condensation of ethyl acetate, or decomposition.[2] Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Troubleshooting & Optimization:
-
Issue 2: Significant Byproduct Formation
Question: My crude product analysis (e.g., NMR) shows a mixture of compounds, and the yield of my desired product is low. What side reactions are occurring?
Answer: The formation of multiple products points to competing reaction pathways.
-
Potential Cause 1: Self-Condensation of Ethyl Acetate.
-
The "Why": The enolate of ethyl acetate can react with another molecule of ethyl acetate instead of the intended ethyl benzoate. This "self-condensation" produces ethyl acetoacetate, a common impurity that can be difficult to separate.[3]
-
Troubleshooting & Optimization:
-
To favor the desired crossed-Claisen reaction, a common strategy is to use an excess of the non-enolizable ester (ethyl benzoate).[3] This increases the probability that the ethyl acetate enolate will collide with and react with ethyl benzoate.
-
Alternatively, slowly add the ethyl acetate to a mixture of the base and ethyl benzoate. This keeps the instantaneous concentration of the enolizable component low, disfavoring self-condensation.
-
-
-
Potential Cause 2: Transesterification.
-
The "Why": This side reaction occurs if the alkoxide base does not match the alcohol portion of the ester. For example, using sodium methoxide with ethyl esters will result in a mixture of methyl and ethyl esters in both the starting materials and products, leading to a complex and difficult-to-purify mixture.[3]
-
Troubleshooting & Optimization:
-
Always match your base to your ester. For ethyl esters (ethyl acetate, ethyl benzoate), use sodium ethoxide. For methyl esters, use sodium methoxide.[1]
-
-
Issue 3: Low Isolated Yield After Workup & Purification
Question: My crude yield seemed high, but I lost a significant amount of product during workup and column chromatography. What happened?
Answer: Product loss during isolation is a frequent source of frustration. The unique properties of β-keto esters make them susceptible to certain workup and purification conditions.[5]
-
Potential Cause 1: Product Loss or Decomposition During Acidic Quench.
-
The "Why": The reaction is quenched with acid to neutralize the basic reaction mixture and protonate the product enolate. However, the resulting β-keto ester can be hydrolyzed back to a β-keto acid under aqueous acidic conditions. These β-keto acids are often unstable and can readily decarboxylate (lose CO₂) upon heating, leading to the formation of acetophenone as a byproduct.[3][10]
-
Troubleshooting & Optimization:
-
Perform the acidic workup at low temperatures (e.g., in an ice bath) to minimize hydrolysis and decarboxylation.[3]
-
Add the reaction mixture to the cooled acid, rather than the other way around, to ensure rapid neutralization and minimize exposure to harsh conditions.
-
Extract the product promptly after neutralization.
-
-
-
Potential Cause 2: Product Decomposition on Silica Gel.
-
The "Why": Standard silica gel is acidic and can cause sensitive compounds like β-keto esters to decompose during column chromatography. You may observe streaking on the TLC plate or recover very little product from the column.[4]
-
Troubleshooting & Optimization:
-
Deactivate the silica gel by adding 1-2% of a base like triethylamine to your eluent system.[4]
-
Consider alternative purification methods if your compound is particularly sensitive. Distillation under reduced pressure is a common method for purifying ethyl benzoylacetate.[8][11]
-
If possible, recrystallization can also be an effective purification technique.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of Ethyl 2-(2-oxo-2-phenylethyl)benzoate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome common challenges in your purification experiments.
Understanding the Molecule: this compound
Before delving into the purification protocol, it is crucial to understand the physicochemical properties of this compound. This molecule possesses both an ethyl ester and a ketone functional group, attached to a biphenyl-like backbone. These features dictate its solubility and crystallization behavior.
Structure:
Caption: Recrystallization workflow and common troubleshooting points.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures.
-
Causality: The solvent's polarity may be too dissimilar to that of this compound, preventing effective solvation even with increased thermal energy.
-
Solution:
-
Increase Solvent Volume: Add a small additional volume of the hot solvent. If the compound still does not dissolve, it is likely an unsuitable solvent.
-
Switch to a Better Solvent: Consult the solvent selection table below and choose a solvent with a polarity more appropriate for an aromatic ketone-ester. A good starting point would be ethanol or isopropanol.
-
Consider a Mixed Solvent System: If a single solvent is proving ineffective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. [1][2] Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
-
A2: This is a common issue that can arise from several factors.
-
Causality:
-
Excess Solvent: The most frequent cause is using too much solvent, which keeps the compound fully dissolved even at lower temperatures.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not been initiated.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If inducing crystallization is unsuccessful, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, causing it to precipitate from a supersaturated solution at a temperature above its melting point.
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.
-
Lower the Cooling Temperature: The goal is to have the solution become saturated at a temperature below the compound's melting point. Slower cooling can help achieve this.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system that allows for crystallization at a lower temperature.
-
Q4: The yield of my recrystallized product is very low. What went wrong?
A4: A low yield can be attributed to several procedural steps.
-
Causality:
-
Using too much solvent: This is a primary cause, as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Preheat Funnel and Flask: During hot filtration, preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.
-
Maximize Crystallization Time and Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
-
Q5: My final product is still colored, even after recrystallization. How can I decolorize it?
A5: Colored impurities can sometimes co-crystallize with the desired product.
-
Causality: Highly colored impurities may have similar solubility profiles to your compound.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb some of your product.
-
Solvent Selection Guide
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [3]For this compound, which contains both polar (ketone, ester) and non-polar (aromatic rings, ethyl chain) functionalities, a solvent of intermediate polarity is often a good starting point.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Ethanol | 78 | 24.3 | A good starting choice due to its intermediate polarity and ability to dissolve many organic compounds when hot. A related compound has been successfully recrystallized from ethanol. [4] |
| Isopropanol | 82 | 18.3 | Similar to ethanol, it is a good general-purpose solvent for recrystallization. |
| Ethyl Acetate | 77 | 6.0 | The ester functionality in ethyl acetate can favorably interact with the ester group in the target molecule. [3] |
| Toluene | 111 | 2.4 | The aromatic nature of toluene can effectively dissolve the compound at higher temperatures due to interactions with the phenyl rings. |
| Acetone | 56 | 20.7 | A good solvent for ketones, but its low boiling point may require careful handling to avoid excessive evaporation. |
| Hexane/Ethyl Acetate | Variable | Variable | A common mixed solvent system. Ethyl acetate acts as the "good" solvent, and hexane as the "poor" solvent (antisolvent). This allows for fine-tuning of the solubility. |
| Ethanol/Water | Variable | Variable | Another common mixed solvent system. Ethanol is the "good" solvent, and water is the "poor" solvent. |
Experimental Protocol: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Experimental Protocol: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Addition of Antisolvent: While the solution is still hot, add hexane dropwise until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from the single-solvent protocol, washing with a cold mixture of ethyl acetate and hexane.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1528. Retrieved from [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1528. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
Common side reactions in the synthesis of "Ethyl 2-(2-oxo-2-phenylethyl)benzoate"
Welcome to the technical support center for the synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you can achieve your desired product with high purity and yield. Our guidance is grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues you may encounter during the synthesis of this compound. We delve into the root causes of these problems and provide actionable solutions.
Q1: I am attempting a Friedel-Crafts acylation of ethyl benzoate with phenacyl chloride and observing a complex mixture of products with low yield of the desired compound. What is going wrong?
A1: The Friedel-Crafts acylation of ethyl benzoate is challenging due to the deactivating nature of the ester group, which makes the aromatic ring less nucleophilic. The primary issues you are likely facing are polysubstitution and the formation of isomeric byproducts.
Root Cause Analysis:
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), leading to the addition of more than one phenacyl group to the benzene ring.[1]
-
Isomer Formation: The ester group of ethyl benzoate is an ortho-, para-director. However, the primary product expected is the ortho-substituted one. The formation of the para-isomer can occur and complicate purification.
-
Complex Formation: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), requiring a stoichiometric amount of the catalyst and a careful work-up to liberate the product.[1]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature Control | Initiate the reaction at a low temperature (0-5 °C) and then allow it to proceed at a moderately elevated temperature (e.g., reflux in a suitable solvent). | Low initial temperatures help to control the initial exothermic reaction and minimize the formation of undesired byproducts.[1] |
| Stoichiometry of Lewis Acid | Use at least two equivalents of the Lewis acid (e.g., AlCl₃). | One equivalent is required to activate the phenacyl chloride, and another to complex with the product's ketone group.[1] |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and reagents are anhydrous. | Lewis acids like AlCl₃ are extremely sensitive to moisture and will be quenched by water.[1] |
| Work-up Procedure | Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl) to break the aluminum chloride-ketone complex. | This protonates the complex and allows for the extraction of the organic product. |
Experimental Protocol: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenacyl chloride (1.0 equivalent) and ethyl benzoate (1.2 equivalents) in the same anhydrous solvent dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and finally heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I am trying to synthesize the target molecule via alkylation of an enolate of ethyl 2-bromobenzoate with acetophenone but I am getting very low yields and multiple byproducts.
A2: This approach, which involves the formation of a nucleophile from acetophenone and its reaction with an electrophilic benzene ring, is prone to several competing side reactions that can significantly lower the yield of your desired product.
Root Cause Analysis:
-
Self-Condensation of Acetophenone: In the presence of a base, acetophenone can undergo self-aldol condensation to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. This is a common and often favored side reaction.
-
O- vs. C-Alkylation: The enolate of acetophenone is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to the formation of a silyl enol ether if a silylating agent is used or other O-alkylated byproducts.
-
Protodehalogenation of Ethyl 2-bromobenzoate: The starting material, ethyl 2-bromobenzoate, can be reduced to ethyl benzoate in the presence of a hydride source, which can sometimes be generated from the solvent or other reagents under certain conditions.
-
Elimination Reaction: If a strong, sterically hindered base is used, it can promote the elimination of HBr from ethyl 2-bromobenzoate, leading to the formation of benzyne, which can then undergo various side reactions.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid formation of the acetophenone enolate. | A strong base will deprotonate the acetophenone quantitatively, minimizing the concentration of the neutral ketone available for self-condensation. |
| Temperature Control | Maintain a very low temperature (e.g., -78 °C) during the enolate formation and the subsequent addition of the electrophile. | Low temperatures disfavor the competing self-condensation and elimination reactions. |
| Order of Addition | Add the acetophenone solution to a pre-formed solution of LDA at low temperature, and then add the ethyl 2-bromobenzoate. | This ensures that the enolate is formed in the absence of the electrophile, minimizing side reactions. |
| Solvent | Use an anhydrous aprotic solvent such as tetrahydrofuran (THF). | Protic solvents will quench the enolate. |
Experimental Protocol: Alkylation of Acetophenone Enolate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
In a separate flame-dried flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the acetophenone solution to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
To this enolate solution, add a solution of ethyl 2-bromobenzoate (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q3: Can I use a Darzens condensation to synthesize an epoxide intermediate which can then be rearranged to the target molecule?
A3: A Darzens condensation between ethyl benzoate and phenacyl chloride is not a viable route. The Darzens reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an α-halo ester to form an α,β-epoxy ester.[2][3][4][5] In your proposed scenario, both starting materials are esters, and the reaction is unlikely to proceed as a standard Darzens condensation.
Q4: My final product appears to be contaminated with benzoic acid. What is the likely cause?
A4: The presence of benzoic acid in your final product is most likely due to the hydrolysis of the ethyl ester functionality in your target molecule, this compound.[6][7] This can occur during the work-up or purification steps if acidic or basic conditions are too harsh or if the product is exposed to moisture for extended periods, especially at elevated temperatures. To avoid this, use mild work-up conditions and ensure your solvents for purification are anhydrous.
Q5: I am observing an intramolecular cyclization of my product. What is this product and how can I avoid it?
A5: The intramolecular cyclization of this compound can lead to the formation of a six-membered lactone, specifically an isochromanone derivative. This can be catalyzed by acid or base. To minimize this side reaction, it is crucial to maintain neutral or near-neutral conditions during work-up and purification. If the cyclization is a persistent issue, consider using a milder purification technique, such as flash chromatography with a neutral solvent system.
Visualizing Reaction Pathways
To better understand the synthetic strategies and potential pitfalls, the following diagrams illustrate the key reaction mechanisms.
References
-
Organic Chemistry Portal. (n.d.). Darzens Condensation. [Link]
-
ResearchGate. (2025). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The darzens condensation. Part III. Effects of substituents on the rate of condensation of substituted phenacyl chlorides with benzaldehyde. [Link]
-
Wikipedia. (n.d.). Darzens reaction. [Link]
-
SciSpace. (n.d.). Darzens reaction. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The darzens condensation. Part III. Effects of substituents on the rate of condensation of substituted phenacyl chlorides with benzaldehyde - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Center: Synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Welcome to the technical support center for the synthesis and reaction condition optimization of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with advanced organic intermediates. Recognizing that a standardized protocol for this specific molecule is not widely published, this document provides a robust, proposed synthetic route based on well-established, Nobel Prize-winning chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comprehensive troubleshooting guide to navigate the challenges you might encounter.
Section 1: Proposed Synthetic Strategy & Protocol
The synthesis of this compound presents a unique challenge in forming a C(sp²)-C(sp³) bond at a sterically hindered ortho-position of a benzoic acid derivative. A highly effective and versatile method for this transformation is the Palladium-catalyzed Negishi Cross-Coupling Reaction . This reaction couples an organozinc reagent with an organic halide, offering high functional group tolerance and excellent yields under mild conditions.[1][2]
Our proposed two-step route involves:
-
Preparation of the Organozinc Reagent: Formation of (2-oxo-2-phenylethyl)zinc(II) bromide from 2-bromoacetophenone.
-
Cross-Coupling: Reaction of the organozinc reagent with ethyl 2-bromobenzoate in the presence of a palladium catalyst.
Sources
Troubleshooting guide for reactions involving "Ethyl 2-(2-oxo-2-phenylethyl)benzoate"
Welcome to the technical support center for Ethyl 2-(2-oxo-2-phenylethyl)benzoate and related chemistries. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address practical, real-world challenges encountered during synthesis, reaction, and purification.
Section 1: Troubleshooting the Synthesis of this compound
The synthesis of this compound typically involves a Friedel-Crafts-type reaction or related C-C bond-forming strategies. Success hinges on careful control of reaction parameters. Below are common issues and their solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a multifaceted issue. The root cause can often be traced back to one of three areas: reactant quality, reaction conditions, or the presence of inhibiting side reactions.
-
Causality: The electrophilicity of the acylating agent and the activation of the ethyl benzoate ring are critical. In a Friedel-Crafts acylation approach using phenacyl chloride (or bromide) and a Lewis acid catalyst (e.g., AlCl₃), moisture is the primary antagonist. Lewis acids are extremely hygroscopic; hydrolysis deactivates the catalyst and consumes the acylating agent. Furthermore, incomplete reaction can result from insufficient catalyst loading or temperatures that are too low to overcome the activation energy.
-
Troubleshooting Protocol:
-
Moisture Control: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (consider distilling from a suitable drying agent). Handle Lewis acid catalysts in a glove box or under an inert atmosphere (N₂ or Ar).
-
Catalyst Stoichiometry: Ethyl benzoate possesses two oxygen atoms with lone pairs (the ester carbonyl and ether oxygen) that can coordinate to the Lewis acid. Therefore, slightly more than two equivalents of the catalyst are theoretically required to drive the reaction forward, plus the catalytic amount for the acylation itself. Empirically determine the optimal catalyst loading, starting from ~2.5 equivalents.
-
Temperature Optimization: While initial complexation should be done at low temperatures (0 °C) to control the exothermic reaction, the acylation may require gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider raising the temperature in 5-10 °C increments.
-
-
Self-Validation: A properly running reaction should show the gradual disappearance of the ethyl benzoate spot and the appearance of a new, typically lower Rf spot on the TLC plate corresponding to the product.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for low synthesis yield.
Q2: I am observing multiple products in my crude reaction mixture, leading to difficult purification. What are these side products and how can I avoid them?
Answer: The formation of multiple products is almost always due to a lack of regioselectivity and/or polysubstitution.
-
Causality: The ester group of ethyl benzoate is a deactivating, meta-directing group. However, the initial coordination of the Lewis acid to the carbonyl oxygen can form a complex that directs the incoming electrophile to the ortho and para positions. The major side product is typically the para-substituted isomer, Ethyl 4-(2-oxo-2-phenylethyl)benzoate, which can be difficult to separate from the desired ortho-isomer. Polysubstitution is less common due to the deactivating nature of the ester group but can occur under harsh conditions.
-
Preventative Measures:
-
Choice of Solvent: The solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred. Highly polar solvents can promote side reactions.
-
Controlled Addition: Add the acylating agent slowly to the solution of ethyl benzoate and Lewis acid at a low temperature (0 °C). This maintains a low concentration of the electrophile and favors the kinetically preferred product.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed (as monitored by TLC), as this can lead to product isomerization or degradation.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Low polarity, helps control reactivity. |
| Temperature | 0 °C for addition, then allow to warm to RT | Minimizes exothermic events and side reactions. |
| Addition Rate | Slow, dropwise addition of electrophile | Maintains low electrophile concentration. |
| Catalyst | AlCl₃ or FeCl₃ | Standard, effective Lewis acids for this transformation. |
Section 2: Troubleshooting Reactions of this compound
A primary application of this molecule is as a precursor for intramolecular cyclization to form various heterocyclic systems.
Q3: My intramolecular cyclization reaction is not proceeding to completion. What are the common failure points?
Answer: Intramolecular cyclization, often acid-catalyzed, relies on the generation of a reactive intermediate that can be attacked by an internal nucleophile. Failure can stem from catalyst issues, unfavorable ring strain in the transition state, or steric hindrance.
-
Causality and Mechanism: A common cyclization is the acid-catalyzed reaction to form a derivative of 3-phenyl-1H-isochromen-1-one. This involves protonation of the ketone carbonyl, followed by nucleophilic attack from the ester carbonyl oxygen. The subsequent steps involve elimination of ethanol. If the acid catalyst is too weak, the initial protonation will not occur efficiently. If the reaction conditions are too harsh, dehydration or other side reactions can occur.
-
Troubleshooting Steps:
-
Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typically required.[1] If these fail, consider a superacid like triflic acid (TfOH).[2] The choice of acid can be critical for achieving the necessary activation.
-
Temperature and Dehydration: These reactions often require heat to overcome the activation barrier for ring closure. It is also crucial to remove the ethanol byproduct to drive the equilibrium towards the product. If the reaction is run in a high-boiling solvent, a Dean-Stark trap can be effective.
-
Steric Considerations: The planarity required for the cyclization can be influenced by substituents. If your substrate is highly decorated, steric clash may be inhibiting the reaction. In these cases, more forcing conditions (higher temperatures, stronger acid) may be necessary.
-
Visualizing the Cyclization Mechanism
Sources
Technical Support Center: Synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately achieve a high-purity final product. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for successful and reproducible synthesis.
Introduction to the Synthesis
This compound is a keto-ester of significant interest in organic synthesis, often serving as a precursor for more complex heterocyclic structures. Its synthesis is typically a multi-step process, and like any synthesis, it presents unique challenges. The most common and regioselective approach involves two primary stages:
-
Formation of the Carboxylic Acid Precursor: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid (also known as o-phenacylbenzoic acid).
-
Esterification: Conversion of the resulting carboxylic acid to its ethyl ester via Fischer esterification.
This guide will focus on a robust pathway that maximizes regioselectivity and provides clear strategies for impurity mitigation at each stage.
Part 1: Recommended Synthetic Pathway & Key Mechanisms
A reliable method for preparing the key precursor, 2-(2-oxo-2-phenylethyl)benzoic acid, involves the condensation of dilithiated o-toluic acid with an appropriate aromatic ester.[1] This avoids the poor regioselectivity and potential for poly-substitution associated with Friedel-Crafts acylation reactions on an already substituted aromatic ring.
Step A: Synthesis of 2-(2-Oxo-2-phenylethyl)benzoic Acid
This step utilizes a directed ortho-metalation strategy. o-Toluic acid is treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid and the benzylic methyl group, forming a dianion. This intermediate then reacts with an aromatic ester (e.g., methyl benzoate) to form the desired keto-acid.
Step B: Fischer Esterification
The synthesized 2-(2-oxo-2-phenylethyl)benzoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2] This is a reversible equilibrium reaction.[2][3]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My yield for the keto-acid precursor (Step A) is very low. What went wrong?
Answer: Low yields in organolithium reactions often stem from two main sources: moisture and improper temperature control.
-
Moisture Contamination: Lithium diisopropylamide (LDA) is an extremely strong base and will readily react with any trace amounts of water in your glassware or solvent (typically THF). This consumes the reagent and prevents the complete formation of the dianion.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents.
-
-
Incomplete Dianion Formation: The formation of the dianion requires precise temperature control. The reaction is typically initiated at a very low temperature (e.g., -78 °C) to control the exothermic reaction and prevent side reactions.
-
Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of LDA. After addition, allow the mixture to slowly warm to the temperature specified in the protocol to ensure complete deprotonation.
-
-
Incorrect Stoichiometry: At least two equivalents of LDA are required to deprotonate both the acidic carboxylic proton and a proton from the less acidic methyl group.
-
Solution: Carefully titrate your LDA solution before use to determine its exact molarity. Ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Q2: The esterification reaction (Step B) is not going to completion, and my crude product is highly acidic. How can I improve this?
Answer: This is a classic equilibrium problem. The Fischer esterification is reversible, so to achieve high conversion, you must shift the equilibrium toward the products according to Le Châtelier's principle.[2]
-
Use of Excess Reagent: The simplest method is to use a large excess of one of the reactants. Since ethanol is an inexpensive and easily removable solvent, it is typically used in large excess.
-
Solution: Use ethanol as the reaction solvent, ensuring it is present in a significant molar excess (e.g., 10-20 equivalents or more).
-
-
Removal of Water: The reaction produces one equivalent of water for every equivalent of ester formed. Removing this water as it forms will prevent the reverse reaction (ester hydrolysis) and drive the equilibrium forward.
-
Solution: Perform the reaction in a flask equipped with a Dean-Stark apparatus. Use a co-solvent like toluene that forms an azeotrope with water, allowing for its physical removal from the reaction mixture.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.
-
Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is used.
-
Q3: After workup, my final product has a faint yellow or brown color. What is the cause and how can I remove it?
Answer: Color impurities often arise from side reactions or the degradation of starting materials or products, especially under strong acid and heat.
-
Cause: Prolonged heating in the presence of a strong acid like H₂SO₄ can lead to charring or other minor decomposition pathways. The o-phenacylbenzoic acid precursor can also undergo self-condensation or cyclization to form colored byproducts under harsh acidic conditions.[1]
-
Solution 1 (Prevention): Minimize reaction time and temperature. Monitor the reaction by TLC and stop the heating as soon as the starting material is consumed.
-
Solution 2 (Removal):
-
Activated Charcoal: During the workup or before recrystallization, you can treat a solution of your crude product with a small amount of activated charcoal, which is effective at adsorbing colored impurities. Gently heat and then filter the solution through a pad of Celite to remove the charcoal.
-
Recrystallization: A carefully performed recrystallization is often sufficient to exclude colored impurities into the mother liquor, yielding pure, colorless crystals. Ethanol or a mixture of ethanol and water is often a good choice.[4][5]
-
Q4: My NMR spectrum shows that my final product is pure, but my melting point is broad and lower than the literature value. Why?
Answer: This is a strong indication of the presence of amorphous solid or trace amounts of solvent trapped within the crystal lattice. Even small amounts of impurities that are not easily detected by NMR can disrupt the crystal structure and affect the melting point.
-
Cause: The product may have crashed out of solution too quickly during recrystallization, preventing the formation of a well-ordered crystal lattice.
-
Solution: Re-dissolve the product in a minimal amount of hot solvent and allow it to cool very slowly and undisturbed. If crystals do not form, gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. A final wash of the filtered crystals with a small amount of ice-cold solvent can help remove surface impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Oxo-2-phenylethyl)benzoic Acid
This protocol is adapted from the principles described by Popp, F. D., & Catala, A. (1961).[1]
-
Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add o-toluic acid (1 eq.). Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the o-toluic acid.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dianion Formation: Slowly add lithium diisopropylamide (LDA) (2.1 eq., solution in THF/hexanes) via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Condensation: Add a solution of methyl benzoate (1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl (sufficient to make the aqueous layer pH < 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-acid. The product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask, add the 2-(2-oxo-2-phenylethyl)benzoic acid (1 eq.) from the previous step, absolute ethanol (10 eq.), and a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq.) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Ethanol is a reported solvent for similar structures.[4][5] Start by placing the crude solid in a flask.
-
Dissolution: Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at the boiling point.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently swirl. Re-heat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Part 4: Key Parameter Summary & Troubleshooting Workflow
Table 1: Critical Reaction Parameters
| Parameter | Step A: Keto-Acid Synthesis | Step B: Fischer Esterification |
| Key Reagents | o-Toluic Acid, LDA, Methyl Benzoate | 2-(2-oxo-2-phenylethyl)benzoic Acid, Ethanol |
| Stoichiometry | LDA > 2.0 eq. | Ethanol >> 1 eq. (often used as solvent) |
| Catalyst | N/A (Stoichiometric base) | H₂SO₄ (catalytic, 3-5 mol%) |
| Solvent | Anhydrous THF | Absolute Ethanol |
| Temperature | -78 °C to Room Temperature | Reflux (~78 °C) |
| Key Impurity Source | Water, atmospheric CO₂, unreacted starting materials | Unreacted carboxylic acid, water |
| Mitigation Strategy | Rigorous anhydrous technique, precise temp. control | Use of excess ethanol, removal of water (Dean-Stark) |
Troubleshooting Workflow Diagram
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1528. [Link]
-
Moses Ekene, D. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. Retrieved from [Link]
-
Popp, F. D., & Catala, A. (1961). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. The Journal of Organic Chemistry, 26(8), 2738–2740. [Link]
-
University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations. Retrieved from [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemical Forums. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]
Sources
"Ethyl 2-(2-oxo-2-phenylethyl)benzoate" stability and storage issues
Technical Support Center: Ethyl 2-(2-oxo-2-phenylethyl)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. As a β-keto ester, this compound possesses specific reactive sites that can present stability and storage challenges. This document moves beyond standard MSDS information to address common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting protocols.
Section 1: Quick Reference - Recommended Storage & Handling
For immediate reference, the following table summarizes the optimal conditions for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as hydrolysis and intramolecular cyclization.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[3] |
| Container | Tightly-sealed Amber Glass Vial | Protects from light, which can catalyze degradation, and prevents moisture ingress. Glass is inert.[1] |
| Form | Solid (if applicable) or Neat Oil | Storage in solution is not recommended for long-term due to potential solvent-mediated degradation. |
| Handling | Warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold compound, which can initiate hydrolysis. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my sample of this compound has degraded?
A: Degradation can manifest both physically and analytically.
-
Physical Changes: Look for a noticeable color change (e.g., developing a yellow or brown tint), a change in physical state, or the appearance of solid precipitates in what should be a clear oil or homogeneous solid.
-
Analytical Changes: The most reliable indicators are found through analytical techniques. On a Thin Layer Chromatography (TLC) plate, you may see new spots. In High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), new peaks will appear, corresponding to degradation products. In Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe a decrease in the integration of the parent compound's signals and the emergence of new, unidentifiable peaks.
Q2: Is this compound particularly sensitive to moisture?
A: Yes. The ethyl ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[4][5] Chronic exposure to even atmospheric humidity can lead to the slow formation of 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol. Therefore, storage under an inert, dry atmosphere is critical.[3]
Q3: Can I store the compound in a solvent like methanol or DMSO for an extended period?
A: Long-term storage in solution is strongly discouraged.
-
Protic Solvents (e.g., Methanol, Ethanol): These can participate in transesterification reactions, especially if acidic or basic catalysts are present, leading to the formation of the corresponding methyl or other alkyl esters.[6]
-
All Solvents: Solvents increase the mobility of molecules, potentially accelerating degradation pathways. They may also contain trace impurities (water, acids, bases) that can initiate degradation. For experiments, prepare solutions fresh and use them promptly.
Q4: My compound was stored at room temperature for a week. Is it still usable?
A: It depends on the purity requirements of your experiment. While the compound is more stable at 2-8°C, a short period at room temperature in a tightly sealed container may not cause significant degradation. However, its purity should be verified before use in a critical experiment. We recommend running a quick purity check via HPLC or NMR (see Section 5 for protocols) to ensure it still meets your specifications. The product is chemically stable under standard ambient conditions (room temperature) for short periods, but prolonged exposure can lead to issues.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues. The following workflow diagram provides a general approach to troubleshooting compound stability.
Caption: General workflow for troubleshooting compound stability issues.
Q: My ¹H-NMR spectrum shows the disappearance of the characteristic ethyl quartet and triplet, and a new broad singlet has appeared downfield (~10-12 ppm). What happened?
A: This spectral evidence strongly suggests hydrolysis of the ethyl ester.
-
Causality: The ethyl group (-CH₂CH₃) signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) are unique to the ester. Their disappearance indicates the ester has been cleaved. The new broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton. This occurs when the compound reacts with water to form 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol.[4][7][8]
-
Solution: Your sample has been compromised by water. It is no longer this compound. For most applications, it will need to be discarded. Review your storage and handling procedures to prevent moisture contamination in the future. Ensure vials are purged with inert gas and that solvents are anhydrous.
Q: My LC-MS analysis shows a new peak with a mass corresponding to M-46 (loss of C₂H₅OH). What is this species?
A: This mass loss is a classic indicator of intramolecular cyclization.
-
Causality: this compound can undergo an intramolecular reaction where the enolizable α-proton (on the CH₂ group between the ketone and the benzoate ring) is removed, and the resulting enolate attacks the ethyl ester carbonyl. This process eliminates ethanol (mass of 46) and forms a cyclic product, 3-phenyl-1H-isochromene-1,4(3H)-dione . This is a significant degradation pathway for this class of molecules, often catalyzed by trace amounts of base.
-
Solution: The presence of this impurity indicates base-catalyzed degradation. If the impurity level is low, you may be able to purify the bulk material using column chromatography. To prevent this, ensure all glassware is neutral and avoid any basic reagents during workup and storage. If using this compound in a base-sensitive reaction, it is critical to use a freshly purified or newly opened batch.
Q: My reaction yield is consistently low when using this compound as a starting material. I've confirmed the purity of my other reagents. Could the compound be the issue?
A: Yes, it is highly likely.
-
Causality: If your starting material has partially degraded via hydrolysis or cyclization, its effective concentration is lower than what you calculated based on weight. This directly leads to lower yields of your desired product. For example, if 20% of the material has cyclized, you will see at least a 20% drop in yield, assuming the degradant is unreactive.
-
Solution: Before starting any synthesis, perform a quantitative purity assessment. We recommend using ¹H-NMR with a known internal standard or HPLC with a standard curve. This will give you an accurate measure of the active starting material concentration. Adjust your starting mass accordingly or purify the material before use.
Section 4: Key Degradation Pathways
Understanding the potential degradation pathways is essential for prevention.
Pathway A: Ester Hydrolysis
This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acid or base.
Caption: Acid or base-catalyzed hydrolysis of the ethyl ester.
Pathway B: Intramolecular Cyclization
This pathway involves the formation of a stable six-membered ring through an internal nucleophilic attack, resulting in the elimination of ethanol.
Caption: Base-catalyzed intramolecular cyclization pathway.
Section 5: Protocols for Stability Assessment
Use these methods to verify the purity of your compound before experimental use.
Protocol 5.1: Purity Analysis by HPLC-UV
-
Preparation of Standard: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the questionable material at the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 5 µL of both the standard and the sample. Compare the chromatograms. The presence of significant secondary peaks in the sample that are absent in the reference standard indicates degradation. The peak area percentage can be used to estimate purity.
Protocol 5.2: Purity Analysis by ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Confirm Parent Compound: Look for the characteristic signals of the ethyl group: a quartet near 4.4 ppm (2H) and a triplet near 1.4 ppm (3H). Also, confirm the aromatic and methylene protons in the 7.2-8.2 ppm and ~4.7 ppm regions, respectively.
-
Check for Hydrolysis: Scan the region from 10-12 ppm. The presence of a broad signal indicates the formation of the carboxylic acid degradant.
-
Check for Other Impurities: Look for any unexpected peaks. The integration of these peaks relative to the parent compound's signals can provide a semi-quantitative measure of purity.
-
References
-
Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
PubMed Central (PMC). (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]
-
ResearchGate. (2018). Mastering β-keto esters. [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. [Link]
-
Harper College. (2010). Material Safety Data Sheet: Ethyl benzoate. [Link]
-
PubMed Central (PMC). (n.d.). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. [Link]
-
ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate.... [Link]
-
Chrompure. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
Quora. (2020). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. [Link]
-
ResearchGate. (2006). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. edenbotanicals.com [edenbotanicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sserc.org.uk [sserc.org.uk]
- 5. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Welcome to the technical support center for optimizing catalytic reactions involving Ethyl 2-(2-oxo-2-phenylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The primary focus of this guide will be the intramolecular C-H activation/arylation of this compound to synthesize 3-phenylisochroman-1-one, a valuable heterocyclic scaffold. We will delve into catalyst and ligand selection, reaction mechanisms, and common pitfalls encountered during this transformation.
Troubleshooting Guide
This section addresses common issues encountered during the intramolecular cyclization of this compound.
Issue 1: Low or No Conversion to 3-phenylisochroman-1-one
-
Question: My reaction shows a low yield or no formation of the desired 3-phenylisochroman-1-one. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in this palladium-catalyzed intramolecular C-H arylation can stem from several factors related to the catalyst's activity and the reaction environment.
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Inefficient reduction can halt the reaction before it starts.
-
Recommendation: Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or employing a catalyst system with ligands known to facilitate the reduction of Pd(II). Ensure all reagents and solvents are rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the C-H activation and reductive elimination steps.[2] A ligand that is not sterically bulky or electron-rich enough may not be effective.
-
Recommendation: For α-arylation of ketones and esters, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often successful.[3] N-heterocyclic carbenes (NHCs) can also be effective.[3] A screening of different ligand types is often necessary.
-
-
Incorrect Base: The base plays a critical role in the C-H activation step, which often proceeds via a concerted metalation-deprotonation mechanism. The strength and nature of the base must be appropriate for the substrate.
-
Reaction Temperature: The reaction temperature must be high enough to overcome the activation energy for the C-H activation and reductive elimination steps.
-
Recommendation: While some highly active catalyst systems can operate at room temperature, these reactions often require heating.[3] A typical starting point would be in the range of 80-120 °C. If you observe no reaction, a gradual increase in temperature may be beneficial.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?
-
Answer: The formation of side products in this reaction often points to competing reaction pathways.
-
Intermolecular Self-Condensation (Homo-aldol): β-keto esters can undergo base-catalyzed self-condensation reactions.[4] This is a common side reaction that can consume your starting material.
-
Recommendation: Using a bulky ester group on your substrate can sterically hinder this side reaction. Employing a catalyst system that promotes a rapid intramolecular C-H activation can also help the desired reaction outcompete the intermolecular pathway.
-
-
Hydrodehalogenation (if applicable to analogous intermolecular reactions): In related intermolecular reactions with aryl halides, reduction of the aryl halide to the corresponding arene can occur. While not directly applicable to this intramolecular C-H activation, it highlights the importance of controlling the reaction environment to favor the desired C-C bond formation.
-
β-Hydride Elimination: If the palladium enolate intermediate is slow to undergo reductive elimination, β-hydride elimination can become a competitive pathway, leading to undesired olefinic byproducts.[4]
-
Recommendation: The choice of ligand is critical here. Ligands that accelerate reductive elimination are key to minimizing this side reaction.[2]
-
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
-
Answer: Catalyst deactivation is a common problem in transition metal catalysis.
-
Oxidation of the Catalyst: As mentioned, the active Pd(0) catalyst is sensitive to oxidation by air.
-
Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
-
Formation of Off-Cycle Palladium Species: The catalyst can aggregate to form inactive palladium black or form stable complexes that do not participate in the catalytic cycle.
-
Recommendation: The ligand-to-palladium ratio can influence catalyst stability. Sometimes, a slight excess of the ligand can help prevent the formation of inactive palladium species. The choice of solvent can also play a role; polar aprotic solvents like dioxane or toluene are often used.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the intramolecular cyclization of this compound?
A1: The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition (C-H Activation): The Pd(0) catalyst coordinates to the aromatic ring and activates a C-H bond on the phenyl group, likely through a concerted metalation-deprotonation mechanism involving the base, to form a palladacycle intermediate.
-
Enolate Formation: The base deprotonates the α-carbon of the keto-ester, forming an enolate.
-
Reductive Elimination: The palladium center couples the aryl group and the enolate, forming the new C-C bond and regenerating the Pd(0) catalyst to complete the cycle.
-
-
Q2: How do I choose the best palladium precatalyst?
-
Q3: What is the role of the ligand's steric and electronic properties?
A3:
-
Steric Bulk: Bulky ligands promote the reductive elimination step, which is often the product-forming step. This can increase the overall reaction rate and prevent side reactions.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition/C-H activation step.
-
-
Q4: Can other transition metals catalyze this reaction?
A4: While palladium is the most common catalyst for this type of transformation, other transition metals like rhodium have also been shown to catalyze C-H activation and annulation reactions to form isochromanone structures. The optimal metal and ligand system can be substrate-dependent.
Experimental Protocols
Protocol 1: Catalyst System Screening for Intramolecular Cyclization
This protocol provides a general method for screening different catalyst systems for the synthesis of 3-phenylisochroman-1-one.
Materials:
-
This compound
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., P(tBu)₃, SPhos, Xantphos)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %) to a reaction vial.
-
Add the anhydrous, degassed solvent (to make a 0.1 M solution of the substrate).
-
Add this compound (1.0 eq).
-
Add the base (e.g., 1.2 eq).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of 3-phenylisochroman-1-one.
-
Repeat the procedure with different combinations of palladium precatalysts, ligands, bases, and solvents to identify the optimal conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | P(tBu)₃ | SPhos | Xantphos | P(tBu)₃ |
| Base | NaOtBu | LiHMDS | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | Toluene | Dioxane |
| Temperature | 100 °C | 100 °C | 120 °C | 80 °C |
Visualizations
Catalytic Cycle for Intramolecular C-H Arylation
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129.
- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 37(11), 852-860.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002.
- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.
- Chen, X., Chen, Z., & So, C. M. (2019). Palladium-N-Heterocyclic Carbene-Catalyzed α-Arylation of Ketones with Aryl Chlorides. The Journal of Organic Chemistry, 84(10), 6337–6346.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
- Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546–6553.
- Chen, G., Shaughnessy, K. H., Diao, T. (2015). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 6(10), 5945-5950.
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium Catalyzed β-Arylation of α-Keto Esters. PubMed Central. Retrieved from [Link]
-
Chemical Communications. (2020). Pd(ii)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through weak chelation assisted dual C–H activation. Retrieved from [Link]
-
Chen, D., & Yu, J. Q. (2019). Ligand-Enabled γ-C(sp3)–H Activation of Ketones. PubMed Central. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Retrieved from [Link]
Sources
- 1. β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of Ethyl 2-(2-oxo-2-phenylethyl)benzoate via normal-phase column chromatography. The content is structured in a practical question-and-answer format to directly address common challenges encountered during the purification process.
Compound Overview
This compound is a moderately polar molecule containing both an ester and a ketone functional group. These features dictate its interaction with the stationary and mobile phases during chromatography. Successful purification requires a careful balance of solvent polarity to achieve adequate separation from starting materials and byproducts.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Structure | (Structure for illustrative purposes) |
| Key Functional Groups | Ethyl Ester, Ketone, Aromatic Rings |
| Predicted Polarity | Moderately Polar |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For moderately polar compounds like this, the industry-standard stationary phase is Silica Gel (SiO₂) , typically with a particle size of 40-63 µm (230-400 mesh). Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with the ester and ketone moieties of the target molecule, allowing for separation based on polarity.
Q2: How do I select the optimal mobile phase (eluent)?
The key to a successful separation is selecting a mobile phase that provides a target Retention Factor (Rf) of 0.25-0.35 for your desired compound on a Thin Layer Chromatography (TLC) plate.[1] This Rf range ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent.
A common starting point for compounds with ketone and ester groups is a binary mixture of a non-polar solvent and a moderately polar solvent.[2]
-
Recommended Starting Solvent System: Hexanes/Ethyl Acetate (EtOAc).
-
Optimization Strategy: Begin with a low-polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc) until the target Rf is achieved.
Q3: Why is an Rf of 0.25-0.35 considered ideal?
-
Rf < 0.25: The compound is too strongly adsorbed to the silica. It will elute very slowly, leading to broad bands and requiring a large volume of solvent, which increases time and cost.
-
Rf > 0.35: The compound has a high affinity for the mobile phase and will elute too quickly. This minimizes its interaction with the stationary phase, resulting in poor separation from nearby impurities.[1]
Q4: How much crude sample can I load onto my column?
The loading capacity depends on the difficulty of the separation and the column size. A general rule of thumb for silica gel is a sample-to-sorbent mass ratio of 1:30 to 1:100 .
-
Easy Separation (ΔRf > 0.2): You can use a ratio closer to 1:30 (e.g., 1 gram of crude material per 30 grams of silica).
-
Difficult Separation (ΔRf < 0.1): A higher ratio, such as 1:100, is necessary to ensure adequate separation.
Overloading the column is a primary cause of poor separation, leading to broad, overlapping bands.
Troubleshooting Guide
This section addresses specific experimental problems. The following workflow provides a general approach to diagnosing issues.
Caption: Workflow for TLC-based mobile phase optimization.
Problem 1: Poor Separation - My product and an impurity are eluting together.
Question: My TLC shows two spots very close together, and the fractions from my column contain a mixture. How can I improve the separation?
Answer: This is a common challenge resulting from insufficient resolution.
-
Causality: The mobile phase is not providing enough differentiation in affinity between your product and the impurity for the stationary phase. Both compounds are traveling through the column at very similar rates.
-
Solution 1: Fine-Tune the Mobile Phase:
-
Decrease Polarity: If your target Rf is on the high side (e.g., 0.35), slightly decreasing the polarity (e.g., moving from 8:2 to 8.5:1.5 Hexanes:EtOAc) can sometimes increase the relative separation between spots (ΔRf).
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. The "like-dissolves-like" principle is key. Ethyl acetate is a hydrogen bond acceptor. Try replacing it with a solvent that has different properties, such as diethyl ether (less polar H-bond acceptor) or dichloromethane (a dipolar solvent). Run TLC plates with different solvent systems (e.g., Hexanes:DCM or Hexanes:Ether) to see if the separation factor improves.
-
-
Solution 2: Improve Column Efficiency:
-
Check Column Packing: An improperly packed column with air bubbles or channels will lead to a non-uniform solvent front and band broadening, destroying separation. Ensure the silica slurry is homogenous and allowed to settle completely without running dry.
-
Reduce Loading: You may have overloaded the column. Try the purification again with half the amount of crude material.
-
Problem 2: Streaking/Tailing Bands - My compound appears as a long streak instead of a tight spot.
Question: On my TLC plate and during column elution, my product forms a long, trailing band. Why is this happening?
Answer: Tailing is typically caused by undesirable secondary interactions or solubility issues.
-
Causality 1: Sample Overload: The most common cause is applying too much sample.[3] The stationary phase becomes saturated, and the excess molecules are forced to travel with the mobile phase, creating a leading edge, while the adsorbed molecules trail behind.
-
Solution 1: Dilute your sample for TLC spotting and reduce the amount of material loaded onto the main column.
-
Causality 2: Acidic Impurities or Compound Instability: Silica gel is slightly acidic and can strongly interact with basic compounds or cause sensitive compounds to decompose, leading to streaking. While this compound is neutral, your crude mixture may contain acidic (e.g., unreacted benzoic acid derivative) or basic impurities.
-
Solution 2: Add a modifier to your eluent. A small amount of triethylamine (~0.1-1%) can neutralize active acidic sites on the silica, improving the peak shape of basic compounds. Conversely, a small amount of acetic acid (~0.1-1%) can help with acidic compounds. Run a TLC with the modified eluent to see if the spot shape improves.
-
Causality 3: Poor Solubility: If the compound has poor solubility in the chosen mobile phase, it may precipitate at the point of loading and then slowly redissolve as the column runs, causing tailing.[3]
-
Solution 3: Ensure your crude material is fully dissolved before loading. If using a "dry loading" method (adsorbing the sample onto a small amount of silica first), ensure the solvent used for this is completely removed before placing it on the column.
Caption: Troubleshooting flowchart for common chromatography issues.
Experimental Protocols
Protocol 1: TLC for Mobile Phase Selection
-
Prepare TLC Chamber: Add your chosen solvent system (e.g., 9:1 Hexanes:EtOAc) to a developing chamber to a depth of ~0.5 cm. Close the chamber and let it saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front.
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
-
-
Optimize: If the Rf is not in the 0.25-0.35 range, adjust the solvent ratio and repeat steps 1-5.[1][2]
Protocol 2: Column Packing and Purification (Wet Slurry Method)
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g). Add your initial, least polar mobile phase (e.g., Hexanes) and stir to create a uniform, pourable slurry.
-
Pack the Column: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in portions. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Settle the Bed: Open the stopcock and drain some solvent to settle the silica bed. The top of the silica bed should be flat. Add a protective layer of sand on top. Crucially, never let the solvent level drop below the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent. Carefully pipette this solution onto the top layer of sand. Drain the solvent until the sample has just entered the sand bed.
-
Elute: Carefully add your optimized mobile phase. Begin collecting fractions and monitor the elution process by TLC.
References
- Google Patents. (2014). CN104311414A - Preparation method of ethyl benzoate.
-
SIELC Technologies. (2018). Ethyl benzoate. Retrieved from sielc.com. [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1528. [Link]
-
The Good Scents Company. (n.d.). phenethyl benzoate. Retrieved from thegoodscentscompany.com. [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E, Structure Reports Online, 67(6), o1528. [Link]
-
Mol-Instincts. (n.d.). 2-oxo-2-phenylethyl benzoate. Retrieved from molinstincts.com. [Link]
-
Wikipedia. (n.d.). Ethyl benzoate. Retrieved from en.wikipedia.org. [Link]
-
PubChem. (n.d.). Phenethyl Benzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from chemistryhall.com. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from chem.rochester.edu. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from orgchemboulder.com. [Link]
-
PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from rsc.org. [Link]
Sources
Technical Support Center: Navigating the Reactivity of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Welcome to the technical support center for "Ethyl 2-(2-oxo-2-phenylethyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in organic synthesis. As Senior Application Scientists, we understand the nuances of experimental work and aim to explain the causality behind our recommendations, ensuring that every protocol is a self-validating system.
Understanding the Challenge: The Inherent Low Reactivity of this compound
The primary challenge researchers face with this compound is its low reactivity, particularly in intramolecular reactions. This sluggishness can be attributed to a combination of electronic and steric factors. The ortho substitution of the phenacyl group on the benzoate ring forces the ester group to twist out of the plane of the benzene ring. This phenomenon, known as the ortho effect , disrupts the resonance between the ester's carbonyl group and the aromatic ring, which can influence its reactivity[1][2]. Additionally, the bulky nature of the ortho-phenacyl group creates significant steric hindrance, impeding the approach of reagents to the ester functionality.
Frequently Asked Questions (FAQs)
Q1: I am attempting an intramolecular cyclization of this compound to form 3-phenyl-1H-isochromen-1-one, but I am only recovering the starting material. What is going wrong?
A: This is the most common issue encountered with this substrate. The low reactivity is likely due to a combination of factors:
-
Steric Hindrance: The ortho-phenacyl group sterically hinders the formation of the necessary enolate at the methylene bridge and its subsequent attack on the ester carbonyl.
-
Unfavorable Equilibrium: The equilibrium may not favor the cyclized product under your current reaction conditions.
-
Insufficiently Strong Base/Acid: The catalyst you are using may not be strong enough to promote the reaction.
Q2: Can I selectively reduce the ketone in the presence of the ester?
A: Yes, this is achievable with the correct choice of reducing agent. The ketone is more reactive towards nucleophilic attack than the ester. A mild reducing agent will selectively reduce the ketone.
Q3: Is it possible to reduce the ester without affecting the ketone?
A: This is more challenging due to the higher reactivity of the ketone. Direct selective reduction of the ester is difficult. The most common strategy is to first protect the ketone, then reduce the ester, and finally deprotect the ketone[3].
Q4: What are the expected pKa values for the alpha-hydrogens on the methylene bridge?
Troubleshooting Guides
Issue 1: Failed Intramolecular Cyclization
The intramolecular cyclization of this compound is an example of an intramolecular aldol-type reaction, which can be catalyzed by either acid or base. The goal is to form a stable six-membered ring, which is generally a favored process[4][5].
Caption: Troubleshooting workflow for low yield in intramolecular cyclization.
-
Evaluate the Catalyst System:
-
Base-Catalyzed: For base-catalyzed cyclization, the formation of an enolate at the methylene position is the first step. Due to the steric hindrance from the ortho-substituent, a strong, non-nucleophilic base is recommended.
-
Recommendation: Switch from weaker bases (e.g., NaOH, K2CO3) to stronger, sterically hindered bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). These bases are excellent at deprotonation but are poor nucleophiles, minimizing side reactions.
-
Critical Note: These strong bases require strictly anhydrous conditions. Traces of water will quench the base and inhibit the reaction.
-
-
Acid-Catalyzed: Acid catalysis proceeds by protonation of the ketone, making it more electrophilic, followed by attack of the enol form of the ester.
-
Recommendation: Use a strong protic acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures. Alternatively, a Lewis acid like aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) can be employed to activate the ketone.
-
-
-
Assess Reaction Conditions:
-
Temperature and Time: Intramolecular reactions, especially sterically hindered ones, often have a high activation energy.
-
Recommendation: Increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or xylene is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) over an extended period (24-48 hours).
-
-
Concentration: To favor the desired intramolecular reaction over potential intermolecular side reactions (e.g., dimerization), the reaction should be run at high dilution.
-
Recommendation: Perform the reaction at a concentration of 0.01 M or lower. This can be achieved by the slow addition of the substrate to a solution of the catalyst.
-
-
Water Removal: The final step of the aldol condensation is the elimination of water to form the α,β-unsaturated carbonyl system.
-
Recommendation: In acid-catalyzed reactions, use a Dean-Stark apparatus to azeotropically remove the water formed, which will drive the reaction equilibrium towards the product, in accordance with Le Chatelier's principle.
-
-
Issue 2: Lack of Chemoselectivity in Reduction Reactions
To reduce the ketone without affecting the less reactive ester, a mild hydride source should be used[6].
| Reagent | Conditions | Selectivity | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Excellent for ketone | [7] |
| Noyori Ru-TsDPEN system | Formic acid, Triethylamine | High for asymmetric reduction | [8] |
| Diethylaluminum benzenethiolate / Diisobutylaluminum hydride | Toluene, -78 °C | High for ketone | [9] |
Protocol for Selective Ketone Reduction with NaBH₄:
-
Dissolve this compound in methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Direct selective reduction of the ester is not feasible. A protection-reduction-deprotection strategy is required.
Caption: Workflow for the selective reduction of the ester group.
Protocol for Selective Ester Reduction:
-
Protection: Dissolve the starting material in toluene. Add ethylene glycol (2 equivalents) and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water. Once the ketone is protected as a cyclic acetal (monitored by TLC or GC-MS), cool the reaction and work up to isolate the protected intermediate.
-
Reduction: Dissolve the protected compound in anhydrous THF and cool to 0 °C. Slowly add a solution of LiAlH₄ (1.5 equivalents) in THF. Stir at 0 °C for 1-2 hours. Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Deprotection: Filter the resulting solids and concentrate the filtrate. Dissolve the crude product in a mixture of acetone and 1 M HCl and stir at room temperature until the deprotection is complete (monitored by TLC). Work up and purify by column chromatography.
References
-
Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]
-
Wikipedia. (2023). Ortho effect. [Link]
-
Chemistry Stack Exchange. (2019). Reduction of ester in presence of ketone group. [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
-
Osbourn, J. (2021). Chemoselective Reduction. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
-
Organic Chemistry Tutor. (2023). Intramolecular Aldol Condensation. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. While various analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise architecture of organic compounds in solution. This guide provides an in-depth analysis and a predictive framework for the ¹H and ¹³C NMR characterization of Ethyl 2-(2-oxo-2-phenylethyl)benzoate , a molecule incorporating both ketone and ester functionalities within a sterically demanding arrangement.
For researchers synthesizing this molecule or its analogues, this guide serves as a practical benchmark. We will dissect the expected spectral features, compare them against simpler, related structures, and provide a robust experimental protocol to ensure the acquisition of high-quality, reproducible data. Our approach is grounded in the fundamental principles of chemical shift, spin-spin coupling, and the influence of electronic and steric effects on the nuclear environment.
Molecular Structure and Predicted Spectral Features
The structure of this compound presents a fascinating case for NMR analysis. It can be deconstructed into three primary fragments: the ethyl ester group, the disubstituted benzoate ring, and the phenacyl moiety. The electronic interplay between the electron-withdrawing carbonyl groups and the aromatic systems, combined with the methylene bridge, dictates a unique magnetic environment for each nucleus.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aliphatic protons and a complex, overlapping region for the aromatic protons. The predictions below are based on a standard deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| Hl (Ester -CH₃) | 1.3 - 1.4 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent methylene group (Hk), following the n+1 rule (2+1=3). |
| Hk (Ester -OCH₂-) | 4.3 - 4.4 | Quartet (q) | 2H | Methylene protons adjacent to an electron-withdrawing oxygen and coupled to the methyl group (Hl) (3+1=4). |
| Hi, Hj (Bridge -CH₂-) | 4.5 - 4.7 | Singlet (s) | 2H | Methylene protons are deshielded by the adjacent aromatic ring (C2) and the keto-carbonyl group (C11). No adjacent protons result in a singlet. |
| Aromatic Protons | 7.2 - 8.2 | Multiplets (m) | 9H | Protons on both aromatic rings. The protons on the phenacyl ring (ortho to C=O) are expected furthest downfield (~8.0 ppm) due to the strong deshielding effect of the ketone. The four protons on the benzoate ring will exhibit complex splitting due to ortho-disubstitution. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of all chemically non-equivalent carbon atoms. The chemical shifts are highly sensitive to the local electronic environment, making it a powerful tool for identifying key functional groups.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C9 (Ester -CH₃) | ~14 | Standard chemical shift for an ethyl group's terminal carbon. |
| C10 (Bridge -CH₂-) | 40 - 45 | Aliphatic carbon positioned between a carbonyl group and an aromatic ring. |
| C8 (Ester -OCH₂-) | ~61 | Methylene carbon bonded to the electronegative ester oxygen. |
| Aromatic Carbons | 125 - 140 | A total of 10 distinct signals are expected for the 12 aromatic carbons, accounting for symmetry and substitution effects. The quaternary carbons (C1, C2, C6, C12) will have lower intensity. |
| C7 (Ester C=O) | 165 - 168 | Typical range for an ester carbonyl carbon.[1] |
| C11 (Keto C=O) | 195 - 198 | The ketone carbonyl is significantly more deshielded than the ester carbonyl and appears further downfield.[2][3] |
Comparative Analysis: Building from Simpler Fragments
To lend confidence to our predictions, we compare the expected shifts with the known experimental data of its constituent fragments: Ethyl Benzoate and Acetophenone .
-
Ethyl Benzoate : In CDCl₃, the ethyl group protons appear at ~4.3 ppm (quartet) and ~1.3 ppm (triplet), and the ester carbonyl carbon is at ~166.5 ppm.[4][5][6] The aromatic protons show a characteristic pattern for a monosubstituted ring.
-
Acetophenone : The methyl protons are a sharp singlet at ~2.6 ppm, and the highly deshielded ketone carbonyl carbon appears at ~198 ppm.[7][8] The aromatic protons ortho to the carbonyl group are shifted downfield to ~7.9-8.0 ppm.[7]
Key Insights from Comparison:
-
The chemical shifts for the ethyl ester group in our target molecule are predicted to be very similar to those in ethyl benzoate, as the substitution is on the aromatic ring and several bonds away.
-
The downfield shift of the phenacyl ring's ortho-protons in acetophenone supports our prediction of signals around 8.0 ppm in the target molecule.
-
The most significant difference is the replacement of the acetophenone methyl group with the complex ethyl benzoate substituent via a methylene bridge. The predicted shift of this bridge (Hi, Hj) at ~4.6 ppm is a crucial diagnostic signal, clearly distinguishing it from its simpler precursors.
Experimental Protocol for NMR Characterization
Adherence to a standardized protocol is essential for obtaining high-resolution, artifact-free spectra. This self-validating workflow ensures both accuracy and reproducibility.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[9]
-
Weighing the Sample : Accurately weigh 10-20 mg of dry, purified this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for a non-polar organic compound of this type. Use approximately 0.6-0.7 mL of solvent.[10][11]
-
Dissolution : Prepare the solution in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad or Norell).[9][12] Avoid introducing any solid particles. The final sample height in the tube should be approximately 4-5 cm.[11]
-
Internal Standard (Optional) : CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If using a different solvent or if quantitative analysis is required, a known amount of a suitable internal standard may be added.
Spectrometer Setup and Data Acquisition
The following steps outline a typical acquisition process on a modern Fourier-transform NMR spectrometer.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Locking : The spectrometer stabilizes the magnetic field by "locking" onto the deuterium signal of the solvent.[9]
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automated, is critical for achieving sharp, well-resolved peaks.
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.
-
Acquisition Parameters :
-
For ¹H NMR : A standard single-pulse experiment is usually sufficient. Typically 8-16 scans are acquired.
-
For ¹³C NMR : A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum of singlets. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required. A sufficient relaxation delay (d1) is crucial for accurate integration, especially of quaternary carbons.
-
-
Data Processing : The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. This is followed by phasing, baseline correction, and referencing the chemical shifts to TMS.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for its definitive structural confirmation. The key diagnostic features to look for are:
-
In ¹H NMR: The characteristic triplet-quartet pattern of the ethyl group, a downfield singlet for the methylene bridge protons around 4.6 ppm, and a complex aromatic region integrating to 9 protons.
-
In ¹³C NMR: Two distinct carbonyl signals for the ketone (~197 ppm) and the ester (~167 ppm), along with the expected aliphatic and aromatic carbon signals.
By comparing the acquired experimental data against these predicted values and the reference data from its simpler structural analogues, researchers can confidently verify the identity and purity of their synthesized compound. The rigorous experimental protocol outlined ensures that the data obtained is of the highest possible quality, forming a trustworthy foundation for further research and development.
References
- Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from Canadian Science Publishing website.
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- ALWSCI. (2024). How To Prepare And Run An NMR Sample.
- Scribd. (n.d.). Acetophenone 13C NMR Analysis.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- University of Leicester. (n.d.). NMR Sample Preparation Guidelines.
- Gong, B. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
- National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem.
- ResearchGate. (2001).
- Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
- ChemicalBook. (n.d.). Acetophenone(98-86-2) 13C NMR spectrum.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.
- Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
- Chavelas-Hernández, L., et al. (2019).
- ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) 1H NMR spectrum.
- Chegg. (2022).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts.
- Cavaleiro, J. A. S. (n.d.).
- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
- Atta-ur-Rahman. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- LookChem. (2025).
- Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528.
- ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Fita, P., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
- ChemicalBook. (n.d.). Ethyl benzoate(93-89-0) 13C NMR spectrum.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate: ESI vs. APCI
This guide provides an in-depth comparison of two common ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the mass spectrometry analysis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. As a molecule possessing both a keto and an ester functional group, its analysis presents an interesting case study for choosing the optimal ionization method. This document will delve into the theoretical underpinnings and predicted outcomes of each technique, supported by experimental data from closely related compounds, to provide researchers, scientists, and drug development professionals with a comprehensive framework for method development.
Introduction to this compound
This compound is an organic molecule with a molecular weight of 268.31 g/mol and a chemical formula of C₁₇H₁₆O₃. Its structure incorporates a benzophenone moiety linked to an ethyl benzoate via a methylene bridge. The presence of two carbonyl groups and two aromatic rings suggests a moderate polarity, making it a suitable candidate for analysis by both ESI and APCI, though with anticipated differences in performance. Understanding the nuances of how this molecule interacts with each ionization source is critical for developing robust and sensitive analytical methods.
Ionization Techniques: A Head-to-Head Comparison
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both "soft" ionization techniques that are interfaced with liquid chromatography (LC) systems. However, their mechanisms of ion generation are fundamentally different, leading to distinct advantages and disadvantages depending on the analyte's properties.
-
Electrospray Ionization (ESI): ESI is ideal for polar and large molecules. It generates ions from a liquid phase by applying a high voltage to a nebulized spray of the sample solution. This process creates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[1] For molecules like this compound, the presence of carbonyl oxygens provides sites for protonation, making it amenable to positive-ion ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable compounds.[2] In APCI, the sample eluting from the LC is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecules through a series of gas-phase reactions.[3] Given the aromatic and ester components of this compound, APCI is also a viable ionization technique.
Predicted Performance and Fragmentation Analysis
Electrospray Ionization (ESI) Analysis
Predicted Ionization Efficiency: Moderate. The presence of two carbonyl groups provides sites for protonation, leading to the formation of the protonated molecule [M+H]⁺. The overall polarity of the molecule is moderate, so while ionization will occur, it may be less efficient than for highly polar compounds. The formation of adducts with sodium ([M+Na]⁺) or other cations present in the mobile phase is also possible.
Predicted Fragmentation Pattern (ESI-MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield several characteristic fragment ions. The fragmentation will likely be directed by the charge on the protonated carbonyl oxygen and will favor the formation of stable carbocations.
| Predicted m/z | Proposed Fragment Structure | Description |
| 269.1 | [C₁₇H₁₆O₃+H]⁺ | Protonated molecular ion |
| 223.1 | [C₁₅H₁₁O₂]⁺ | Loss of ethanol (C₂H₅OH) from the ethyl ester |
| 147.1 | [C₉H₇O₂]⁺ | Cleavage of the bond between the methylene bridge and the benzoyl group, followed by loss of benzoyl radical |
| 105.1 | [C₇H₅O]⁺ | Benzoyl cation, a very stable fragment from benzophenone-like structures |
| 77.1 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation |
Logical Flow of ESI Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Atmospheric Pressure Chemical Ionization (APCI) Analysis
Predicted Ionization Efficiency: Good to Excellent. APCI is often more efficient for moderately polar compounds that are thermally stable and can be readily vaporized.[2] The benzophenone-like structure of the target molecule suggests it will be amenable to the gas-phase proton transfer reactions that dominate APCI.
Predicted Fragmentation Pattern (APCI-MS/MS): The fragmentation in APCI-MS/MS is expected to be similar to that observed in ESI-MS/MS, as the same precursor ion ([M+H]⁺) is being fragmented. However, in-source fragmentation can sometimes be more pronounced in APCI due to the higher temperatures used in the source. This might lead to a less abundant molecular ion in the initial MS1 scan compared to ESI.
| Predicted m/z | Proposed Fragment Structure | Description |
| 269.1 | [C₁₇H₁₆O₃+H]⁺ | Protonated molecular ion |
| 223.1 | [C₁₅H₁₁O₂]⁺ | Loss of ethanol (C₂H₅OH) |
| 147.1 | [C₉H₇O₂]⁺ | Cleavage of the bond between the methylene bridge and the benzoyl group, followed by loss of benzoyl radical |
| 105.1 | [C₇H₅O]⁺ | Benzoyl cation |
| 77.1 | [C₆H₅]⁺ | Phenyl cation |
Logical Flow of APCI Fragmentation:
Caption: Predicted APCI-MS/MS fragmentation of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using both ESI and APCI, based on best practices for similar analytes.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL. The formic acid aids in protonation.
LC-ESI-MS/MS Protocol
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good chromatographic separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Voltage: 30 V (optimize for precursor ion intensity).
-
Collision Energy: Optimize for each fragment ion (typically in the range of 10-40 eV).
LC-APCI-MS/MS Protocol
-
LC System and Column: Same as for ESI.
-
Mobile Phase: Same as for ESI.
-
Gradient and Flow Rate: Same as for ESI.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an APCI source.
-
Ionization Mode: Positive.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400 °C.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Voltage: 30 V (optimize for precursor ion intensity).
-
Collision Energy: Optimize for each fragment ion (typically in the range of 10-40 eV).
Comparative Summary and Recommendations
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for this compound |
| Principle | Ionization from liquid phase | Gas-phase chemical ionization | Both are viable. |
| Analyte Polarity | Best for polar compounds | Best for moderate to low polarity compounds | The molecule has moderate polarity, so both could be effective. |
| Thermal Stability | Not critical | Required | The compound is expected to be thermally stable. |
| Sensitivity | Potentially lower for this compound | Potentially higher due to efficient gas-phase protonation | APCI is predicted to offer better sensitivity. |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible | APCI may be more robust for complex sample matrices. |
| In-source Fragmentation | Generally minimal | Can be more significant | ESI may provide a more abundant molecular ion in the MS1 scan. |
For routine quantitative analysis of this compound, APCI is likely the preferred technique due to the anticipated higher sensitivity and robustness for this moderately polar, thermally stable molecule. However, for initial qualitative analysis and structural confirmation where a strong molecular ion signal is paramount, ESI should also be evaluated . The choice of ionization source will ultimately depend on the specific goals of the analysis, the complexity of the sample matrix, and the desired level of sensitivity.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of ESI and APCI for the mass spectrometric analysis of this compound. By leveraging our understanding of the ionization mechanisms and the fragmentation patterns of analogous structures, we can make informed decisions in method development. The provided protocols offer a solid starting point for any researcher or scientist tasked with the analysis of this or structurally similar compounds. As with any analytical method, empirical optimization is key to achieving the best performance.
References
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
-
PubChem. Ethyl benzoate. [Link]
-
PubChem. Phenethyl Benzoate. [Link]
-
mzCloud. Ethyl benzoate. [Link]
-
NIST. Ethyl o-methylbenzoate. [Link]
-
PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]benzodiazepin-1( 2H)-ones. [Link]
-
Semantic Scholar. Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. [Link]
-
ResearchGate. 2-Oxo-2-phenylethyl benzoate. [Link]
-
NIST. Benzoic acid, 2-phenylethyl ester. [Link]
-
NIST. Benzoic acid, 2-phenylethyl ester. [Link]
-
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
National MagLab. Atmospheric Pressure Chemical Ionization (APCI). [Link]
-
Wikipedia. Atmospheric-pressure chemical ionization. [Link]
-
NIH. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. [Link]
-
Wikipedia. Electrospray ionization. [Link]
Sources
A Comparative Guide to Phenacyl-Type Alkylating Agents and Other Common Alternatives for Targeted Functional Group Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of "Ethyl 2-(2-oxo-2-phenylethyl)benzoate," a representative phenacyl-type electrophile, with other widely used alkylating agents. By examining their reactivity, selectivity, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions in the strategic modification of nucleophilic functional groups in organic synthesis and chemical biology.
Introduction to Alkylating Agents
Alkylating agents are a fundamental class of reagents in organic chemistry, designed to introduce alkyl groups into various molecules.[1] This process, known as alkylation, is crucial in a multitude of applications, from the synthesis of high-octane gasoline to the development of life-saving pharmaceuticals.[1][2] In the realm of drug discovery and chemical biology, alkylating agents are indispensable tools for modifying proteins, nucleic acids, and other biomolecules to probe their function, create novel therapeutics, and develop diagnostic tools.[2][3]
The reactivity of an alkylating agent is governed by its chemical structure, particularly the nature of the leaving group and the electrophilicity of the carbon atom undergoing nucleophilic attack.[3] These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism, which dictates their reactivity profile and selectivity towards different nucleophiles.[2][3]
Profile of a Phenacyl-Type Alkylating Agent: this compound
While "this compound" is not a commonly cataloged reagent, its name suggests a structure belonging to the phenacyl family of compounds. Based on the synthesis of the closely related "2-oxo-2-phenylethyl benzoate," which is formed from the reaction of a carboxylate with 2-bromo-1-phenylethanone (phenacyl bromide), we can infer the structure and reactivity of the title compound.[4] It likely consists of a phenacyl group attached to an ethyl benzoate moiety, rendering the methylene carbon adjacent to the carbonyl group highly electrophilic.
The reactivity of this compound as an alkylating agent would be analogous to that of phenacyl halides. The presence of the ketone and the phenyl ring activates the α-carbon for nucleophilic substitution.
Comparative Analysis of Alkylating Agents
This section compares the inferred properties of this compound (as a representative phenacyl agent) with three other commonly used alkylating agents: Phenacyl Bromide, Iodoacetamide, and Dimethyl Sulfate.
| Feature | This compound (inferred) | Phenacyl Bromide | Iodoacetamide | Dimethyl Sulfate |
| Class | α-Haloketone derivative | α-Haloketone | Haloacetamide | Dialkyl Sulfate |
| Primary Target Nucleophiles | Thiols (cysteine), Carboxylates, Amines (histidine) | Thiols (cysteine), Methionine, Carboxylic acids[5][6] | Thiols (cysteine)[7][8][9] | Phenols, Amines, Thiols, Carboxylic acids[10][11] |
| Reaction Mechanism | Likely S(N)2 | S(_N)2[5] | S(_N)2[7] | S(_N)2[10] |
| Key Advantages | Potential for tailored solubility and reactivity through ester modification. | High reactivity towards soft nucleophiles like thiols.[5] | High selectivity for cysteine residues.[7][8] | High reactivity, low cost.[11] |
| Limitations & Side Reactions | Potential for ester hydrolysis under certain conditions. | Lachrymator, can modify other residues like methionine.[5][12] | Can lead to artifactual peptide modifications. Potential for side reactions at high concentrations.[13] | Highly toxic and carcinogenic.[11][14] |
| Safety Profile | Expected to be an irritant. | Powerful lachrymator, toxic.[6][12] | Toxic. | Extremely toxic, corrosive, and carcinogenic.[11][15] |
Mechanistic Insights
The alkylating agents discussed here primarily react via an S(_N)2 mechanism. This bimolecular nucleophilic substitution involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.
Caption: Generalized SN2 reaction mechanism.
Experimental Protocols
General Protocol for Alkylation of a Thiol-Containing Peptide with Iodoacetamide
This protocol is a standard procedure for the alkylation of cysteine residues in peptides prior to mass spectrometry analysis.
Materials:
-
Peptide sample containing cysteine residues
-
Dithiothreitol (DTT) solution (e.g., 1 M in water)
-
Iodoacetamide (IAA) solution (e.g., 0.5 M in a suitable buffer)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching reagent (e.g., DTT or cysteine solution)
Procedure:
-
Reduction: Dissolve the peptide sample in ammonium bicarbonate buffer. Add DTT solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 20-30 minutes.
-
Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume any unreacted iodoacetamide.
-
Sample Cleanup: The alkylated peptide sample is now ready for desalting (e.g., using a C18 ZipTip) prior to mass spectrometry analysis.
Caption: Workflow for peptide alkylation.
Synthesis of 2-oxo-2-phenylethyl benzoate
This protocol describes the synthesis of a phenacyl ester, which is structurally related to the target compound and demonstrates the reactivity of phenacyl bromide with a carboxylate nucleophile.[4]
Materials:
-
Benzoic acid
-
Sodium carbonate
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 g, 0.008 mol) and sodium carbonate (0.95 g, 0.009 mol) in 10 mL of DMF.
-
Add 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon cooling, colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate will separate.
-
Collect the crystals by filtration and recrystallize from ethanol. (Yield: 1.91 g, 97.4%).[4]
Conclusion
The choice of an alkylating agent is a critical decision in experimental design. While "this compound" represents a potentially tunable phenacyl-type agent, its properties must be inferred from related compounds like phenacyl bromide. Phenacyl derivatives are effective for alkylating soft nucleophiles but require careful handling due to their lachrymatory nature.
For high selectivity towards cysteine thiols, iodoacetamide remains a popular choice, though potential side reactions must be considered.[7][13] Dimethyl sulfate is a powerful and cost-effective methylating agent, but its extreme toxicity necessitates stringent safety precautions.[11]
Ultimately, the optimal alkylating agent depends on the specific application, the nature of the target molecule, and the desired outcome. Researchers must weigh the reactivity, selectivity, and safety of each option to achieve their synthetic or biochemical goals.
References
-
Mettler Toledo. Alkylation Reactions | Development, Technology. [Link]
-
Wikipedia. Iodoacetamide. [Link]
-
Common Organic Chemistry. Dimethyl Sulfate. [Link]
-
LookChem. Dimethyl Sulfate Uses. [Link]
-
PubChem. Iodoacetamide | C2H4INO | CID 3727. [Link]
-
Wikipedia. Dimethyl sulfate. [Link]
-
PubChem. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497. [Link]
-
PubChem. Phenacyl bromide | C8H7BrO | CID 6259. [Link]
-
Oncohema Key. Alkylating Agents. [Link]
-
Wikipedia. Alkylation. [Link]
-
Sciencemadness Wiki. Dimethyl sulfate. [Link]
-
chemeurope.com. Alkylation. [Link]
-
ACS Publications. The Friedel-Crafts alkylation of benzene: A first year organic laboratory experiment. [Link]
-
Arkivoc. A comparison of several modern alkylating agents. [Link]
-
ResearchGate. A comparison of several modern alkylating agents. [Link]
-
NIH. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
Wikipedia. Phenacyl bromide. [Link]
-
PubChem. Phenacyl bromide | C8H7BrO | CID 6259. [Link]
-
ResearchGate. Control experiments of alkylation. [Link]
-
Royal Society of Chemistry. Alkylation. [Link]
-
ResearchGate. Synthetic route for the phenacyl bromide derivatives structure. [Link]
-
NIH. 2-Oxo-2-phenylethyl benzoate. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
Course Hero. REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. [Link]
-
Pharmaffiliates. CAS No : 1603-79-8 | Product Name : Ethyl 2-oxo-2-phenylacetate. [Link]
-
chem-space.com. 2-oxo-2-phenylethyl benzoate. [Link]
-
ResearchGate. 2-Oxo-2-phenylethyl benzoate. [Link]
-
Wikipedia. Ethyl benzoate. [Link]
-
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431. [Link]
-
The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]
-
PubMed. 2-Oxo-2-phenyl-ethyl benzoate. [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]
- 9. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glorichemical.com [glorichemical.com]
- 11. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Sulfate [commonorganicchemistry.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of Ethyl 2-(2-oxo-2-phenylethyl)benzoate Derivatives: An X-ray Crystallography Perspective
This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of Ethyl 2-(2-oxo-2-phenylethyl)benzoate and its derivatives. As a senior application scientist, this document is structured to offer not just protocols, but the underlying scientific rationale, empowering researchers in their drug development and materials science endeavors.
Introduction: The Structural Imperative of 2-Aroylbenzoate Scaffolds
The this compound core, a chalcone-like scaffold, represents a class of molecules with significant potential in synthetic and medicinal chemistry. Chalcones and their analogs are known to exhibit a wide range of biological activities, making the precise determination of their three-dimensional structure paramount for understanding structure-activity relationships (SAR) and for rational drug design.[1][2][3]
While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular formula, only single-crystal X-ray diffraction (SC-XRD) can reveal the unambiguous solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the material's properties.[4] This guide will use the closely related and structurally characterized "2-Oxo-2-phenylethyl benzoate" as a primary exemplar to detail the crystallographic workflow and comparative analysis.[5][6]
Synthesis and Preliminary Characterization
The synthesis of these derivatives is typically achieved through straightforward nucleophilic substitution reactions. The general approach involves the reaction of a benzoic acid derivative with a phenacyl halide.[5]
Experimental Protocol: Synthesis of 2-Oxo-2-phenylethyl benzoate
This protocol is adapted from the successful synthesis reported in the literature.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 g, 8.19 mmol) and sodium carbonate (0.95 g, 8.96 mmol) in 10 mL of dimethylformamide (DMF).
-
Addition: To the stirring solution, add 2-bromo-1-phenylethanone (1.7 g, 8.54 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate as colorless crystals.
-
Purification: Collect the crystals by filtration and recrystallize from ethanol to yield high-purity 2-Oxo-2-phenylethyl benzoate.
To synthesize the title compound, "this compound," one would simply start with ethyl 2-aminobenzoate, which would undergo diazotization followed by a Sandmeyer reaction to introduce a halide, and then proceed with a similar nucleophilic substitution.
Initial Characterization: Before proceeding to X-ray analysis, the synthesized compound should be characterized by:
-
FTIR Spectroscopy: To confirm the presence of key functional groups, particularly the two carbonyl (C=O) stretches (ester and ketone).[7][8]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule in solution.[2][7]
-
Mass Spectrometry: To confirm the molecular weight of the compound.[2]
Single-Crystal X-ray Crystallography: The Definitive Workflow
SC-XRD provides the ground truth for molecular structure in the solid state. The quality of the final structure is entirely dependent on the quality of the single crystal.[9]
Growing X-ray Quality Crystals
The cornerstone of a successful crystallographic experiment is the growth of a single, flawless crystal.[9][10] Slow evaporation is a reliable method for compounds of this type.
Step-by-Step Protocol for Crystal Growth:
-
Purity is Paramount: Ensure the starting material is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated as defects.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. For 2-Oxo-2-phenylethyl benzoate, ethanol is a suitable choice.[5]
-
Prepare a Saturated Solution: Gently warm the solvent to dissolve the compound, creating a nearly saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.[10]
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Patience and Isolation: Place the vial in a vibration-free location. Do not disturb the vial while the crystals are growing. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one for analysis.[9]
Data Collection and Structure Refinement
The process involves mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to solve and refine the molecular structure.[4]
Caption: Experimental workflow from synthesis to final structural analysis.
Comparative Analysis: Unveiling Molecular Nuances
Comparison with Other Analytical Techniques
X-ray crystallography provides information that is complementary to, and often more definitive than, other techniques.
| Parameter | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment in solution | Molecular weight, fragmentation pattern | Presence of functional groups |
| State | Solid | Solution | Gas Phase | Solid/Liquid |
| Key Advantage | Unambiguous, absolute structure determination.[4] | Provides data on solution-state dynamics. | High sensitivity, requires minimal sample. | Fast, non-destructive screening. |
| Limitation | Requires high-quality single crystals, which can be difficult to grow.[11] | Does not provide bond lengths or solid-state packing information. | Does not provide stereochemical or conformational information. | Provides limited structural information. |
Crystallographic Data of the Exemplar: 2-Oxo-2-phenylethyl benzoate
The published crystallographic data for this compound provides a solid baseline for understanding its derivatives.[5][6]
| Parameter | Value[5][6] | Significance |
| Formula | C₁₅H₁₂O₃ | Confirms the molecular composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c) | 9.03 Å, 14.12 Å, 9.64 Å | The dimensions of the repeating unit. |
| Unit Cell (β) | 90.56° | The angle of the monoclinic unit cell. |
| Dihedral Angle | 86.09° | The angle between the two terminal phenyl rings. A key conformational feature. |
| Key Interaction | C-H···O Hydrogen Bonds | Links molecules into dimers, forming R²₂(10) ring motifs. |
The Influence of Derivatives
The true power of crystallography comes from comparing a series of related structures. By introducing substituents onto the phenyl rings of this compound, one can systematically probe their effect on molecular conformation and crystal packing.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups can engage in halogen bonding or other dipole-dipole interactions, potentially altering the crystal packing from the parent dimer motif.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These can influence the overall molecular conformation and participate in weaker C-H···π interactions.
-
Hydrogen-Bonding Groups (e.g., -OH, -NH₂): The introduction of strong hydrogen bond donors would likely dominate the crystal packing, leading to the formation of extended chains or sheets instead of the simple dimer seen in the parent structure.
This predictive power is invaluable for crystal engineering and the design of materials with specific solid-state properties.
Caption: Key intermolecular C-H···O hydrogen bonds form a stable dimer.
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural analysis of this compound derivatives. While other spectroscopic methods are essential for initial characterization, SC-XRD alone provides the precise, three-dimensional atomic coordinates that are crucial for understanding solid-state behavior and for guiding the development of new molecules with tailored properties. By combining robust synthesis, careful crystal growth, and detailed crystallographic analysis, researchers can gain unparalleled insights into this important class of compounds.
References
- Ahmad, F. (2012). Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Journal of Kirkuk University – Scientific Studies, 7(2).
- Aswini, R., & Kothai, S. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety.
-
Kumar, A., et al. (2022). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules, 27(19), 6567. [Link]
- Vlasiou, M. C., & Al Hatahta, A. (2021). Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational approach. Journal of Molecular Structure, 1239, 130052.
- Abdullahi, M., et al. (2022). Synthesis, FT-IR Spectroscopic Studies and in vitro FRAP Assay of some Chalcone Derivatives and their Metal Complexes. ASUU Journal of Science, 9(1 & 2).
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
- Kato, K., et al. (2014). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 56(3), 194-200.
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Florence, A. J., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 315-330. [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]
Sources
- 1. [PDF] Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computatio… [ouci.dntb.gov.ua]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Analytical methods for determining the purity of "Ethyl 2-(2-oxo-2-phenylethyl)benzoate"
A Comparative Guide to High-Purity Analysis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate
This guide provides a comprehensive comparison of principal analytical methodologies for determining the purity of this compound, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, ensuring the purity and impurity profile of such molecules is not merely a quality control step; it is a foundational requirement for the reliability of experimental data and the safety of downstream products. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering the user to make informed decisions for method selection and implementation. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize that a validated analytical procedure is paramount to demonstrating its suitability for the intended purpose[1][2].
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[3][4] Its strength lies in its ability to separate the main compound from closely related structural impurities and degradation products with high resolution and sensitivity. For this compound, a reversed-phase method is the logical choice due to the molecule's predominantly non-polar character.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the aromatic rings in the analyte. The 5 µm particle size is a robust choice, offering a good balance between efficiency and back-pressure, suitable for standard HPLC systems.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient is necessary to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, providing a comprehensive impurity profile. A small amount of acid (e.g., phosphoric acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection: UV detection at 230 nm is chosen because it represents a wavelength where the benzoyl and phenyl moieties exhibit strong absorbance, ensuring high sensitivity for both the parent compound and related impurities.
Experimental Protocol: HPLC Purity Assay
-
System Preparation: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is required.
-
Chromatographic Conditions Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 70% B
-
20-25 min: 70% B (Re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Data Processing:
-
Inject a blank (acetonitrile) to confirm a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
This protocol is designed as a self-validating system; consistent retention times and peak shapes in replicate injections confirm system suitability, a core requirement of compendial methods like those described in USP <621>.[5][6]
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to final report.
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Purity and Impurity Identification
GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[7]
Causality Behind Experimental Choices
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen. Its phenyl-arylene polymer stationary phase is robust and provides good separation for a wide range of semi-volatile organic compounds.
-
Temperature Program: A temperature gradient is essential. Starting at a low temperature allows for the separation of volatile impurities, while ramping to a high temperature ensures the elution of the high-boiling point analyte, this compound.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS Purity and Impurity ID
-
System Preparation: A GC system coupled to a Mass Spectrometer is required.
-
Chromatographic Conditions Setup:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C (Split mode, 50:1).
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5 min.
-
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis and Data Processing:
-
Inject the sample.
-
The resulting total ion chromatogram (TIC) is used for purity assessment via area percent calculation.
-
Mass spectra of the main peak and any impurity peaks are extracted. The main peak's spectrum confirms identity, while impurity spectra can be searched against the NIST library to tentatively identify unknown structures.
-
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolute Purity and Structural Verification
NMR spectroscopy is an unparalleled tool for absolute purity determination (quantitative NMR or qNMR) and unequivocal structure confirmation. Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute mass fraction of the analyte by comparing its integrated signal intensity to that of a certified internal standard of known purity and concentration.
Causality Behind Experimental Choices
-
Internal Standard: Maleic anhydride or Dimethyl sulfone are excellent choices for an internal standard. They are stable, non-volatile, have simple spectra with sharp singlets that do not overlap with the analyte's signals, and are soluble in common NMR solvents.
-
Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for many organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
-
¹H NMR: Proton NMR is highly sensitive and provides detailed information about the electronic environment of hydrogen atoms. For qNMR, a long relaxation delay (D1) is crucial to ensure all protons are fully relaxed before the next pulse, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation (Self-Validating System):
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial. The precise masses must be recorded.
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve high resolution.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds (should be at least 5 times the longest T1 relaxation time of the signals of interest).
-
Number of Scans: 16-32 (to improve signal-to-noise).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
-
Workflow for qNMR Analysis
Caption: Workflow for absolute purity determination by qNMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identity Confirmation
FTIR is a rapid, non-destructive technique primarily used for confirming the identity of a compound by identifying its functional groups. While not a quantitative method for purity, it is an essential part of a complete analytical characterization. It confirms that the bulk material possesses the expected chemical bonds (ester, ketone), providing a chemical fingerprint of the molecule.
Experimental Protocol: FTIR Identity Test
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Perform a background scan (air).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum is automatically ratioed against the background.
-
Identify characteristic absorption bands. For this compound, expect:
-
~1720 cm⁻¹: C=O stretch (ester)
-
~1685 cm⁻¹: C=O stretch (ketone, conjugated)
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~1270 cm⁻¹ & ~1100 cm⁻¹: C-O stretch (ester)
-
-
This rapid test validates that the primary component is indeed the target molecule before more resource-intensive quantitative methods are employed.
Comparative Summary of Analytical Methods
The choice of analytical method is dictated by the specific question being asked—be it routine quality control, absolute quantification, or identification of an unknown impurity. The table below summarizes the capabilities of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR | FTIR |
| Primary Use | Quantitative Purity (Relative) | Impurity ID, Volatiles Analysis | Quantitative Purity (Absolute), Structure Elucidation | Identity Confirmation |
| Selectivity | High (for non-volatile impurities) | High (for volatile impurities) | Very High (chemically specific) | Moderate (functional groups) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) | Low (% level) |
| Quantification | Excellent (Relative %) | Good (Relative %) | Excellent (Absolute %) | Not applicable |
| Structural Info | None | High (Fragmentation Pattern) | Definitive (Full Structure) | Moderate (Functional Groups) |
| Sample Throughput | High | Medium | Low | Very High |
| Key Advantage | Robust, precise, and widely used for QC. | Provides mass data for impurity ID. | Provides absolute purity without a specific reference standard of the analyte. | Fast and non-destructive identity check. |
| Key Limitation | Requires a reference standard for quantification; no structural info. | Analyte must be volatile and thermally stable. | Lower sensitivity; requires expensive equipment. | Not a quantitative method for purity. |
The Imperative of Method Validation
Describing a protocol is insufficient; its trustworthiness must be established through validation.[8] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Key validation characteristics, as defined by ICH Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Logical Flow of Analytical Method Validation
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. usp.org [usp.org]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. jpionline.org [jpionline.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to Validating the Structure of "Ethyl 2-(2-oxo-2-phenylethyl)benzoate" and Its Alternatives
For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, practical framework for validating the structure of a target molecule, Ethyl 2-(2-oxo-2-phenylethyl)benzoate , using a self-validating, multi-technique analytical approach. We will explore the causality behind experimental choices and compare the expected data for the target product against plausible alternatives that may arise during synthesis.
The Synthetic Challenge: Plausible Routes and Potential Pitfalls
To validate a structure, we must first understand its synthetic origin and the potential for side reactions. A plausible and common method for synthesizing this compound (the target product, 3 ) is the palladium-catalyzed α-arylation of a ketone, specifically the reaction between acetophenone (1 ) and ethyl 2-bromobenzoate (2 ). This reaction, while powerful, is not without its complexities. Incomplete reactions or competing pathways can lead to a mixture of products that require careful differentiation.
Diagram: Proposed Synthesis and Potential Byproducts
The following diagram illustrates the intended reaction pathway and the formation of the most likely impurities: unreacted starting materials. Understanding these alternatives is critical for developing a robust validation strategy.
Caption: Reaction scheme for this compound.
The Analytical Validation Workflow: A Self-Corroborating Approach
No single analytical technique is sufficient to definitively prove a chemical structure. True confidence comes from a multi-pronged strategy where each method provides a unique and complementary piece of the puzzle. Our workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This combination creates a self-validating system; the data from each technique must be consistent with the proposed structure and with each other.
Diagram: Integrated Analytical Workflow
This workflow ensures a systematic and comprehensive evaluation of the reaction product, moving from confirmation of mass to detailed structural elucidation.
Caption: Step-by-step workflow for structural validation.
Comparative Data Analysis: Differentiating the Target from Alternatives
The core of our validation lies in comparing the expected analytical data for our target molecule against potential impurities. The following tables summarize the key distinguishing features we anticipate observing in each spectrum.
Table 1: Molecular Weight and Mass Spectrometry Fragmentation
Mass spectrometry provides the first critical data point: the molecular weight of the compound. This allows for immediate confirmation of whether the desired reaction has occurred. The molecular formula for our target is C₁₇H₁₆O₃.
| Compound | Formula | Molecular Weight ( g/mol ) | Key MS Fragmentation Pattern |
| Target Product (3) | C₁₇H₁₆O₃ | 268.31 | Presence of a peak at m/z 105 (benzoyl cation) is a strong indicator. |
| Impurity A (Acetophenone) | C₈H₈O | 120.15 | Molecular ion at m/z 120. |
| Impurity B (Ethyl 2-bromobenzoate) | C₉H₉BrO₂ | 229.07 | Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
Rationale: The molecular ion peak from MS is the most direct evidence of the product's identity. A failure to observe a peak corresponding to 268.31 g/mol immediately indicates a problem with the synthesis or purification.
Table 2: Infrared (IR) Spectroscopy Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[1] The presence of both an ester and a ketone carbonyl stretch is a crucial requirement for our target product.
| Compound | C=O Stretch (Ester) | C=O Stretch (Ketone) | Other Key Bands |
| Target Product (3) | ~1720 cm⁻¹ (strong) | ~1685 cm⁻¹ (strong) | C-O stretch (~1270 cm⁻¹), Aromatic C-H (~3060 cm⁻¹) |
| Impurity A (Acetophenone) | Absent | ~1685 cm⁻¹ (strong) | Aromatic C-H (~3060 cm⁻¹) |
| Impurity B (Ethyl 2-bromobenzoate) | ~1720 cm⁻¹ (strong) | Absent | C-Br stretch (~680 cm⁻¹) |
Rationale: The simultaneous observation of two distinct carbonyl peaks in the specified regions is strong evidence for the formation of the keto-ester product.[2][3] The absence of one of these peaks would point towards contamination with starting material.
Table 3: ¹H NMR Spectroscopy - The Definitive Map
Proton NMR provides the most detailed structural information, revealing the electronic environment and connectivity of hydrogen atoms. The appearance of a new methylene singlet and the specific shifts of the aromatic protons are key identifiers for the target molecule.
| Compound | Key ¹H NMR Signals (δ, ppm) and Multiplicity |
| Target Product (3) | ~4.5 (s, 2H, -CH₂-) : Methylene bridge. ~1.3 (t, 3H, -CH₃) & ~4.3 (q, 2H, -OCH₂-) : Ethyl ester group. 7.2-8.1 (m, 9H) : Complex aromatic signals. |
| Impurity A (Acetophenone) | ~2.6 (s, 3H, -CH₃) : Methyl ketone. 7.4-8.0 (m, 5H) : Aromatic signals. |
| Impurity B (Ethyl 2-bromobenzoate) | ~1.4 (t, 3H, -CH₃) & ~4.4 (q, 2H, -OCH₂-) : Ethyl ester group. 7.2-7.8 (m, 4H) : Aromatic signals. |
Rationale: The most unambiguous signal for product formation is the methylene singlet around 4.5 ppm, which is absent in both starting materials. This signal represents the newly formed C-C bond. Furthermore, the integration of the aromatic region (9H) compared to the starting materials (5H and 4H respectively) confirms the combination of the two aromatic rings.
Table 4: ¹³C NMR Spectroscopy - Carbon Skeleton Confirmation
Carbon NMR complements the proton data by providing a map of the carbon framework. The presence of two distinct carbonyl carbons and the total number of aromatic signals are critical validation points.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| Target Product (3) | ~198 (C=O, Ketone) , ~167 (C=O, Ester) , ~61 (-OCH₂-) , ~45 (-CH₂-) , ~14 (-CH₃) . 6 unique aromatic signals for the phenylethyl moiety and 4 for the benzoate moiety. |
| Impurity A (Acetophenone) | ~198 (C=O, Ketone) , ~26 (-CH₃) . 4 unique aromatic signals. |
| Impurity B (Ethyl 2-bromobenzoate) | ~166 (C=O, Ester) , ~61 (-OCH₂-) , ~14 (-CH₃) . 4 unique aromatic signals, one of which is bonded to Bromine (~122 ppm). |
Rationale: Like in IR, the presence of two carbonyl signals in the ¹³C NMR spectrum is essential. The chemical shift of the methylene carbon (~45 ppm) is also a unique identifier for the product.
Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols should be employed.
Protocol 1: Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve ~1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis : Inject 5 µL of the sample solution. Acquire data over a mass range of m/z 50-500.
-
Data Processing : Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and compare the observed mass to the calculated exact mass of C₁₇H₁₆O₃.
Protocol 2: Infrared (IR) Spectroscopy (ATR)
-
Instrument Setup : Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation : Place a small amount of the solid purified product directly onto the ATR crystal.
-
Data Acquisition : Acquire the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands for the ketone and ester carbonyl groups as detailed in Table 2.
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and 1024 scans are typically required for good signal-to-noise.
-
Data Processing and Analysis : Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign all peaks based on chemical shift, multiplicity, and integration, comparing them to the expected values in Table 3 and Table 4.
Conclusion
The structural validation of a synthetic compound like this compound is a systematic process of evidence gathering and logical deduction. By employing a corroborative workflow of MS, IR, and NMR spectroscopy, a researcher can build an unassailable case for the structure of their target molecule. This guide demonstrates that by anticipating potential impurities and understanding their unique spectral signatures, one can confidently differentiate the desired product from reaction alternatives. This level of analytical rigor is non-negotiable for ensuring the integrity and reproducibility of research in the highly regulated field of drug development.
References
- Aitken, R. A., et al. (2009). Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides. Journal of Molecular Structure.
- Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society.
-
Thompson, H. W. (1975). Infrared and photoelectron spectra, and keto-enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society A. Available at: [Link].[4]
-
University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available at: [Link].[3]
-
The Royal Society of Chemistry. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. Available at: [Link].[5]
-
Islam, S. M., et al. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Supporting Information. Available at: [Link].[6]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link].[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
A Comparative Guide to the Synthetic Utility of Ethyl 2-(2-oxo-2-phenylethyl)benzoate for Isochromanone Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. The isochroman-1-one core, in particular, is a privileged structure found in numerous bioactive natural products and pharmaceuticals. This guide provides an in-depth performance benchmark of Ethyl 2-(2-oxo-2-phenylethyl)benzoate, a key precursor for the synthesis of 3-phenylisochroman-1-one, comparing its primary transformation with a prominent alternative synthetic strategy. Our focus is on providing not just protocols, but a rationale-driven analysis to guide your synthetic planning.
Introduction: The Strategic Value of this compound
This compound is a keto-ester strategically designed for intramolecular transformations. Its structure features an ethyl ester and a ketone moiety held in an ortho relationship on a benzene ring. This specific arrangement makes it an ideal substrate for reductive cyclization, a powerful method for generating stereocenters and constructing fused ring systems in a single, efficient step. The primary application we will benchmark is its conversion to 3-phenylisochroman-1-one, a key heterocyclic product.
The core value of this precursor lies in its atom economy and the directness of the cyclization pathway. Unlike multi-step linear syntheses, this approach consolidates bond formation and ring closure, representing a more convergent and potentially higher-yielding strategy.
Benchmarking Reaction: Synthesis of 3-Phenylisochroman-1-one
We will evaluate the performance of this compound in its most characteristic reaction—reductive cyclization—and compare it against a widely used metal-catalyzed alternative.
This method relies on the selective reduction of the ketone functionality, followed by a spontaneous or acid-catalyzed intramolecular transesterification (lactonization) to form the six-membered lactone ring of the isochromanone.
Mechanism and Rationale: The choice of reducing agent is critical. A mild and selective reagent like sodium borohydride (NaBH₄) is preferred to avoid the reduction of the ester group. The initial reduction of the ketone generates a secondary alcohol. This intermediate, a 2-(1-hydroxy-2-phenylethyl)benzoate, is perfectly poised for cyclization. The proximity of the newly formed hydroxyl group to the ester carbonyl facilitates an intramolecular nucleophilic attack, displacing ethanol and forming the thermodynamically stable lactone. This process is often facilitated by mild acid workup to ensure complete cyclization.
Experimental Protocol: Reductive Cyclization
-
Step 1: Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Step 2: Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reduction and enhance selectivity.
-
Step 3: Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Step 4: Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Step 5: Quenching and Cyclization: Once the reduction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~2-3. This step neutralizes excess NaBH₄ and catalyzes the final lactonization.
-
Step 6: Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow for Reductive Cyclization
Caption: Experimental workflow for the synthesis of 3-phenylisochroman-1-one.
A modern and powerful alternative involves the C-H activation of a simple benzoic acid and its subsequent annulation with a suitable coupling partner, such as a nitroalkene. This approach builds the isochromanone core from more fundamental starting materials.[1]
Mechanism and Rationale: This reaction proceeds via a carboxylate-directed C-H activation at the ortho position of the benzoic acid by a Rh(III) catalyst. The resulting rhodacycle intermediate then undergoes migratory insertion with the nitroalkene. Subsequent reductive elimination and tautomerization/cyclization steps afford the final 3,4-disubstituted isochroman-1-one product. This method offers high efficiency and regioselectivity, driven by the directing group ability of the carboxylic acid.[1]
Experimental Protocol: Rh(III)-Catalyzed Annulation
-
Step 1: Reagent Loading: To an oven-dried Schlenk tube, add benzoic acid (1.0 eq), (E)-(2-nitrovinyl)benzene (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Step 2: Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add a solvent such as 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Step 3: Heating: Seal the tube and place it in a preheated oil bath at 80 °C.
-
Step 4: Reaction and Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Step 5: Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM). Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the product.
Performance Comparison: A Head-to-Head Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for both methods. The data for Method 1 is based on typical yields for reductive cyclizations of 2-acylarylcarboxylates.[2]
| Parameter | Method 1: Reductive Cyclization | Method 2: Rh(III)-Catalyzed Annulation[1] |
| Starting Materials | This compound | Benzoic Acid, (E)-(2-nitrovinyl)benzene |
| Key Reagents | Sodium Borohydride (NaBH₄) | [RhCp*Cl₂]₂, AgSbF₆ |
| Typical Yield | 85-95% | 70-90% |
| Reaction Conditions | Mild (0 °C to room temperature) | Elevated Temperature (80 °C) |
| Cost & Availability | Precursor synthesis required; NaBH₄ is inexpensive. | Benzoic acid is cheap; Rh catalyst is expensive. |
| Safety & Handling | NaBH₄ is flammable with water; requires care. | Requires inert atmosphere techniques; heavy metal catalyst. |
| Atom Economy | Good; loss of ethanol. | Excellent; C-H activation approach. |
| Substrate Scope | Dependent on precursor availability. | Broad scope for substituted benzoic acids.[1] |
Senior Scientist's Recommendation: Choosing the Right Path
The choice between these two excellent methods is dictated by the specific goals and constraints of your project. The following decision guide, grounded in practical laboratory considerations, can help steer your choice.
Decision-Making Workflow
Caption: Guide for selecting the optimal synthetic method.
-
Choose Method 1 (Reductive Cyclization) when the precursor, this compound, is available or can be synthesized in high yield. This pathway is robust, high-yielding, and avoids expensive transition metal catalysts, making it ideal for scale-up operations where cost and metal contamination are primary concerns.
-
Choose Method 2 (Rh-Catalyzed Annulation) when you are starting from basic materials like benzoic acid and need to explore a wide range of analogues. This method offers excellent substrate scope and is a powerful tool for library synthesis in a drug discovery context, provided the cost and handling requirements of the catalyst are manageable.
Conclusion
This compound stands as a highly effective and reliable precursor for the synthesis of 3-phenylisochroman-1-one via reductive cyclization. Its performance is characterized by high yields, mild reaction conditions, and operational simplicity. While modern C-H activation strategies offer broader substrate applicability from simpler starting materials, the reductive cyclization pathway of a pre-functionalized substrate like this compound remains a superior choice for large-scale, cost-effective synthesis where the precursor is accessible. Understanding the trade-offs in cost, scalability, and flexibility between these methods is key to making an informed decision that aligns with your research and development objectives.
References
-
2-oxo-2-phenylethyl benzoate, PubChem. Available at: [Link]
-
ResearchGate. Generation of 3‐phenyl‐1H‐isochromen‐1‐one (3). Available at: [Link]
-
Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]
-
Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). (PDF) 2-Oxo-2-phenylethyl benzoate. ResearchGate. Available at: [Link]
-
Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2009). Catalytic enantioselective synthesis of chiral phthalides by efficient reductive cyclization of 2-acylarylcarboxylates under aqueous transfer hydrogenation conditions. Organic Letters, 11(22), 5322–5324. Available at: [Link]
-
Wang, L., et al. (2018). K2CO3-promoted formation of aryl esters from primary aryl amides by the acyl–acyl exchange process. Organic & Biomolecular Chemistry, 16(32), 5863-5869. Available at: [Link]
-
Wang, K., et al. (2024). One-Step Syntheses of 3,4-Disubstituted Isochroman-1-ones by the Annulation of Benzoic Acids with Nitroalkenes. The Journal of Organic Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(2-oxo-2-phenylethyl)benzoate: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Due to the absence of a specific SDS, a conservative approach to hazard assessment is essential. The structure of Ethyl 2-(2-oxo-2-phenylethyl)benzoate suggests several potential hazards based on analogous compounds like Ethyl Benzoate and general principles for aromatic ketones.
-
Combustibility: Similar to Ethyl Benzoate, this compound is likely a combustible liquid.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Environmental Toxicity: Esters, including Ethyl Benzoate, are often classified as toxic to aquatic life. Therefore, it is crucial to prevent this compound from entering drains or surface waters.[4]
-
Irritation: Aromatic ketones and esters can cause skin and eye irritation.[2] Direct contact should be avoided.
Based on these inferences, waste this compound must be treated as hazardous waste .
Inferred Hazard Profile
| Hazard Class | Classification Rationale | Primary Precaution |
| Flammable Liquid | Based on the combustibility of similar esters like Ethyl Benzoate (Flash Point 88-90°C).[1][5] | Store away from ignition sources. |
| Aquatic Toxicity | Ethyl Benzoate is classified as "Toxic to aquatic life." | Prevent release to the environment; do not dispose down the drain.[4] |
| Skin/Eye Irritant | A common property of esters and aromatic compounds.[2] | Wear appropriate Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, whether in pure form or as waste, adherence to standard laboratory safety protocols is paramount.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[4]
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The primary objective is to contain the spill and prevent its spread or entry into the sewer system.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if vapors are significant, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and absorb the spilled liquid.[2][4] Do not use combustible materials like paper towels for large spills.
-
Collect Absorbent Material: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label Waste Container: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable, Irritant).
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be collected and managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Waste this compound should be collected in a container designated for non-halogenated organic solvent waste .[6]
-
Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating waste also facilitates proper treatment and disposal by the licensed waste management facility. For example, halogenated and non-halogenated solvents often undergo different disposal processes (e.g., incineration at different temperatures).
Step 2: Containerization
Select a waste container that is compatible with the chemical waste.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[6] The original product container is often a suitable choice.
-
Container Condition: Ensure the container is clean, in good condition, and free from leaks or external residue.
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
Step 3: Labeling
Accurate and clear labeling is a critical regulatory requirement.
-
Label Contents: The waste container must be labeled with the words "Hazardous Waste."
-
Chemical Identification: List all constituents of the waste, including "this compound" and any other solvents or reagents present. Avoid using chemical formulas or abbreviations.
-
Hazard Information: Indicate the relevant hazards (e.g., Flammable, Irritant, Toxic to Aquatic Life).
Step 4: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. This can be a designated area within a fume hood or a secondary containment tray on a workbench.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Segregation in Storage: Keep the container segregated from incompatible materials, such as strong oxidizing agents or acids.[7]
// Global Edges & Nodes drain [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="DO NOT\nPour Down Drain"]; trash [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="DO NOT\nPlace in Regular Trash"];
gen -> drain [style=dashed, color="#EA4335", arrowhead=none, constraint=false]; gen -> trash [style=dashed, color="#EA4335", arrowhead=none, constraint=false]; } Caption: Workflow for the safe disposal of this compound.
Step 5: Final Disposal
Once the waste container is full or has been in accumulation for the maximum time allowed by institutional policy (typically 90-180 days), arrange for its collection.
-
Contact EHS: Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately.
This "cradle-to-grave" approach ensures that the waste is managed safely from its point of generation to its final destruction, typically via high-temperature incineration, which is the standard method for organic solvent waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a fundamental component of scientific integrity and environmental stewardship. For this compound, while specific hazard data is limited, its chemical nature necessitates its treatment as hazardous waste. By following the principles of hazard assessment, proper PPE usage, and systematic waste collection and segregation, researchers can ensure a safe laboratory environment and full compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
- Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate.
- CDH Fine Chemical. (n.d.). Ethyl Benzoate CAS No 93-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
- CDN. (2020). Safety Data Sheet: Ethyl benzoate.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Ethyl Benzoate 99%. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of Ethyl 2-(2-oxo-2-phenylethyl)benzoate: A Guide to Personal Protective Equipment and Operational Best Practices
For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 2-(2-oxo-2-phenylethyl)benzoate, a compound that, while promising in its applications, requires meticulous attention to safety protocols. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.
Immediate Safety Profile & Hazard Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative assessment of structurally similar compounds, namely aromatic ketones like benzophenone and esters such as ethyl benzoate. This approach ensures a high margin of safety in handling.
Based on this analysis, researchers should anticipate the following potential hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.
-
Acute Oral Toxicity: Ingestion may be harmful[1].
-
Aquatic Toxicity: Aromatic ketones can be very toxic to aquatic life with long-lasting effects.
-
Combustibility: The compound is likely a combustible liquid, with vapors potentially forming explosive mixtures with air upon intense heating.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following is a breakdown of the essential protective gear and the rationale behind each selection.
Hand Protection: The First Line of Defense
Given the potential for skin irritation, selecting the appropriate gloves is non-negotiable. While disposable nitrile gloves offer broad protection for short-term tasks, a more robust solution is recommended for extended handling or in the event of a spill[2].
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Weighing & Aliquoting | Nitrile Gloves | - | Provides sufficient protection for short-duration tasks with a low risk of splashing. |
| Solution Preparation | Neoprene or Butyl Rubber Gloves | Nitrile Gloves (as inner layer) | Offers enhanced protection against potential splashes and prolonged contact with the chemical. |
| Reaction Setup & Monitoring | Neoprene or Butyl Rubber Gloves | - | Ensures dexterity while maintaining a high level of chemical resistance. |
| Spill Cleanup | Heavy-duty Neoprene or Butyl Rubber Gloves | - | Provides maximum protection during emergency situations involving direct and prolonged contact. |
Key Consideration: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with hazardous waste guidelines[3].
Eye and Face Protection: Shielding Against the Unseen
The risk of serious eye irritation necessitates robust eye and face protection.
-
Safety Goggles: Snug-fitting chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when in the vicinity of the compound[2].
-
Face Shield: When there is a heightened risk of splashing, such as during solution transfers or when working with larger quantities, a face shield should be worn in conjunction with safety goggles to protect the entire face[2].
Protective Clothing: A Barrier for Your Body
To prevent accidental skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice to protect your lower extremities.
-
Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Safeguarding Your Inhalation
Given that this compound is a combustible liquid and may be handled at elevated temperatures, respiratory protection is a critical consideration.
-
Engineering Controls: All handling of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors.
-
Respirators: If there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required[3]. A full-face respirator will also provide an additional layer of eye and face protection.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. Don all required PPE as outlined above.
-
Aliquotting and Weighing: Conduct all weighing and aliquotting of the solid compound within a chemical fume hood to prevent the inhalation of any airborne particulates.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be mindful of any potential exothermic reactions.
-
Reaction Monitoring: Maintain a safe distance from the reaction vessel and continuously monitor for any unexpected changes.
-
Hygiene: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory[1].
Emergency and Disposal Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
Spill Management:
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[5].
Disposal Plan:
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal to prevent environmental contamination.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, unlocking its scientific potential while prioritizing personal and environmental safety.
References
-
PubChem. Ethyl 2-benzoylbenzoate. National Institutes of Health. [Link]
-
Material Safety Data Sheet. (2011-06-01). [Link]
-
Redox. Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. (2025-09-23). [Link]
-
Therapeutic Goods Administration (TGA). Safety Review of Benzophenone. [Link]
-
Benzophenone-3 - SAFETY DATA SHEET. (2024-07-16). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl Benzoate, 99+%. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
